molecular formula C10H12N2O2 B599899 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 17422-54-7

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B599899
CAS No.: 17422-54-7
M. Wt: 192.218
InChI Key: PVXOIYWWBOZBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chemical compound offered for research and development purposes. It is supplied as its hydrochloride salt with a purity of 95% or higher . The compound is a derivative of the benzazepine scaffold, a structure of interest in medicinal chemistry. As a nitro-substituted derivative, it serves as a versatile synthetic intermediate or building block for the preparation of other compounds, such as amines, through reduction of the nitro group . This product is intended for laboratory research use only and is not classified as a medicinal or diagnostic agent. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) before use. Please note that detailed information on specific biological activities, mechanisms of action, or direct research applications for this particular nitro-derivative is limited in the public domain. Its primary research value lies in its use as a precursor in organic synthesis.

Properties

IUPAC Name

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXOIYWWBOZBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676928
Record name 8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17422-54-7
Record name 8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This valuable scaffold in medicinal chemistry is synthesized through a multi-step sequence commencing with the regioselective nitration of a suitable precursor, followed by the construction of the core azepine ring via a Beckmann rearrangement, and concluding with the reduction of a lactam intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic strategy and reaction conditions. The synthesis is broken down into key stages, each elucidated with mechanistic insights and practical considerations to ensure reproducibility and success in a laboratory setting.

Introduction and Strategic Overview

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of pharmacologically active agents. The introduction of a nitro group at the 8-position of this bicyclic system offers a key synthetic handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

A direct electrophilic nitration of the parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine presents significant challenges in terms of regioselectivity. The directing effects of the fused, electron-donating saturated amine ring can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.

To circumvent these challenges, this guide details a more controlled and strategic approach. The synthesis commences with a commercially available starting material, α-tetralone, and introduces the nitro functionality at an early stage. The core seven-membered azepine ring is then constructed using the classic and reliable Beckmann rearrangement of an oxime intermediate. The overall synthetic strategy is depicted below.

Synthetic_Workflow A α-Tetralone B 8-Nitro-1-tetralone A->B Nitration C 8-Nitro-1-tetralone Oxime B->C Oximation D 8-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one C->D Beckmann Rearrangement E This compound D->E Lactam Reduction

Caption: Overall synthetic workflow for this compound.

Synthesis of Key Intermediate: 8-Nitro-1-tetralone

The initial and critical step in this synthetic sequence is the introduction of the nitro group at the C8 position of the α-tetralone scaffold. The direct nitration of α-tetralone can yield a mixture of isomers, with the 7-nitro and 5-nitro isomers often being significant products.[1] Achieving a favorable yield of the 8-nitro isomer requires careful control of reaction conditions. An alternative, albeit lower-yielding, approach involves the oxidation of 5-nitrotetralin, which can produce a mixture of 5-, 6-, 7-, and 8-nitro-1-tetralones.[2] For the purpose of this guide, we will focus on the direct nitration approach.

Mechanistic Considerations for Nitration

The nitration of α-tetralone is an electrophilic aromatic substitution reaction. The carbonyl group is a deactivating group and a meta-director. However, the fused aliphatic ring has a complex influence on the electron density of the aromatic ring. The regioselectivity of the nitration is sensitive to the reaction conditions, including the nitrating agent, temperature, and solvent.

Experimental Protocol: Nitration of α-Tetralone

Warning: This procedure involves the use of strong acids and nitrating agents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. The reaction should be performed in a well-ventilated fume hood.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
α-Tetralone146.1810.0 g0.068 mol
Potassium Nitrate (KNO₃)101.107.6 g0.075 mol
Sulfuric Acid (H₂SO₄), concentrated98.0875 mL-

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 75 mL of concentrated sulfuric acid to -10 °C using an ice-salt bath.

  • Slowly add 7.6 g of potassium nitrate to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 0 °C.

  • Once the potassium nitrate has dissolved, add 10.0 g of α-tetralone dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature at or below -5 °C.[3]

  • After the addition is complete, continue to stir the reaction mixture at -5 to 0 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product will be a mixture of nitro isomers. The desired 8-nitro-1-tetralone can be separated from the other isomers by fractional crystallization or column chromatography on silica gel.

Note on Purification: The separation of nitro-tetralone isomers can be challenging. It is recommended to use a combination of crystallization and chromatography to obtain the 8-nitro isomer in high purity.

Formation and Rearrangement of the Azepine Ring

With the key intermediate, 8-nitro-1-tetralone, in hand, the next stage involves the construction of the seven-membered ring. This is achieved through a two-step sequence: the formation of an oxime, followed by a Beckmann rearrangement.

Step 1: Oximation of 8-Nitro-1-tetralone

The conversion of the ketone functionality to an oxime is a standard condensation reaction with hydroxylamine.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 0.05 mol of ketone)Moles
8-Nitro-1-tetralone191.189.56 g0.05 mol
Hydroxylamine Hydrochloride (NH₂OH·HCl)69.494.17 g0.06 mol
Sodium Carbonate (Na₂CO₃)105.993.18 g0.03 mol
Ethanol (95%)-100 mL-
Water-50 mL-

Procedure:

  • To a round-bottom flask, add 9.56 g of 8-nitro-1-tetralone and 100 mL of 95% ethanol. Stir the mixture to dissolve the ketone.

  • In a separate beaker, dissolve 4.17 g of hydroxylamine hydrochloride and 3.18 g of sodium carbonate in 50 mL of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the ketone.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.[4]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly add 200 mL of cold water to the reaction mixture to precipitate the oxime.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Beckmann Rearrangement of 8-Nitro-1-tetralone Oxime

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.[5] In this case, the cyclic oxime will rearrange to a seven-membered lactam. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.

Beckmann_Rearrangement cluster_0 Beckmann Rearrangement Mechanism start 8-Nitro-1-tetralone Oxime protonation Protonation of Hydroxyl start->protonation H⁺ rearrangement Concerted Rearrangement and Loss of Water protonation->rearrangement nitrilium Nitrilium Ion Intermediate rearrangement->nitrilium hydrolysis Attack by Water nitrilium->hydrolysis H₂O tautomerization Tautomerization hydrolysis->tautomerization product 8-Nitro-1,3,4,5-tetrahydro- benzo[b]azepin-2-one tautomerization->product

Caption: Key steps in the Beckmann rearrangement of 8-Nitro-1-tetralone Oxime.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 0.04 mol of oxime)Moles
8-Nitro-1-tetralone Oxime206.208.25 g0.04 mol
Polyphosphoric Acid (PPA)-~80 g-

Procedure:

  • In a round-bottom flask, heat approximately 80 g of polyphosphoric acid to 80 °C with mechanical stirring.

  • Carefully and in small portions, add 8.25 g of 8-nitro-1-tetralone oxime to the hot PPA. An exothermic reaction may be observed. Maintain the temperature between 100-120 °C.

  • After the addition is complete, continue to stir the mixture at 120 °C for 1 hour.

  • Cool the reaction mixture to about 70 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • A precipitate will form. Allow the ice to melt, and then collect the solid lactam by vacuum filtration.

  • Wash the solid with cold water, followed by a cold dilute sodium bicarbonate solution, and then again with cold water until the washings are neutral.

  • Dry the product, 8-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (CAS 22246-79-3)[6], in a vacuum oven. The product can be further purified by recrystallization from ethanol.

Final Reduction to the Target Compound

The final step in the synthesis is the reduction of the lactam (cyclic amide) to the corresponding cyclic amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation.[7]

Warning: Lithium aluminum hydride reacts violently with water and is a fire hazard. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 0.03 mol of lactam)Moles
8-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one206.206.19 g0.03 mol
Lithium Aluminum Hydride (LiAlH₄)37.952.28 g0.06 mol
Anhydrous Tetrahydrofuran (THF)-200 mL-
Sodium Sulfate, anhydrous-As needed-

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add 2.28 g of lithium aluminum hydride to 100 mL of anhydrous THF in the flask.

  • In the dropping funnel, dissolve 6.19 g of 8-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one in 100 mL of anhydrous THF.

  • Add the solution of the lactam dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Work-up (Fieser method): Cautiously and sequentially, add dropwise:

    • 2.3 mL of water

    • 2.3 mL of 15% aqueous sodium hydroxide

    • 6.9 mL of water

  • A granular precipitate will form. Stir the mixture at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The final product, this compound, can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O in the ketone and lactam, N-H in the final amine, NO₂).

  • Melting Point Analysis: To assess the purity of solid compounds.

Conclusion

This technical guide has detailed a logical and experimentally viable multi-step synthesis for this compound. By strategically introducing the nitro group onto the α-tetralone precursor, the challenges of regioselectivity associated with the direct nitration of the final benzazepine are effectively bypassed. The subsequent oximation and Beckmann rearrangement provide a reliable method for the construction of the seven-membered lactam ring. The final reduction of the lactam yields the target compound. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, facilitating the synthesis of this and related nitro-substituted benzo[b]azepine derivatives for further investigation in drug discovery endeavors.

References

Sources

An In-Depth Technical Guide to the Chemical Properties of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a key heterocyclic building block in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural framework, featuring a fused benzene and azepane ring system with a nitro group on the aromatic portion, provides a versatile scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, spectral data, and key chemical transformations. The insights provided herein are intended to empower researchers and drug development professionals in their efforts to leverage this valuable intermediate for the creation of next-generation therapeutics.

Introduction

The benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The tetrahydro- variant, in particular, offers a three-dimensional structure that can effectively probe the binding pockets of various biological targets. The introduction of a nitro group at the 8-position of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core serves two primary purposes in drug design and development. Firstly, the nitro group itself can act as a key interacting moiety with biological targets. Secondly, and more commonly, it serves as a synthetic handle for further functionalization, most notably through its reduction to an amino group, which can then be elaborated into a wide array of functional groups and pharmacophores.

This guide will delve into the essential chemical aspects of this compound, providing a foundation for its effective utilization in synthetic and medicinal chemistry programs.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key identifiers and properties of this compound.

PropertyValueSource
CAS Number 17422-54-7[1][2]
Molecular Formula C₁₀H₁₂N₂O₂[1][2]
Molecular Weight 192.21 g/mol [1]
Appearance See specifications[2]
Purity ≥99% (typical)[2]
Storage 2-8°C, dry, sealed, away from light[1][2]

Due to the limited availability of detailed experimental data in peer-reviewed literature, specific values for properties such as melting point, boiling point, and solubility are not consistently reported. Researchers are advised to consult supplier-specific documentation for this information.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While a comprehensive, publicly available dataset is scarce, the expected spectral features can be predicted based on its chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, influenced by the electron-withdrawing nitro group, as well as signals for the methylene protons of the azepane ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield, and signals for the aliphatic carbons of the seven-membered ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and strong, characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis

The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. A general and adaptable synthetic strategy is outlined below, based on established methods for the synthesis of the parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold followed by nitration.

Synthesis of the 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Core

A common approach to construct the benzo[b]azepine ring system is through a Beckmann rearrangement of a tetralone oxime, followed by reduction.[3]

Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine [3]

Step 1: Oximation of 1-Tetralone

  • To a solution of 1-tetralone in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated oxime by filtration, wash with water, and dry.

Step 2: Beckmann Rearrangement

  • Treat the 1-tetralone oxime with a rearrangement agent such as polyphosphoric acid (PPA) or a Lewis acid.[3]

  • Heat the mixture to induce the rearrangement, with the reaction temperature typically ranging from 70 to 160°C.[3]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench with water or ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactam (3,4-dihydro-1H-benzo[b]azepin-2(5H)-one).

Step 3: Reduction of the Lactam

  • Dissolve the crude lactam in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at a reduced temperature (e.g., 0°C).

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to afford 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Nitration of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

The introduction of the nitro group at the 8-position is achieved through electrophilic aromatic substitution. The directing effects of the fused cycloalkane ring and the secondary amine (which can be protonated under acidic conditions) will influence the position of nitration.

Conceptual Protocol: Nitration of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

  • Dissolve 2,3,4,5-tetrahydro-1H-benzo[b]azepine in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., 0°C).

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthesis_Pathway 1-Tetralone 1-Tetralone 1-Tetralone Oxime 1-Tetralone Oxime 1-Tetralone->1-Tetralone Oxime Hydroxylamine Lactam Intermediate Lactam Intermediate 1-Tetralone Oxime->Lactam Intermediate Beckmann Rearrangement (PPA) 2,3,4,5-Tetrahydro-1H-benzo[b]azepine 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Lactam Intermediate->2,3,4,5-Tetrahydro-1H-benzo[b]azepine Reduction (LiAlH4) This compound This compound 2,3,4,5-Tetrahydro-1H-benzo[b]azepine->this compound Nitration (HNO3/H2SO4)

Caption: General synthetic pathway to this compound.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dominated by the presence of the nitro group and the secondary amine within the azepane ring.

Reduction of the Nitro Group

The most significant and synthetically useful transformation of this compound is the reduction of the nitro group to the corresponding 8-amino derivative. This transformation opens up a vast array of possibilities for further derivatization.

Conceptual Protocol: Catalytic Hydrogenation for Nitro Group Reduction

  • Dissolve this compound in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, for example, 1% Palladium on carbon (Pd/C).[4]

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[4]

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine, which can be further purified if necessary.

Other reducing agents, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, can also be employed for this transformation, offering alternative reaction conditions that may be more suitable for specific substrates or scales.

Nitro_Reduction This compound This compound 8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine 8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine This compound->8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine Reduction (e.g., H2, Pd/C) Further Derivatization Further Derivatization 8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine->Further Derivatization Amide formation, Sulfonamide formation, Reductive amination, Diazotization, etc.

Caption: Key transformation of the nitro group and subsequent derivatization possibilities.

Reactions of the Secondary Amine

The secondary amine in the azepane ring can undergo a variety of standard chemical transformations, including:

  • N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce substituents on the nitrogen atom.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

The choice of reaction conditions for these transformations should be carefully considered to avoid potential side reactions involving the aromatic ring, especially when the nitro group is still present.

Applications in Drug Discovery and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its value lies in the ability to introduce a key amino functionality on the aromatic ring, which is a common feature in many CNS-active drugs. This amino group can serve as an attachment point for various pharmacophoric groups that can modulate the biological activity and pharmacokinetic properties of the final compound.

While specific examples of marketed drugs derived directly from this intermediate are not readily found in the public domain, the benzo[b]azepine scaffold is present in compounds investigated for a range of neurological and psychiatric disorders, including depression, anxiety, and sleep disorders.[1] The 8-amino-substituted benzo[b]azepine core derived from the title compound is a valuable platform for the exploration of new chemical space in the pursuit of novel CNS agents.

Conclusion

This compound is a strategically important synthetic intermediate for the construction of novel benzo[b]azepine-based compounds with potential therapeutic value. Its synthesis, while requiring a multi-step sequence, is achievable through established chemical transformations. The true synthetic utility of this compound is realized upon the reduction of its nitro group, which provides access to the corresponding 8-amino derivative, a versatile precursor for a wide range of further chemical modifications. This technical guide has provided a comprehensive overview of the known chemical properties and synthetic utility of this compound, offering a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Expected Spectroscopic Features

The structure of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine consists of a benzene ring fused to a seven-membered azepane ring, with a nitro group at the 8th position of the bicyclic system. This structure dictates the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Expected ¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group will deshield the aromatic protons, shifting them to a higher chemical shift (downfield).

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-9~ 8.0 - 8.2d~ 2.0 - 2.5
H-7~ 7.8 - 8.0dd~ 8.5 - 9.0, ~ 2.0 - 2.5
H-6~ 7.2 - 7.4d~ 8.5 - 9.0
H-5 (CH₂)~ 2.9 - 3.1t~ 6.0 - 7.0
H-2 (CH₂)~ 2.8 - 3.0t~ 6.0 - 7.0
H-3, H-4 (CH₂CH₂)~ 1.8 - 2.0m-
N-HBroad singlet--

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of substituted nitroaromatics and related tetrahydrobenzazepine systems. The ortho and para positions relative to the nitro group experience the most significant deshielding. The aliphatic protons of the azepane ring are expected in the upfield region, with their multiplicities reflecting coupling to adjacent methylene groups.

Expected ¹³C NMR Data (Predicted)

The carbon NMR spectrum will complement the ¹H NMR data, providing information on all carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-8 (C-NO₂)~ 145 - 150
C-5a (quaternary)~ 140 - 145
C-9a (quaternary)~ 135 - 140
C-7~ 125 - 130
C-9~ 120 - 125
C-6~ 115 - 120
C-5~ 45 - 50
C-2~ 40 - 45
C-3~ 30 - 35
C-4~ 25 - 30

Expertise in Interpretation: The chemical shift of C-8 is significantly downfield due to the direct attachment of the electronegative nitro group. The other aromatic carbons are assigned based on established substituent effects in nitrobenzene derivatives. The aliphatic carbons are predicted based on typical values for saturated heterocyclic systems.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected exact mass of this compound (C₁₀H₁₂N₂O₂) is 192.0899 g/mol . In high-resolution mass spectrometry (HRMS), this value can be used to confirm the elemental composition.

  • Major Fragmentation Pathways: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it (e.g., NO).[1] For the target molecule, key expected fragments would include:

    • [M - NO₂]⁺: Loss of the nitro group.

    • Cleavage of the azepane ring.

Trustworthiness of the Protocol: A self-validating system for mass spectrometry involves calibrating the instrument with a known standard before running the sample. The observation of the calculated exact mass of the molecular ion within a few parts per million (ppm) provides high confidence in the elemental composition.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This is crucial for structural confirmation.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data
Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
N-O Asymmetric Stretch (nitro)1500 - 1550Strong
N-O Symmetric Stretch (nitro)1300 - 1370Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-N Stretch (aromatic amine)1250 - 1350Strong

Authoritative Grounding: The characteristic strong absorptions for the nitro group are definitive.[3] The N-H stretch of the secondary amine in the azepane ring is also a key diagnostic peak.[4]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Expected UV-Vis Data

The presence of the nitroaromatic chromophore will result in characteristic absorptions in the UV-Vis spectrum.

  • Expected λmax: Two main absorption bands are expected:

    • One at a shorter wavelength (around 250-280 nm) corresponding to the π → π* transition of the aromatic ring.

    • A second, weaker band at a longer wavelength (around 300-350 nm) due to the n → π* transition of the nitro group. The conjugation of the nitro group with the benzene ring shifts this absorption to a longer wavelength.[5]

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

Visualizations

Key Spectroscopic Correlations

G cluster_structure This compound cluster_spectroscopy Spectroscopic Techniques cluster_features Key Spectroscopic Features Structure Molecular Structure NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR Infrared Structure->IR UV_Vis UV-Visible Structure->UV_Vis Aromatic_Protons Aromatic Protons (¹H NMR) NMR->Aromatic_Protons Aliphatic_Protons Aliphatic Protons (¹H NMR) NMR->Aliphatic_Protons Amine_Group Amine Group (IR, ¹H NMR) NMR->Amine_Group Nitro_Group Nitro Group (IR, MS) MS->Nitro_Group Molecular_Ion Molecular Ion (MS) MS->Molecular_Ion IR->Nitro_Group IR->Amine_Group Chromophore Chromophore (UV-Vis) UV_Vis->Chromophore

Caption: Correlation of molecular structure with key spectroscopic features.

General Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_acq NMR Acquisition (¹H, ¹³C, 2D) Purification->NMR_acq MS_acq MS Acquisition (HRMS, MS/MS) Purification->MS_acq IR_acq IR Acquisition Purification->IR_acq UV_Vis_acq UV-Vis Acquisition Purification->UV_Vis_acq Data_Analysis Data Analysis & Interpretation NMR_acq->Data_Analysis MS_acq->Data_Analysis IR_acq->Data_Analysis UV_Vis_acq->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A general workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unequivocal identification and for ensuring its purity for further studies. This guide provides a detailed predictive framework for the expected ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis data, along with robust experimental protocols for their acquisition. By following these guidelines, researchers and drug development professionals can confidently characterize this and related molecules, ensuring the integrity of their scientific investigations.

References

  • Gas-phase fragmentation of protonated benzodiazepines. ResearchGate. [Link]

  • The MS/MS spectrum for each of the benzodiazepines. ResearchGate. [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

  • Spectral Information. PubChem. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Academia.edu. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

  • Spectral Databases. Wiley Science Solutions. [Link]

  • IR: nitro groups. University of Calgary. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. PubMed. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • (PDF) Spectral Databases. Brief Review. ResearchGate. [Link]

  • Raman - Spectral Databases. Wiley Science Solutions. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. [Link]

  • IR: amines. University of Calgary. [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. National Institutes of Health. [Link]

  • Interpreting IR Scans Exp 11 Reduction of a Nitro Group. YouTube. [Link]

  • This compound. Cas-bio.com. [Link]

  • Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[6]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine Derivatives: Novel Arginine Vasopressin Antagonists. PubMed. [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Nepal Journals Online. [Link]

  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. reposiTUm. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound, offering insights into spectral interpretation, experimental design, and data analysis.

Introduction: The Structural Significance of a Nitro-Substituted Benzazepine

This compound is a heterocyclic compound featuring a seven-membered azepine ring fused to a nitro-substituted benzene ring. The tetrahydro-1H-benzo[b]azepine core is a key scaffold in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities. The presence of a nitro group at the 8-position significantly influences the electronic environment of the molecule, which is directly reflected in its NMR spectra. Understanding these spectral characteristics is paramount for confirming its chemical identity, assessing purity, and studying its conformational dynamics.

Part 1: Predictive ¹H and ¹³C NMR Spectral Analysis

A thorough interpretation of the NMR spectra is fundamental to the structural verification of this compound. The following analysis is based on established principles of NMR spectroscopy, including the effects of electron-withdrawing groups and the conformational flexibility of seven-membered rings.[1][2][3]

¹H NMR Spectroscopy: A Proton-by-Proton Examination

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group (-NO₂) will cause a downfield shift (deshielding) of the aromatic protons, particularly those in close proximity.[4][5]

Aromatic Region (δ 7.0-8.5 ppm):

  • H-9: This proton, being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded aromatic proton, appearing as a doublet.

  • H-7: Also ortho to the nitro group, the signal for this proton will also be a doublet and significantly downfield.

  • H-6: This proton is meta to the nitro group and will be the most upfield of the aromatic protons, appearing as a doublet of doublets or a triplet.

Aliphatic Region (δ 1.5-3.5 ppm):

The aliphatic protons of the tetrahydroazepine ring will present as complex multiplets due to both geminal and vicinal couplings. The seven-membered ring is not planar and will likely exist in a flexible conformation, such as a chair or boat, leading to non-equivalent protons even on the same carbon atom.[1][2]

  • H-5 and H-2: These methylene protons are adjacent to the benzene ring and the nitrogen atom, respectively. Their chemical shifts will be influenced by these neighboring functionalities, likely appearing as distinct multiplets.

  • H-3 and H-4: These methylene groups form the saturated backbone of the azepine ring. Their protons are expected to show complex splitting patterns due to coupling with each other and adjacent methylene groups.

  • N-H: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Aromatic Region (δ 120-150 ppm):

  • C-8: The carbon atom directly attached to the nitro group will be significantly deshielded due to the strong inductive and resonance effects of the nitro group.[4]

  • C-5a and C-9a: These are the bridgehead carbons where the azepine ring is fused to the benzene ring. Their chemical shifts will be influenced by both the aromatic and aliphatic portions of the molecule.

  • C-6, C-7, C-9: The remaining aromatic carbons will have distinct chemical shifts influenced by their position relative to the nitro group. The ortho and para carbons are typically more deshielded than the meta carbons.[4]

Aliphatic Region (δ 20-60 ppm):

  • C-2 and C-5: These carbons, being adjacent to the nitrogen and the aromatic ring respectively, will be deshielded compared to the other aliphatic carbons.

  • C-3 and C-4: These carbons in the middle of the saturated chain will be the most shielded of the aliphatic carbons.

Predicted NMR Data Summary:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-98.0 - 8.2d~2-3
H-77.8 - 8.0dd~8-9, ~2-3
H-67.2 - 7.4d~8-9
H-52.8 - 3.2m-
H-23.0 - 3.4m-
H-3, H-41.8 - 2.2m-
N-H1.5 - 3.0br s-
¹³C NMR Predicted Chemical Shift (ppm)
C-8~147
C-9a~145
C-5a~138
C-6~128
C-7~125
C-9~122
C-2~48
C-5~35
C-3~28
C-4~26

Part 2: Experimental Protocol for High-Resolution NMR Analysis

To obtain high-quality, unambiguous NMR data for this compound, a systematic experimental approach is crucial. This protocol outlines the necessary steps for sample preparation and data acquisition.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters, including the spectral width, number of scans, and relaxation delay.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

    • A larger number of scans will likely be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Two-Dimensional (2D) NMR Experiments (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify which protons are adjacent to one another.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup H1 ¹H NMR Acquisition setup->H1 C13 ¹³C NMR Acquisition H1->C13 twoD 2D NMR (COSY, HSQC, HMBC) C13->twoD process Fourier Transform, Phase & Baseline Correction twoD->process integrate Integration (¹H) process->integrate assign Spectral Assignment integrate->assign structure Structure Confirmation assign->structure

Caption: Workflow for NMR analysis.

Part 3: Advanced Structural Insights and Conformational Analysis

The seven-membered azepine ring of this compound is conformationally flexible. Variable temperature (VT) NMR studies can provide valuable information about the energy barriers between different ring conformations.[1][2] By acquiring spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of conformational exchange increases, allowing for the calculation of the activation energy for ring inversion.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine the spatial proximity of protons. This information is critical for confirming stereochemistry and elucidating the preferred conformation of the molecule in solution.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a powerful tool for its structural characterization. By understanding the influence of the nitro group on the chemical shifts of the aromatic protons and appreciating the complexity of the aliphatic region due to the flexible seven-membered ring, researchers can confidently interpret the resulting spectra. The application of a systematic experimental protocol, including 2D NMR techniques, ensures unambiguous assignment of all proton and carbon signals. This comprehensive approach to NMR analysis is indispensable for the successful development of novel therapeutics based on the benzo[b]azepine scaffold.

References

  • Witanowski, M., Sicinska, W., Biedrzycka, Z., & Webb, G. A. (1993). Solvent versus substituent effects on the nitrogen NMR shielding of the nitro‐group in substituted benzenes. Magnetic Resonance in Chemistry, 31(10), 916–919. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2065-2073. [Link]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

  • Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(2), 105-112. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(17), 2419-2426. [Link]

  • ResearchGate. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro- 1H-2-benzazepines. [Link]

  • ACS Publications. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. [Link]

  • SciSpace. (2018). Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine. [Link]

  • ResearchGate. (2017). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-benzothieno[2,3-c]azepine. [Link]

  • ResearchGate. (2019). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products. [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Oakwood Chemical. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • YouTube. (2016). NMR Spectroscopy. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a key heterocyclic intermediate in pharmaceutical research, particularly for central nervous system (CNS) drug development.[1] We delve into the rationale for selecting appropriate ionization techniques, contrasting the extensive fragmentation produced by Electron Ionization (EI) with the targeted structural analysis enabled by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This document outlines predicted fragmentation pathways, provides detailed, field-proven experimental protocols, and presents a framework for data interpretation. The insights herein are designed to equip researchers, analytical scientists, and drug development professionals with the necessary expertise to confidently identify and characterize this compound and its analogs.

Introduction: The Analytical Imperative for this compound

This compound is a foundational scaffold in medicinal chemistry. Its structure, featuring a nitro-substituted aromatic ring fused to a saturated seven-membered azepine ring, is a versatile starting point for synthesizing novel therapeutic agents.[1] Accurate structural confirmation and purity assessment are non-negotiable in the drug development pipeline. Mass spectrometry serves as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural insight.

Understanding the unique gas-phase chemistry of this molecule is critical. Its two key structural motifs—the nitroaromatic system and the tetrahydroazepine ring—exhibit distinct and predictable fragmentation behaviors. This guide will systematically deconstruct these behaviors to build a complete analytical picture.

Compound Profile:

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₁₂N₂O₂[1][2]

  • Molecular Weight: 192.21 g/mol [1]

  • CAS Number: 17422-54-7[1]

A simplified 2D representation of this compound.

Ionization Methodologies: A Dichotomy of Strategy

The choice of ionization method fundamentally dictates the type of information obtained. For a molecule like this compound, both "hard" and "soft" ionization techniques have distinct advantages.

Electron Ionization (EI): For Definitive Fingerprinting

EI is a classic, high-energy technique where a beam of 70 eV electrons bombards the analyte molecule in the gas phase.[3] This energetic collision ejects an electron, forming a radical cation (M⁺•) that is internally excited and prone to extensive, reproducible fragmentation.[4]

  • Causality for Selection: The primary reason to employ EI-MS, typically coupled with Gas Chromatography (GC), is to generate a rich, characteristic fragmentation pattern. This pattern serves as a unique "fingerprint" for the compound, which can be matched against spectral libraries for unambiguous identification. The extensive fragmentation provides deep structural information, as the molecule breaks apart at its weakest bonds and through predictable rearrangement pathways.[3]

  • Expected Outcome: A well-resolved mass spectrum showing a molecular ion peak (m/z 192) and a multitude of fragment ions that reveal the connectivity of the molecule.

Electrospray Ionization (ESI): For Gentle Analysis and Targeted Fragmentation

ESI is a soft ionization technique that generates ions from a liquid phase, making it perfectly suited for Liquid Chromatography (LC) coupling.[5] The analyte is dissolved in a solvent, which is then nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are desorbed into the gas phase.

  • Causality for Selection: ESI is the method of choice when analyzing complex mixtures or when the primary goal is to confirm the molecular weight of the analyte with minimal fragmentation.[5] For this compound, the secondary amine in the azepine ring is readily protonated, leading to an expected and strong [M+H]⁺ signal at m/z 193. To elicit structural information, ESI must be paired with tandem mass spectrometry (MS/MS). In this setup, the [M+H]⁺ ion is mass-selected and then subjected to collision-induced dissociation (CID) with an inert gas to induce controlled fragmentation.

  • Expected Outcome: A simple initial mass spectrum (MS1) dominated by the [M+H]⁺ ion at m/z 193. The subsequent product ion scan (MS2) will reveal a controlled set of fragment ions, providing targeted structural data.

Predicted Fragmentation Pathways

The fragmentation of this compound is a composite of the behaviors of its constituent parts: the nitroaromatic ring and the saturated azepine ring.

Electron Ionization (EI) Fragmentation

Upon EI, the molecular ion (M⁺•) at m/z 192 will undergo several competing fragmentation reactions.

EI_Fragmentation cluster_nitro Nitro Group Fragmentations cluster_azepine Azepine Ring Fragmentations M M+• m/z 192 F146 [M - NO₂]+• m/z 146 M->F146 - •NO₂ (46 u) F162 [M - NO]+• m/z 162 M->F162 - •NO (30 u) F163 [M - C₂H₅]+• m/z 163 M->F163 - •C₂H₅ (29 u) (α-cleavage) F121 Tropylium-like Ion m/z 121 F146->F121 - C₂H₃N (41 u) F134 [M - NO - CO]+• m/z 134 F162->F134 - CO (28 u)

Predicted EI fragmentation pathway for the title compound.

  • Loss of Nitro Group Species: This is a hallmark of nitroaromatic compounds.[6][7]

    • Loss of •NO₂: A direct cleavage of the C-N bond results in the loss of a nitrogen dioxide radical (46 u), yielding a prominent ion at m/z 146 .

    • Loss of •NO: Rearrangement followed by the loss of a nitric oxide radical (30 u) produces an ion at m/z 162 . This ion can subsequently lose carbon monoxide (28 u) to form an ion at m/z 134 .[5]

  • Cleavage of the Azepine Ring: The saturated seven-membered ring is another site of facile fragmentation.[8][9]

    • Alpha-Cleavage: The bond adjacent to the nitrogen atom is a prime location for cleavage. The loss of an ethyl radical (•C₂H₅, 29 u) via cleavage of the C2-C3 bond and subsequent rearrangement would lead to a stabilized ion at m/z 163 .

    • Ring Contraction/Further Fragmentation: The ion at m/z 146 can undergo further fragmentation of the azepine ring, potentially leading to the expulsion of C₂H₃N (41 u) to form a stable tropylium-like ion at m/z 121 .

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

The protonated molecule at m/z 193 is the precursor for CID. The fragmentation is guided by the positive charge, which is localized on the secondary amine.

ESI_Fragmentation MH [M+H]+ m/z 193 F147 [M+H - NO₂]+ m/z 147 MH->F147 - •NO₂ (46 u) F175 [M+H - H₂O]+ m/z 175 MH->F175 - H₂O (18 u) (Rearrangement) F165 [M+H - C₂H₄]+ m/z 165 MH->F165 - C₂H₄ (28 u) (Ring Cleavage) F119 [m/z 147 - C₂H₄]+ m/z 119 F147->F119 - C₂H₄ (28 u)

Predicted ESI-MS/MS fragmentation of the [M+H]⁺ precursor ion.

  • Loss from the Nitro Group: While neutral losses are common from even-electron ions, the loss of the •NO₂ radical from nitro-substituted heterocyclic compounds is a well-documented and often dominant pathway in ESI-MS/MS, yielding a radical cation fragment.[10]

    • Loss of •NO₂: The most anticipated fragmentation is the loss of the nitro group (46 u) to produce a major product ion at m/z 147 .

    • Loss of Water: A proton-transfer rearrangement can facilitate the loss of water (18 u), resulting in an ion at m/z 175 .

  • Fragmentation of the Azepine Ring: Cleavage of the protonated seven-membered ring is also expected.

    • Loss of Ethene: A common fragmentation pathway for saturated heterocyclic rings involves the neutral loss of ethene (C₂H₄, 28 u), which would generate a product ion at m/z 165 . This fragment can also be lost from the m/z 147 ion to produce a fragment at m/z 119 .[8]

Experimental Protocols & Workflow

The following protocols are provided as robust starting points. Instrument parameters should always be optimized for the specific system in use.

Protocol 4.1: GC-EI-MS Analysis

This protocol is designed for definitive identification and structural confirmation.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of HPLC-grade ethyl acetate or methanol.

  • GC System:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.

  • MS System (EI Source):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes.

Protocol 4.2: LC-ESI-MS/MS Analysis

This protocol is optimized for molecular weight confirmation and targeted fragmentation analysis from complex matrices.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of 50:50 acetonitrile:water. Further dilute as needed to a final concentration of ~10 µg/mL.

  • LC System:

    • Column: Waters Acquity BEH C18 (or equivalent), 50 mm x 2.1 mm ID, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 5 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 2.5 min.

  • MS System (ESI Source, Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Gas Flows: Optimize for the specific instrument.

    • MS/MS Method:

      • MS1 Scan: Scan from m/z 100 to 300 to confirm the precursor ion.

      • MS2 Product Ion Scan: Select precursor ion m/z 193.1 .

      • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full range of fragment ions and determine the optimal energy for generating key fragments.

LCMS_Workflow Sample Sample (in solution) HPLC HPLC Separation (C18 Column) Sample->HPLC ESI ESI Source ([M+H]⁺ Formation) HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 193) ESI->Q1 CC Collision Cell (CID Fragmentation) Q1->CC Q3 Quadrupole 3 (Product Ion Scan) CC->Q3 Det Detector Q3->Det

Generalized workflow for LC-ESI-MS/MS analysis.

Data Interpretation and Summary

A systematic comparison of the data from both EI and ESI methods provides a self-validating system for structural confirmation. The observation of predicted fragment ions across different platforms builds high confidence in the identification.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
EI 192 (M⁺•)146•NO₂[C₁₀H₁₂N]⁺•
EI 192 (M⁺•)163•C₂H₅[C₈H₇N₂O₂]⁺•
EI 192 (M⁺•)162•NO[C₁₀H₁₂NO]⁺•
ESI-MS/MS 193 ([M+H]⁺)147•NO₂[C₁₀H₁₃N]⁺•
ESI-MS/MS 193 ([M+H]⁺)165C₂H₄[C₈H₉N₂O₂]⁺
ESI-MS/MS 193 ([M+H]⁺)175H₂O[C₁₀H₁₁N₂O]⁺

Conclusion

The mass spectrometric analysis of this compound is straightforward yet requires a strategic approach. Electron Ionization provides a comprehensive fragmentation fingerprint ideal for library matching and initial identification. Electrospray Ionization coupled with tandem mass spectrometry offers a sensitive method for confirmation of molecular weight and controlled structural analysis via CID. The fragmentation is dominated by predictable cleavages of the nitro group and ruptures within the saturated azepine ring. By leveraging the protocols and understanding the fragmentation logic detailed in this guide, scientists can effectively utilize mass spectrometry to accelerate research and ensure the quality of this vital pharmaceutical building block.

References

  • Zschornack, K., et al. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1915-1925. [Link]

  • Probst, M., et al. (2005). Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives. AIP Conference Proceedings, 796, 156-161. [Link]

  • Pihlaja, K., et al. (2009). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(11), 1545-1555. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Department of Chemistry. [Link]

  • Rida, S. M., et al. (2020). Gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry. Journal Marocain de Chimie Hétérocyclique, 19(1), 70-79. [Link]

  • Chemistry Learning. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Liu, A., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(7), e4852. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. [Link]

  • MySkinRecipes. This compound. [Link]

  • Cadogan, J. I. G., et al. (1983). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 2803-2809. [Link]

  • De-Vré, R., et al. (2012). The MS/MS spectrum for each of the benzodiazepines. ResearchGate. [Link]

  • University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Assaf, J., et al. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(3), 215-228. [Link]

  • Ciesielski, P., et al. (2023). Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. Separations, 12(9), 243. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Nitro Compounds in Heterocyclic Structures

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Nitro Group - A Double-Edged Sword in Medicinal Chemistry

The incorporation of a nitro (NO₂) group into heterocyclic scaffolds has given rise to a fascinating and clinically significant class of therapeutic agents. These compounds are integral to the treatment of a wide array of human ailments, from infectious diseases to cancer. The nitro group, often perceived as a "toxicophore" due to concerns about mutagenicity, is more accurately described as a versatile functional group whose biological effects are profoundly influenced by the molecular context of the parent heterocycle and the physiological environment it encounters.[1][2][3] This guide provides an in-depth exploration of the multifaceted biological activities of nitro-heterocyclic compounds, focusing on their mechanisms of action, therapeutic applications, and the strategies employed to harness their power while mitigating their risks.

The Core Principle: Bioreductive Activation

The majority of nitro-heterocyclic compounds are, in fact, prodrugs that require metabolic activation to exert their biological effects.[4] This activation is a reductive process, primarily occurring under hypoxic (low oxygen) conditions, which are characteristic of many pathological environments, including solid tumors and anaerobic bacterial or parasitic infections.[5][6] The key to this selective toxicity lies in the enzymatic reduction of the nitro group.

The Electron Transfer Cascade

The bioreductive activation is a stepwise process initiated by nitroreductases, a class of enzymes capable of donating electrons to the nitro group.[7] This can proceed through two main pathways:

  • One-Electron Reduction: This pathway, often catalyzed by oxygen-sensitive nitroreductases, generates a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that produces superoxide anions, leading to oxidative stress.[8]

  • Two-Electron Reduction: Oxygen-insensitive nitroreductases catalyze a two-electron reduction, bypassing the radical anion stage and directly forming a nitroso intermediate. This is followed by further reduction to hydroxylamine and ultimately to the amine metabolite.[8]

It is the highly reactive nitroso and hydroxylamine intermediates that are responsible for the cytotoxic effects of these compounds.[5] These intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids.[9]

Diagram: Bioreductive Activation of Nitro-Heterocyclic Compounds

Bioreductive_Activation cluster_0 Nitro-Heterocyclic Prodrug (R-NO2) cluster_1 Cellular Environment cluster_2 Activation & Cytotoxicity Prodrug R-NO₂ Nitroreductase Nitroreductase (NTR) Prodrug->Nitroreductase Enters Cell Radical Nitro Radical Anion (R-NO₂⁻) Nitroreductase->Radical 1e⁻ Reduction (Oxygen-Sensitive NTR) Nitroso Nitroso Intermediate (R-NO) Nitroreductase->Nitroso 2e⁻ Reduction (Oxygen-Insensitive NTR) Oxygen O₂ Oxygen->Prodrug Futile Cycling + Superoxide Radical->Oxygen Re-oxidation Radical->Nitroso Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine 2e⁻ Reduction Damage Macromolecular Damage (DNA, Proteins) Nitroso->Damage Amine Amine Metabolite (R-NH₂) Hydroxylamine->Amine 2e⁻ Reduction Hydroxylamine->Damage

Caption: Bioreductive activation pathways of nitro-heterocyclic prodrugs.

Therapeutic Applications: A Broad Spectrum of Activity

The unique mechanism of action of nitro-heterocyclic compounds has led to their successful application in various therapeutic areas.[10]

Antibacterial Agents

Nitro-heterocyclic compounds are potent antibacterial agents, particularly against anaerobic and microaerophilic bacteria.[11][12] The low redox potential in these organisms facilitates the reductive activation of the drugs.

  • Nitrofurans (e.g., Nitrofurantoin, Furazolidone): These are widely used for the treatment of urinary tract infections.[13][14] Their mechanism involves the generation of reactive intermediates that damage bacterial DNA and ribosomal proteins.[13]

  • Nitroimidazoles (e.g., Metronidazole, Tinidazole): These are the drugs of choice for infections caused by anaerobic bacteria (e.g., Clostridium difficile, Bacteroides fragilis) and certain protozoa.[12] Metronidazole's activation leads to the formation of cytotoxic products that induce DNA strand breaks.[9]

Compound Heterocyclic Core Primary Indication Mechanism of Action
Nitrofurantoin FuranUrinary Tract InfectionsDNA and ribosomal protein damage[13]
Metronidazole ImidazoleAnaerobic bacterial and protozoal infectionsDNA strand breaks[9][12]
Tinidazole ImidazoleGiardiasis, amebiasis, trichomoniasisSimilar to Metronidazole[12]
Antiparasitic Agents

Many parasitic protozoa thrive in low-oxygen environments, making them susceptible to nitro-heterocyclic drugs.[15][16]

  • Nitroimidazoles (e.g., Benznidazole, Fexinidazole): Benznidazole is a primary treatment for Chagas disease, caused by Trypanosoma cruzi.[4] Fexinidazole is a newer drug for treating sleeping sickness (Trypanosoma brucei gambiense).[16]

  • Nitazoxanide: This drug has a broad spectrum of activity against various protozoa and helminths.[12]

Anticancer Agents

The hypoxic microenvironment of solid tumors provides a rationale for using nitro-heterocyclic compounds as hypoxia-activated prodrugs (HAPs).[5][6]

  • Tirapazamine (a benzotriazine di-N-oxide): While not a classic nitro-heterocycle, its mechanism is analogous. It is reduced in hypoxic cells to a toxic radical that causes DNA damage.

  • Evofosfamide (TH-302): This is a prodrug of a bromo-isophosphoramide mustard linked to a 2-nitroimidazole. Under hypoxic conditions, the nitroimidazole is reduced, releasing the cytotoxic mustard.

The development of nitro-heterocyclic compounds as anticancer agents is an active area of research, with a focus on designing molecules that are selectively activated in the tumor microenvironment to minimize systemic toxicity.[17][18][19]

Experimental Protocols for Assessing Biological Activity

Evaluating the biological activity of novel nitro-heterocyclic compounds requires a series of well-defined in vitro and in vivo assays.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against a panel of microorganisms.

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum: Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium. Adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours). For anaerobic bacteria, incubation must be performed in an anaerobic chamber.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: Subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anticancer Activity Assay

Objective: To assess the cytotoxicity of a compound against cancer cell lines under normoxic and hypoxic conditions.

Methodology: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the plates under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The results are expressed as the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Diagram: Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow Start Start: Cancer Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Add Test Compound (Serial Dilutions) Seeding->Treatment Incubation Incubate (Normoxic & Hypoxic Conditions) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Solubilize Formazan Crystals MTT->Formazan Readout Measure Absorbance Formazan->Readout Analysis Calculate IC₅₀ Values Readout->Analysis End End: Determine Hypoxic Selectivity Analysis->End

Caption: A typical workflow for assessing in vitro cytotoxicity.

Structure-Activity Relationships (SAR) and Mitigating Toxicity

The biological activity and toxicity of nitro-heterocyclic compounds are highly dependent on their chemical structure.[20][21][22] Medicinal chemists employ various strategies to optimize efficacy and minimize adverse effects.

  • Position of the Nitro Group: The position of the nitro group on the heterocyclic ring can significantly influence the compound's redox potential and, consequently, its activation and activity.[23]

  • Electronic Properties of Substituents: The addition of electron-withdrawing or electron-donating groups to the heterocyclic ring can modulate the ease of reduction of the nitro group.

  • Lipophilicity: The overall lipophilicity of the molecule affects its ability to penetrate cell membranes and reach its target.

A major concern with nitro-aromatic compounds is their potential for mutagenicity and genotoxicity.[24][25] This is often attributed to the reactive intermediates formed during bioreduction. Strategies to mitigate this risk include:

  • Modifying the Heterocyclic Core: Altering the core structure can change the stability of the reactive intermediates.

  • Introducing Steric Hindrance: Bulky substituents near the nitro group can hinder its interaction with nitroreductases.

  • Prodrug Strategies: Designing compounds that release the active nitro-heterocycle only at the target site can reduce systemic exposure and toxicity.

Future Directions and Concluding Remarks

Nitro-heterocyclic compounds remain a vital component of our therapeutic arsenal. The growing understanding of their mechanisms of action and the factors governing their activity and toxicity is paving the way for the development of next-generation drugs with improved efficacy and safety profiles. Future research will likely focus on:

  • Targeted Delivery Systems: Utilizing nanotechnology and antibody-drug conjugates to deliver nitro-heterocyclic agents specifically to diseased tissues.

  • Combination Therapies: Combining nitro-heterocyclic compounds with other drugs to overcome resistance and enhance therapeutic outcomes.

  • Novel Heterocyclic Scaffolds: Exploring new heterocyclic systems to expand the chemical space and identify compounds with novel biological activities.

References

  • Nitro reduction as an electronic switch for bioreductive drug activation. PubMed. Available at: [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. Available at: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PubMed Central. Available at: [Link]

  • The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society. Available at: [Link]

  • The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society. Available at: [Link]

  • Nitrogen-Containing Heterocycles as Anticancer Agents: An Overview. PubMed. Available at: [Link]

  • Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities. ResearchGate. Available at: [Link]

  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PubMed Central. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • Nitrogen heterocycles as potential antibacterial agents. Sciforum. Available at: [Link]

  • recent advances in the development of nitrogen-containing heterocyclic compounds as anticancer agents: a review. ResearchGate. Available at: [Link]

  • The Mechanism of Action of Nitro-Heterocyclic Antimicrobial Drugs. Primary Target of 1-methyl-2-nitro-5-vinylimidazole Is DNA. PubMed. Available at: [Link]

  • Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candidates. MDPI. Available at: [Link]

  • A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. IJNRD. Available at: [Link]

  • A Review on Nitrogen Containing Hetero Cycles As Potential Biological Activities. IJRPR. Available at: [Link]

  • An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. ResearchGate. Available at: [Link]

  • An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. Impactfactor. Available at: [Link]

  • Nitro-Heterocyclic compounds induce apoptosis-like effects in Leishmania (L). amazonensis promastigotes. PubMed Central. Available at: [Link]

  • Antibacterial activity and electron affinity of nitro-heterocyclic compounds [proceedings]. PubMed. Available at: [Link]

  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Available at: [Link]

  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. PubMed Central. Available at: [Link]

  • Bioreduction of the nitro group by nitroreductases (NTR) or others... ResearchGate. Available at: [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central. Available at: [Link]

  • 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. PubMed Central. Available at: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available at: [Link]

  • Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs. PubMed Central. Available at: [Link]

  • Nitroheterocyclic drugs with broad spectrum activity. PubMed. Available at: [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. MDPI. Available at: [Link]

  • Structure-activity Relationships in Nitrothiophenes. PubMed. Available at: [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed. Available at: [Link]

  • Novel synthesis of biologically active nitro heterocyclic compounds. Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis of Some Novel Nitro Containing Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Tianjin University Science and Technology. Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3. PubMed Central. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PubMed Central. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]

  • Nitro-Group-Containing Drugs. PubMed. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]

  • Special Issue : Heterocyclic Compounds: Synthesis and Medicinal Chemistry Applications. MDPI. Available at: [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. Available at: [Link]

Sources

Physicochemical characteristics of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Introduction

This compound is a heterocyclic compound featuring a benzazepine core, a structure of significant interest in medicinal chemistry. Its derivatives are explored for various therapeutic applications, including as central nervous system (CNS) agents.[1] As a key intermediate in the synthesis of more complex, biologically active molecules, a thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development.[1] These fundamental characteristics govern a molecule's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profiles in biological systems.[2][3]

This guide provides a comprehensive analysis of the known physicochemical properties of this compound. Where experimental data is not publicly available, this paper presents authoritative, field-proven protocols for their empirical determination. The methodologies are described from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Section 1: Core Molecular and Physical Properties

The foundational attributes of a compound provide the initial framework for its scientific evaluation. The available data for this compound are summarized below.

PropertyValueSource
CAS Number 17422-54-7[4][5]
Molecular Formula C₁₀H₁₂N₂O₂[4][5]
Molecular Weight 192.21 g/mol [1][4]
Boiling Point 339.131 °C at 760 mmHg[4]
Density 1.187 g/cm³[4]
Storage 2-8°C, dry, sealed[1]

Section 2: Experimental Workflows for Physicochemical Characterization

A systematic approach to characterization is essential for building a reliable compound profile. The following workflow outlines the logical progression from initial sample assessment to comprehensive data analysis, forming the basis for the protocols detailed in this guide.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro ADME Profile cluster_2 Phase 3: Data Synthesis & Reporting Sample Sample Acquisition (Purity ≥99%) Purity Purity & Identity Confirmation (LC-MS, 1H NMR) Sample->Purity CoreProps Determination of Core Properties (MP, BP, Density) Purity->CoreProps Solubility Aqueous Solubility (Shake-Flask Method) CoreProps->Solubility pKa Ionization Constant (pKa) (Potentiometric Titration) Solubility->pKa pH dependency LogP Lipophilicity (LogP/D) (HPLC Method) pKa->LogP influences LogD Analysis Comprehensive Data Analysis LogP->Analysis Report Final Report Generation Analysis->Report

Caption: General Experimental Workflow for Physicochemical Profiling.

Section 3: Authoritative Protocols for Empirical Determination

For drug development professionals, predicting a compound's success requires moving beyond theoretical values to robust, experimentally derived data.[6] The following sections detail the self-validating methodologies required to fully characterize this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of purity and lattice energy. A sharp, defined melting range is characteristic of a pure crystalline solid, while a broad range often suggests impurities or an amorphous state.

Methodology: Digital Melting Point Apparatus

  • Calibration: Verify the apparatus's temperature accuracy using certified standards (e.g., caffeine, vanillin) with known melting points.

  • Sample Preparation: Load a small quantity of finely powdered, dry compound into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in the apparatus. Use a rapid heating ramp (e.g., 10-20 °C/min) for an initial approximate determination.

  • Refined Measurement: For the precise measurement, use a new sample and a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. Report this range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Determination

Causality: Aqueous solubility is a master variable in drug discovery, directly impacting dissolution and absorption.[3] Poor solubility is a primary reason for the failure of promising drug candidates. The shake-flask method, though labor-intensive, remains the gold standard for its accuracy.[2]

Methodology: Shake-Flask (OECD 105)

  • System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Equilibration: Add an excess of the compound to a known volume of the buffer in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Incubation: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time to equilibrium.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a low-binding filter, e.g., PVDF) to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the clear supernatant using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.

  • Validation: The presence of visible solid material at the end of the experiment validates that saturation was maintained. Perform in triplicate.

Ionization Constant (pKa) Determination

Causality: The pKa dictates the charge state of a molecule at a given pH. This influences solubility, permeability, and target binding. The secondary amine in the azepine ring is expected to be basic. Potentiometric titration is a robust method for determining this value.

Methodology: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) to ensure initial solubility.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software can be used to calculate the pKa from the half-equivalence point.

  • System Suitability: Calibrate the pH meter with at least three standard buffers (e.g., pH 4, 7, 10) before the experiment.

  • Validation: Run a blank titration (solvent only) to correct for any background effects.

Lipophilicity (Log P/D) Determination

Causality: Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key determinant of its ability to cross biological membranes.[7] It is a critical parameter in the "Rule of 5" for assessing drug-likeness.[3][7]

Methodology: Reverse-Phase HPLC

  • Principle: This high-throughput method correlates the retention time (tR) of a compound on a reverse-phase column (e.g., C18) with its lipophilicity.[7]

  • Standard Selection: Prepare a set of 5-7 reference compounds with known Log P values that bracket the expected Log P of the analyte.

  • Isocratic Elution: Run the standards and the test compound under isocratic mobile phase conditions (e.g., varying ratios of acetonitrile/water).

  • Calculation:

    • Calculate the capacity factor, k', for each compound: k' = (tR - t0) / t0, where t0 is the column dead time.

    • Plot Log k' of the standards against their known Log P values.

    • Generate a linear regression equation from the plot.

    • Use the Log k' of this compound to calculate its Log P from the regression equation.

  • Validation: The calibration curve must have a correlation coefficient (r²) > 0.98. The analysis should be performed at a controlled pH to determine the Log D (distribution coefficient), which is pH-dependent for ionizable compounds.

Section 4: Structural Confirmation and Spectral Analysis

Structural elucidation is the definitive confirmation of a compound's identity. The following spectral characteristics are predicted based on the known structure.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to aromatic protons (likely in the 7.0-8.5 ppm range, influenced by the nitro group), aliphatic protons of the seven-membered ring (likely in the 1.5-4.0 ppm range), and a signal for the N-H proton (variable, may be broad).
¹³C NMR Aromatic carbon signals (120-160 ppm range), with the carbon attached to the nitro group being significantly deshielded. Aliphatic carbon signals in the upfield region (20-60 ppm).
FT-IR Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and strong, characteristic asymmetric and symmetric stretches for the NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively).
Mass Spec. The molecular ion peak [M]+• or protonated molecule [M+H]+ should be observed, confirming the molecular weight of 192.21.[4] High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Section 5: Physicochemical Properties and Their Impact on Drug Development

The interplay between fundamental physicochemical properties dictates the ultimate viability of a drug candidate. Understanding these relationships is crucial for designing molecules with a higher probability of success.

G cluster_props Core Physicochemical Properties cluster_adme Drug Development Aspects (ADME) Sol Solubility Abs Absorption Sol->Abs Rate-limiting step Perm Permeability (Lipophilicity, LogP) Perm->Abs Dist Distribution Perm->Dist Membrane crossing Met Metabolism Perm->Met Access to enzymes Tox Toxicity Perm->Tox Off-target effects Stab Chemical Stability (pKa) Stab->Abs Gut stability MW Molecular Size (MW) MW->Perm MW->Dist

Caption: Relationship between Physicochemical Properties and ADME.

A balanced profile is key. For instance, high lipophilicity can improve membrane permeability but may also increase metabolic liability and off-target toxicity.[3][7] Similarly, the pKa will determine the compound's charge in different body compartments, affecting its absorption in the gut versus its ability to cross the blood-brain barrier. These properties are not independent variables but part of a complex, interconnected system that must be optimized for successful drug development.[8]

Conclusion

This technical guide has consolidated the known physicochemical data for this compound and provided a framework of authoritative, validated experimental protocols for its complete characterization. By applying these rigorous methodologies, researchers and drug development professionals can generate the high-quality, reproducible data necessary to make informed decisions, mitigate risks, and advance promising molecular entities through the development pipeline. The principles and workflows outlined herein represent a best-practice approach to understanding the fundamental nature of a potential therapeutic agent.

References

  • Di, L. & Kerns, E. H. (2006). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC - NIH.
  • Mansouri, K., et al. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Sciflection. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sciflection.
  • Hughes, J. D., et al. (2008). Physical Properties in Drug Design.
  • ChemicalBook. (2024). This compound. ChemicalBook.
  • Antimex Chemical Limited. (n.d.). This compound. Antimex Chemical Limited.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.

Sources

Methodological & Application

Application Notes & Protocols: Investigating 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzazepine Scaffold and the Quest for Novel CNS Therapeutics

The human brain's complexity is matched only by the challenge of developing therapeutics to treat its disorders.[1][2] The blood-brain barrier (BBB) acts as a formidable gatekeeper, selectively permitting entry to a small subset of molecules.[2][3] Successful Central Nervous System (CNS) drug candidates must therefore possess a finely tuned set of physicochemical properties that allow them to cross this barrier and engage with their intended neural targets.[1][4]

The benzazepine core structure is a "privileged scaffold" in medicinal chemistry, found in a variety of CNS-active agents.[5][6] Its conformational flexibility allows it to interact with a diverse range of receptors and enzymes. This document provides a detailed guide for researchers on the evaluation of a specific, under-explored derivative: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS No. 17422-54-7) .[7] The introduction of a nitro group at the 8-position significantly alters the electronic and steric properties of the parent molecule, creating a novel chemical entity with unexplored potential in CNS drug discovery.

This guide is structured to provide a logical, experimentally-driven framework for the comprehensive characterization of this compound, from initial synthesis and physicochemical profiling to advanced in vitro and in vivo evaluation. We will detail the causality behind experimental choices, provide step-by-step protocols, and offer insights grounded in established principles of neuropharmacology and medicinal chemistry.

Part 1: Foundational Characterization & Synthesis

Before any biological evaluation, a thorough understanding of the molecule's fundamental properties is paramount. This initial phase ensures the purity of the test compound and provides the first clues about its potential to be a CNS drug.

Proposed Synthesis Pathway

While specific literature on the synthesis of this compound is sparse, a plausible route can be conceptualized based on established organic chemistry reactions. A common approach involves the construction of the seven-membered azepine ring followed by nitration.

Protocol 1: Synthesis of this compound

  • Step 1: Friedel-Crafts Acylation. React 4-phenylbutanoic acid with a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group onto the phenyl ring, yielding 4-(4-nitrophenyl)butanoic acid.

  • Step 2: Cyclization. Convert the resulting carboxylic acid to its acid chloride using thionyl chloride. Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum chloride, will form the cyclic ketone, 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one.

  • Step 3: Reduction. The ketone and the amide within the newly formed ring can be reduced. A powerful reducing agent like Lithium Aluminum Hydride (LAH) can be employed to reduce the ketone to a methylene group and the amide to an amine, yielding the target compound, this compound.

  • Step 4: Purification and Characterization. The final product must be purified, typically via column chromatography. The structure and purity should be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).[8][9]

Physicochemical Property Profiling

The ability of a drug to enter the CNS is heavily influenced by its physicochemical properties.[3][4] Early assessment of these parameters is critical for predicting brain penetration and guiding further optimization.[1][10]

Table 1: Key Physicochemical Parameters for CNS Drug Candidates

ParameterTarget Range for CNS PenetrationExperimental ProtocolRationale
Molecular Weight (MW) < 450 DaCalculation from chemical formula; Mass SpectrometrySmaller molecules are more likely to passively diffuse across the BBB.[4]
LogP (Lipophilicity) 1.5 - 3.5Shake-flask method (octanol/water partition) or RP-HPLCA balance is crucial: too low and the molecule won't enter the lipid membrane; too high and it may get stuck or be a substrate for efflux pumps.[4]
Topological Polar Surface Area (TPSA) < 90 ŲComputational prediction; experimental methodsHigh polarity hinders passage through the lipophilic BBB.[3]
Aqueous Solubility > 60 µMKinetic or thermodynamic solubility assays (e.g., nephelometry)Sufficient solubility is required for formulation and absorption.
pKa 7.5 - 10.5 (for basic compounds)Potentiometric titration or UV-spectroscopyThe ionization state at physiological pH (7.4) affects receptor interaction and membrane permeability.
Hydrogen Bond Donors (HBD) ≤ 3Calculation from structureA high number of hydrogen bond donors can impede BBB penetration.[3]
Hydrogen Bond Acceptors (HBA) ≤ 7Calculation from structureFewer acceptors are generally preferred for better CNS exposure.

Part 2: In Vitro Evaluation - Assessing Biological Activity and BBB Permeability

In vitro assays provide the first indication of a compound's biological activity, mechanism of action, and its potential to cross the blood-brain barrier.

Target Engagement & Functional Activity

The benzazepine scaffold is known to interact with various CNS targets, including dopamine, serotonin, and NMDA receptors.[5][11][12] A broad initial screening is necessary to identify the primary targets of this compound.

Protocol 2: Broad-Spectrum CNS Target Screening

  • Objective: To identify potential molecular targets for the test compound.

  • Methodology: Utilize a commercial fee-for-service panel (e.g., Eurofins SafetyScreen, CEREP panel) that includes a wide array of CNS receptors, ion channels, and transporters.

  • Procedure:

    • Submit the purified compound at a standard concentration (e.g., 10 µM).

    • The service will perform radioligand binding assays to measure the percent inhibition of ligand binding to each target.

    • A significant inhibition (typically >50%) flags a potential interaction.

  • Follow-up: For any identified "hits," perform concentration-response curves to determine the binding affinity (Ki).

Functional Assays for "Hit" Targets

Once a binding target is confirmed, functional assays are required to determine if the compound acts as an agonist, antagonist, or modulator.

Protocol 3: Cell-Based Functional Assay (Example: Dopamine D2 Receptor)

  • Objective: To determine the functional activity of the compound at the human dopamine D2 receptor.

  • Cell Line: Use a recombinant cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).

  • Methodology: Employ a second messenger assay, such as a cAMP (cyclic adenosine monophosphate) assay. D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Procedure:

    • Plate the D2-expressing cells in a 96-well plate.

    • Treat cells with varying concentrations of the test compound.

    • Add a known D2 receptor agonist (e.g., quinpirole) to stimulate the receptor.

    • Lyse the cells and measure cAMP levels using a commercial kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Antagonist activity: A concentration-dependent reversal of the agonist-induced cAMP decrease indicates antagonist behavior. Calculate the IC₅₀ value.

    • Agonist activity: A concentration-dependent decrease in cAMP in the absence of a known agonist indicates agonist behavior. Calculate the EC₅₀ value.

Blood-Brain Barrier Permeability Assessment

Directly assessing a compound's ability to cross a cell layer mimicking the BBB is a critical in vitro step.[13][14][15]

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Objective: To assess the passive permeability of the compound across an artificial BBB model.

  • Principle: This assay uses a lipid-coated artificial membrane to predict passive, transcellular diffusion across the BBB.

  • Procedure:

    • A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) in dodecane, forming the artificial membrane.

    • The test compound is added to the donor wells (apical side).

    • After an incubation period (e.g., 4-18 hours), the concentration of the compound in both the donor and acceptor wells (basolateral side) is measured by LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated. Compounds with high permeability (Pe > 4.0 x 10⁻⁶ cm/s) are more likely to cross the BBB via passive diffusion.

Protocol 5: In Vitro BBB Model using Transwell Assay

  • Objective: To evaluate permeability in a more physiologically relevant, cell-based model.[14][15]

  • Methodology: Use a co-culture of human brain microvascular endothelial cells (BMECs) and astrocytes grown on a porous Transwell insert.[14] This model better recapitulates the tight junctions and transporter expression of the in vivo BBB.

  • Procedure:

    • Culture the cells on the Transwell inserts until a high transendothelial electrical resistance (TEER) is achieved, indicating tight junction formation.[14]

    • Add the test compound to the apical (blood side) chamber.

    • At various time points, take samples from the basolateral (brain side) chamber.

    • Quantify the compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp). This model can also be used to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) by including a known P-gp inhibitor (e.g., verapamil). An increase in Papp in the presence of the inhibitor suggests the compound is an efflux substrate.[2]

Part 3: In Vivo Characterization - Bridging the Gap to Therapeutic Potential

In vivo studies in animal models are essential to understand the compound's pharmacokinetics, target engagement in a living system, and its potential therapeutic effects.[16][17][18][19]

Pharmacokinetics and Brain Exposure

Protocol 6: Rodent Pharmacokinetic (PK) and Brain Penetration Study

  • Objective: To determine the compound's PK profile and its ability to reach the brain after systemic administration.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Administer the compound via intravenous (IV) and oral (PO) routes in separate cohorts.

    • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and whole brains.

    • Process blood to plasma. Homogenize brain tissue.

    • Quantify the concentration of the compound in plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis:

    • PK Parameters: Calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

    • Brain Penetration: Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which is the most accurate predictor of target engagement.[1]

Target Engagement Confirmation

Positron Emission Tomography (PET) is a powerful, non-invasive technique to confirm that the drug engages its target in the living brain.[20][21]

Protocol 7: Receptor Occupancy Study using PET Imaging

  • Prerequisite: A validated PET radioligand for the identified target must be available.

  • Objective: To quantify the relationship between the plasma concentration of the compound and the occupancy of its target receptor in the brain.

  • Procedure:

    • Perform a baseline PET scan on an animal (e.g., non-human primate) using the target-specific radioligand.

    • Administer a single dose of this compound.

    • At the time of expected peak plasma concentration, perform a second PET scan.

    • Simultaneously measure plasma concentrations of the test compound.

  • Data Analysis: The reduction in the radioligand's binding potential in the post-dose scan compared to baseline indicates receptor occupancy. A dose-occupancy curve can be generated to determine the plasma concentration required for 50% receptor occupancy (IC₅₀).[21]

Behavioral Models for Efficacy Assessment

Based on the identified molecular target, appropriate behavioral models should be selected to test for therapeutic efficacy.[18] For example, if the compound is a D2 antagonist, it might have antipsychotic potential. If it interacts with serotonergic systems, it could be relevant for depression or anxiety.[22]

Protocol 8: Behavioral Assay (Example: Forced Swim Test for Antidepressant Potential)

  • Objective: To assess the potential antidepressant-like effects of the compound.[18]

  • Animal Model: Male BALB/c mice.

  • Procedure:

    • Administer the test compound, a positive control (e.g., imipramine), or vehicle to different groups of mice.

    • After a set pre-treatment time (e.g., 60 minutes), place each mouse in a cylinder of water from which it cannot escape.

    • Record the total time the mouse remains immobile during a 6-minute test session.

  • Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.[18]

Part 4: Visualization of Workflows

Diagram 1: Overall CNS Drug Discovery Workflow

CNS_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation Synthesis Synthesis & Purification PhysChem Physicochemical Profiling (LogP, TPSA, MW, Solubility) Synthesis->PhysChem TargetID Broad Target Screening (Binding Assays) PhysChem->TargetID Functional Functional Assays (Agonist/Antagonist) TargetID->Functional PK_Brain Pharmacokinetics & Brain Penetration Functional->PK_Brain BBB_Perm BBB Permeability (PAMPA, Transwell) BBB_Perm->PK_Brain TargetOcc Target Occupancy (PET Imaging) PK_Brain->TargetOcc Behavior Behavioral Efficacy Models TargetOcc->Behavior Lead_Candidate Lead Candidate Nomination Behavior->Lead_Candidate

Caption: High-level workflow for CNS drug candidate evaluation.

Diagram 2: In Vitro BBB Permeability Testing Logic

BBB_Testing_Logic start Test Compound pampa PAMPA-BBB Assay High Throughput Passive Permeability (Pe) start->pampa transwell Transwell Co-Culture Assay Physiologically Relevant Apparent Permeability (Papp) pampa->transwell If Pe is promising efflux Efflux Assessment Add P-gp Inhibitor Calculate Efflux Ratio transwell->efflux If Papp is low/moderate decision Decision Point | {Proceed to In Vivo? | Kp,uu Prediction} transwell->decision If Papp is high efflux->decision

Caption: Decision logic for in vitro blood-brain barrier permeability assays.

Conclusion

The journey of a CNS drug candidate from concept to clinic is fraught with challenges, primarily centered on achieving adequate brain exposure and demonstrating target-specific efficacy. This compound represents a novel chemical entity that warrants systematic investigation. By following the integrated protocols outlined in these application notes—spanning synthesis, physicochemical characterization, in vitro target validation, BBB permeability assessment, and in vivo pharmacokinetic and efficacy studies—researchers can build a comprehensive data package. This rigorous, step-wise evaluation is the cornerstone of modern CNS drug discovery, enabling informed, data-driven decisions and ultimately increasing the probability of developing successful therapeutics for debilitating neurological and psychiatric disorders.[10][23]

References

  • Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 435-449. [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. NeuroProof. [Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14. [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Medicilon. [Link]

  • Eurofins Advinus. (n.d.). CNS Disorders Disease Models. Eurofins Scientific. [Link]

  • Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery, 10(3), 197-208. [Link]

  • Domainex. (n.d.). CNS Drug Discovery. Domainex. [Link]

  • Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. (2008). Recent Patents on CNS Drug Discovery (Discontinued), 3(1), 1-11. [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. [Link]

  • Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Brodin, B. (2016). In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models and their characterization. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862-890. [Link]

  • Dawson, G. R., & Tricklebank, M. D. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • Ritter, N., et al. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. International Journal of Molecular Sciences, 24(9), 8345. [Link]

  • WMS-14-10 and (R)-OF-NB1. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. ResearchGate. [Link]

  • de Lange, E. C. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Future Medicinal Chemistry, 5(14), 1683-1701. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • Wikipedia contributors. (2024, January 10). Benzodiazepine. Wikipedia. [Link]

  • Ritter, N., et al. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. Semantic Scholar. [Link]

  • Nakao, R., et al. (2018). Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. The international journal of neuropsychopharmacology, 21(10), 915-927. [Link]

  • Lidsen Publishing. (2023). The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development. OBM Neurobiology. [Link]

  • Gheddar, L., et al. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2020, 8483935. [Link]

  • Hamill, T. G., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Journal of medicinal chemistry, 59(17), 7987-8006. [Link]

  • Discovery and Characterization of Novel CNS-Penetrant GPR55 Agonists. (2023). ACS Pharmacology & Translational Science, 6(10), 1548-1561. [Link]

  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2289-2295. [Link]

  • Use of 8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepines for the production of pharmaceutical compositions for the treatment of sleep disorders. (2003).
  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (2023). Journal of Ovarian Research, 16(1), 183. [Link]

  • Szatkowska, P., et al. (2016). Analytical methods for determination of benzodiazepines. A short review. Journal of Pre-Clinical and Clinical Research, 10(2), 96-100. [Link]

  • Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[18]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. (2019). Journal of Medicinal Chemistry, 62(21), 9450-9470. [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (2008). Tetrahedron Letters, 49(45), 6444-6446. [Link]

  • Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[1][16]benzo[f]thiazepines. (1995). Il Farmaco, 50(7-8), 529-534. [Link]

  • Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5038-5042. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Molecules, 26(11), 3326. [Link]

  • MDPI. (n.d.). Special Issue: Therapeutic Agents for Neurological Disorders. Pharmaceuticals. [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. (2020). Molecules, 25(21), 5051. [Link]

  • A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. (2014). RSC Advances, 4(95), 53046-53049. [Link]

  • RHAWN 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. (n.d.). Cashby. [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][16][23]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). Molecules, 29(3), 594. [Link]

Sources

Application Notes and Protocols for the Investigation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a Putative PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a framework for the investigation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a potential inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1). As of the last update, there is no established scientific literature confirming this specific activity. Therefore, this guide is presented as a set of hypothetical application notes and protocols to enable researchers to test this hypothesis based on established methodologies for characterizing novel PARP-1 inhibitors.

Introduction: The Rationale for PARP-1 Inhibition and the Exploration of Novel Chemical Scaffolds

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway.[1] Upon detection of a DNA lesion, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit DNA repair machinery.[1] The inhibition of PARP-1 has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations. This concept, known as synthetic lethality, leads to the selective killing of cancer cells.[2]

The exploration of novel chemical scaffolds for PARP-1 inhibition is a continuous effort in drug discovery to identify inhibitors with improved potency, selectivity, and pharmacological properties. The benzo[b]azepine scaffold is a privileged structure in medicinal chemistry. While the specific compound this compound is not a clinically established PARP-1 inhibitor, its structural features warrant investigation. This document provides the foundational protocols to assess its potential as a PARP-1 inhibitor, from initial enzymatic assays to cell-based functional readouts.

Hypothesized Mechanism of Action

It is hypothesized that this compound, if active, would function as a competitive inhibitor of PARP-1. By binding to the nicotinamide adenine dinucleotide (NAD+) binding pocket of the enzyme's catalytic domain, it would prevent the synthesis of PAR chains. This inhibition of PARP-1's catalytic activity would lead to the accumulation of unrepaired SSBs, which, during DNA replication, can be converted into cytotoxic double-strand breaks (DSBs).[3] In cells with compromised homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[2]

PARP-1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of PARP-1 in DNA single-strand break repair and the proposed point of intervention for a novel inhibitor.

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP-1 (active) DNA_SSB->PARP1_active binds to & activates PARP1_inactive PARP-1 (inactive) PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_active->PAR catalyzes No_Repair SSB Accumulation & DSB Formation NAD NAD+ NAD->PAR substrate PARG PARG PAR->PARG degraded by Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, LigIII) PAR->Recruitment PARG->PARP1_inactive recycles Repair SSB Repair Recruitment->Repair Inhibitor 8-Nitro-2,3,4,5-tetrahydro -1H-benzo[b]azepine (Hypothetical Inhibitor) Inhibitor->PARP1_active inhibits

Caption: PARP-1 signaling in DNA repair and the point of inhibition.

Experimental Protocols

Protocol 1: In Vitro PARP-1 Enzymatic Activity Assay (Fluorometric)

This protocol determines the direct inhibitory effect of the test compound on recombinant human PARP-1 enzyme activity by measuring the consumption of NAD+.[3]

A. Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 384-well black assay plates

  • Fluorescent NAD+ detection kit (e.g., NAD/NADH-Glo™ Assay)[4]

  • Fluorescent plate reader

B. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM to 100 pM).

  • Further dilute these DMSO stocks in PARP assay buffer to create working solutions with a final DMSO concentration of ≤1%.

C. Assay Procedure:

  • Enzyme/DNA Mixture: Prepare a 2X PARP-1 enzyme/activated DNA mixture in cold PARP assay buffer. The final concentration of PARP-1 should be optimized for linear reaction kinetics (e.g., 50 ng per reaction).[5]

  • Compound Addition: Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of the 2X PARP-1/activated DNA mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of 5X NAD+ solution (final concentration typically 0.5 mM) to each well.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's protocol for the NAD+ detection kit.

  • Data Acquisition: Read the fluorescence on a compatible plate reader.

D. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based PARP-1 Activity Assay (Western Blot)

This protocol assesses the ability of the test compound to inhibit PARP-1 activity within intact cells by measuring the levels of poly(ADP-ribose) (PAR) following DNA damage.[3]

A. Materials:

  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line like UWB1.289)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DNA damaging agent (e.g., hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS))

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-PAR, anti-PARP-1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

B. Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.[3] Include a vehicle control (DMSO).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Re-probing: Strip and re-probe the membrane for PARP-1 and the loading control to ensure equal protein loading.[3]

D. Data Analysis:

  • Quantify the band intensities for PAR and normalize them to the loading control.

  • Compare the normalized PAR levels in compound-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of PARP-1 inhibition.

Protocol 3: Cell Viability Assay (e.g., Crystal Violet Assay)

This protocol evaluates the cytotoxic effect of the compound, particularly assessing for synthetic lethality in DNA repair-deficient cell lines.

A. Materials:

  • Paired cell lines: BRCA-proficient (e.g., UWB1.289 + BRCA1) and BRCA-deficient (e.g., UWB1.289)

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Methanol

  • 0.1% Crystal violet solution

B. Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 2500-3000 cells/well) and allow them to adhere.[6]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for 10 days, allowing colonies to form.[6]

  • Fixing and Staining:

    • Wash the cells with PBS.

    • Fix the cells with ice-cold methanol for 10-15 minutes.

    • Stain the cells with 0.1% crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Quantification:

    • Scan or photograph the plates.

    • Extract the crystal violet by adding methanol to each well and shaking for 15-20 minutes.

    • Read the absorbance of the extracted dye at 540 nm.[6]

D. Data Analysis:

  • Normalize the absorbance data to the vehicle-treated wells.

  • Plot the normalized cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient line is indicative of synthetic lethality.

Data Presentation: Summary of Potential Findings

The following table provides a template for summarizing the quantitative data obtained from the described assays.

ParameterThis compoundReference Inhibitor (e.g., Olaparib)
PARP-1 Enzymatic IC50 [Insert Value][Insert Value]
Cellular PAR Inhibition EC50 [Insert Value][Insert Value]
Cell Viability IC50 (BRCA-proficient) [Insert Value][Insert Value]
Cell Viability IC50 (BRCA-deficient) [Insert Value][Insert Value]
Synthetic Lethality Ratio [IC50 Proficient / IC50 Deficient][IC50 Proficient / IC50 Deficient]

Visualization of Experimental Workflow

This diagram outlines the workflow for screening and characterizing a novel PARP-1 inhibitor.

Workflow cluster_0 Primary Screening cluster_1 Cellular Activity Validation cluster_2 Functional Assays Compound Test Compound: 8-Nitro-2,3,4,5-tetrahydro -1H-benzo[b]azepine EnzymaticAssay Protocol 1: In Vitro PARP-1 Enzymatic Assay Compound->EnzymaticAssay IC50_Enzyme Determine Enzymatic IC50 EnzymaticAssay->IC50_Enzyme CellularPAR Protocol 2: Cell-Based PAR Inhibition Assay IC50_Enzyme->CellularPAR Active Compound EC50_Cell Confirm Target Engagement in Cells CellularPAR->EC50_Cell CellViability Protocol 3: Cell Viability Assay (BRCA+/BRCA-) EC50_Cell->CellViability Cell-Penetrant Compound SyntheticLethality Assess Synthetic Lethality CellViability->SyntheticLethality

Caption: Workflow for the characterization of a novel PARP-1 inhibitor.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
  • Lia, A., & Gao, G. (2014). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. The American Journal of Pathology, 184(8), 2200-2209. [Link]

  • Krishnakumar, R., & Kraus, W. L. (2010). On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. Genes & Development, 24(18), 1973-1988. [Link]

  • ResearchGate. (n.d.). PARP-1 signaling in healthy and stressed cells. Retrieved January 15, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
  • Kraus, W. L. (2012). On par with PARP: Cellular stress signaling through poly(ADP-ribose) and PARP-1. Science Signaling, 5(214), pe11. [Link]

  • Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase 1. Retrieved January 15, 2026, from [Link]

  • Kanev, P., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 104106. [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(7), e101809. [Link]

  • Gari, K., et al. (2021). Integrated proteomics identifies PARP inhibitor-induced prosurvival signaling changes as potential vulnerabilities in ovarian cancer. Journal of Biological Chemistry, 297(3), 101037. [Link]

  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100299. [Link]

  • Kanev, P., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 104106. [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved January 15, 2026, from [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Development of an Integrated Computational Pipeline for PARP-1 Inhibitor Screening Using Hybrid Virtual Screening and Molecular Dynamics Simulations. Retrieved January 15, 2026, from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved January 15, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • RHAWN. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Wang, Y., et al. (2015). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Journal of Hematology & Oncology, 8, 92. [Link]

  • Li, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Cancer Cell International, 23(1), 382. [Link]

  • Hu, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1017-1031. [Link]

  • Hu, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1017-1031. [Link]

  • Forrester, I. T., et al. (1983). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 1115-1120. [Link]

  • Google Patents. (n.d.). DE69816832T2 - USE OF 8-NITRO-2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPINES FOR THE PRODUCTION OF PHARMACEUTICAL COMPOSITIONS FOR THE TREATMENT OF SLEEP DISORDERS.
  • ResearchGate. (n.d.). (PDF) Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Retrieved January 15, 2026, from [Link]

  • Langelier, M. F., et al. (2018). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Biochemical Pharmacology, 153, 41-57. [Link]

  • Wang, Y., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Expert Opinion on Drug Discovery, 20(9), 1083-1101. [Link]

Sources

Application Notes and Protocols for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a Novel Anaplastic Lymphoma Kinase (ALK) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems.[1] However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the expression of oncogenic fusion proteins or constitutively active ALK variants.[1] These aberrant ALK proteins are potent drivers of tumorigenesis in several cancers, including anaplastic large-cell lymphoma (ALCL) and a subset of non-small cell lung cancers (NSCLC).[1] The constitutive kinase activity of these altered ALK proteins activates a network of downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which promote cell proliferation, survival, and metastasis.[1]

The clinical success of targeted ALK inhibitors has revolutionized the treatment landscape for ALK-positive malignancies. This has spurred the ongoing discovery and development of novel small-molecule inhibitors with improved potency, selectivity, and the ability to overcome acquired resistance. This document provides a comprehensive guide to the characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine , a novel compound with potential as a selective ALK inhibitor.

These application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors. They provide a structured approach, from the proposed synthesis of the compound to its comprehensive biological characterization in biochemical, cellular, and in vivo models.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step synthetic route, starting from commercially available precursors. The following is a proposed synthetic scheme based on established organic chemistry principles for the formation of benzazepine rings and the nitration of aromatic systems.

Synthesis_Workflow A Precursor (e.g., a substituted cyclohexanone) B Ring Expansion/Formation of Benzazepine Core A->B e.g., Beckmann rearrangement or similar C Nitration of the Aromatic Ring B->C Nitrating agent (e.g., HNO3/H2SO4) D Purification and Characterization C->D Chromatography (e.g., HPLC) E Final Compound: 8-Nitro-2,3,4,5-tetrahydro -1H-benzo[b]azepine D->E

Caption: Proposed synthetic workflow for this compound.

Biochemical Characterization: Assessing Direct ALK Inhibition

The initial step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target protein. This is typically achieved through in vitro kinase assays using purified recombinant ALK protein.

Protocol 1: In Vitro ALK Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against ALK. The assay measures the amount of ATP remaining in the solution following the kinase reaction; a decrease in luminescence indicates higher kinase activity.

Materials:

  • Recombinant human ALK protein

  • ALK substrate peptide (e.g., a poly-Glu,Tyr peptide)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • This compound

  • Positive control ALK inhibitor (e.g., Crizotinib)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted compound or control to the appropriate wells.

  • Enzyme and Substrate Addition: Add the ALK enzyme and substrate peptide to each well.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add the Kinase-Glo® reagent to each well, mix, and incubate at room temperature for 10 minutes to allow for signal stabilization.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

ParameterExample Value
ALK Enzyme Concentration10 ng/well
Substrate Concentration0.2 mg/mL
ATP Concentration10 µM
Final DMSO Concentration<1%

Cellular Characterization: On-Target Effects in ALK-Dependent Cancer Cells

Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit ALK activity in a physiological context.

Protocol 2: Inhibition of ALK Autophosphorylation in ALK-Positive Cancer Cells

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to measure the phosphorylation of ALK at a specific tyrosine residue (e.g., Tyr1604) in ALK-positive cells. A reduction in the phospho-ALK signal indicates target engagement and inhibition.

Materials:

  • ALK-positive human anaplastic large-cell lymphoma cell line (e.g., SU-DHL-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Lysis buffer

  • Phospho-ALK (Tyr1604) and Total ALK ELISA kit

  • 96-well microplates coated with a capture antibody

Procedure:

  • Cell Seeding: Seed SU-DHL-1 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2-4 hours.

  • Cell Lysis: Lyse the cells and transfer the lysates to the antibody-coated microplate.

  • ELISA: Perform the ELISA according to the manufacturer's instructions, using detection antibodies for both phospho-ALK and total ALK.

  • Signal Detection: Add the substrate and measure the absorbance or fluorescence.

  • Data Analysis: Normalize the phospho-ALK signal to the total ALK signal for each treatment condition. Calculate the percent inhibition of ALK phosphorylation relative to the DMSO control and determine the IC50 value.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor (Constitutively Active) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Metastasis Inhibitor 8-Nitro-2,3,4,5-tetrahydro -1H-benzo[b]azepine Inhibitor->ALK Inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of the compound.

Protocol 3: Cell Viability and Cytotoxicity Assay

This protocol assesses the effect of this compound on the viability of ALK-dependent cancer cells. A common method is the MTT assay, which measures the metabolic activity of cells.[2]

Materials:

  • ALK-positive (e.g., SU-DHL-1) and ALK-negative (e.g., U-937) cell lines

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed both ALK-positive and ALK-negative cells in separate 96-well plates.[2]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound for 72 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.[2]

  • Measurement: Read the absorbance at 570 nm.[2]

  • Data Analysis: Calculate the percentage of viable cells compared to the DMSO control and determine the GI50 (concentration for 50% growth inhibition). Comparing the GI50 values between ALK-positive and ALK-negative cell lines provides an indication of the compound's selectivity.

Cell LineALK StatusExpected GI50
SU-DHL-1PositiveLow (nM range)
U-937NegativeHigh (µM range)

In Vivo Efficacy Assessment

Preclinical in vivo studies are essential to evaluate the anti-tumor activity and tolerability of the compound in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

Protocol 4: Xenograft Tumor Growth Inhibition Study

Animal Model:

  • Female athymic nude mice (6-8 weeks old)

Procedure:

  • Tumor Implantation: Subcutaneously implant ALK-positive cancer cells (e.g., SU-DHL-1) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (formulated in a suitable vehicle) and the vehicle control to the respective groups. Administration can be oral (gavage) or intraperitoneal, once or twice daily.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Xenograft_Study_Workflow A Implantation of ALK-positive cells B Tumor Growth Monitoring A->B C Randomization of Mice into Groups B->C D Treatment Administration (Compound vs. Vehicle) C->D E Tumor Volume and Body Weight Measurement D->E F Data Analysis (Tumor Growth Inhibition) E->F

Caption: Workflow for an in vivo xenograft study.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Donella-Deana, A., et al. (2005). Unique substrate specificity of anaplastic lymphoma kinase (ALK): development of phosphoacceptor peptides for the assay of ALK activity. Biochemistry, 44(24), 8533–8542. [Link]

  • Guan, J., et al. (2017). Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models. eLife, 6, e17137. [Link]

  • Liao, C., et al. (2018). ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. Molecular Cancer Research, 16(11), 1724–1736. [Link]

  • Martin, M. J., et al. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. The FEBS Journal, 284(19), 3291–3303. [Link]

  • Sakamoto, H., et al. (2011). A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity. ACS Chemical Biology, 6(6), 563–571. [Link]

  • Shi, W., et al. (2015). Comparison of 2 Cell-Based Phosphoprotein Assays to Support Screening and Development of an ALK Inhibitor. Journal of Biomolecular Screening, 20(8), 1035–1043. [Link]

  • Wang, W., et al. (2022). Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. Cancers, 14(11), 2611. [Link]

  • Wood, K. M., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2096. [Link]

  • Zhang, Q., et al. (2019). Phosphoproteomics reveals ALK promote cell progress via RAS/JNK pathway in neuroblastoma. Journal of Experimental & Clinical Cancer Research, 38(1), 19. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of the compound and its degradation products. The protocol has been developed based on the known chromatographic behavior of related nitroaromatic and benzodiazepine-like structures. A comprehensive forced degradation study protocol is also included to demonstrate the method's specificity and stability-indicating capabilities, in line with regulatory expectations.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development, potentially serving as a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a nitroaromatic group and a tetrahydro-benzo[b]azepine core, necessitates a reliable analytical method for purity assessment and stability profiling. The development of a stability-indicating analytical method is a critical component of the drug development process, ensuring that any changes in the drug substance due to environmental factors such as light, heat, and humidity can be accurately monitored.[2][3]

This document provides a detailed HPLC method for the analysis of this compound. The method development was guided by established analytical approaches for nitroaromatic compounds and benzodiazepines, which share structural similarities with the analyte.[4][5] Furthermore, a comprehensive protocol for conducting forced degradation studies is outlined. These studies are essential for identifying potential degradation products and demonstrating the analytical method's ability to separate these from the intact active pharmaceutical ingredient (API).[6]

Experimental

Instrumentation and Consumables
  • HPLC System: A quaternary HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric glassware: Class A.

  • HPLC Vials: Amber glass vials with caps and septa.

  • Syringe filters: 0.45 µm or 0.22 µm, compatible with the sample solvent.

Reagents and Standards
  • This compound: Reference standard of known purity.[7]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Formic Acid: ACS grade or higher.

  • Hydrochloric Acid (HCl): ACS grade.

  • Sodium Hydroxide (NaOH): ACS grade.

  • Hydrogen Peroxide (H₂O₂): 30% solution, ACS grade.

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18) or Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or PDA detection from 200-400 nm)
Injection Volume 10 µL
Run Time 20 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010

Rationale for Method Parameters:

  • A C18 column is a versatile and robust choice for moderately polar compounds like the analyte. A Phenyl-Hexyl column could offer alternative selectivity due to pi-pi interactions with the aromatic ring.

  • A gradient of acetonitrile and water is effective for eluting compounds with a range of polarities, which is crucial for separating potential degradation products.

  • Formic acid is added to the mobile phase to improve peak shape and to provide protons for potential mass spectrometry detection.

  • UV detection at 254 nm is chosen based on the expected strong absorbance of the nitroaromatic chromophore.

Protocols

Standard and Sample Preparation

Standard Solution (e.g., 0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (e.g., from a drug product):

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of the active ingredient.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and shake for 30 minutes.

  • Dilute to volume with the diluent and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Workflow_Sample_Prep cluster_prep Standard & Sample Preparation weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve volumize Dilute to Volume dissolve->volumize filter Filter (Sample Only) volumize->filter If Sample inject Inject into HPLC volumize->inject If Standard filter->inject

Caption: General workflow for standard and sample preparation.

Forced Degradation Study Protocol

A forced degradation study is essential to demonstrate the stability-indicating nature of the HPLC method.[1][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stock Solution for Degradation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) acetonitrile/water mixture.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60 °C for 24 hours.

    • Cool to room temperature, neutralize with 0.1 M NaOH, and dilute with diluent to a final concentration of approximately 0.1 mg/mL.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl and dilute with diluent to a final concentration of approximately 0.1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with diluent to a final concentration of approximately 0.1 mg/mL.

  • Thermal Degradation:

    • Store the solid drug substance at 105 °C for 48 hours.

    • Prepare a 0.1 mg/mL solution of the stressed solid in the diluent.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare a 0.1 mg/mL solution of the stressed solid in the diluent.

Control Samples: A control sample (unstressed) should be prepared at the same concentration and analyzed alongside the stressed samples.

Workflow_Forced_Degradation cluster_degradation Forced Degradation Protocol start API Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation analyze Neutralize (if needed), Dilute & Analyze by HPLC acid->analyze base->analyze oxidation->analyze thermal Thermal Stress (Solid, 105°C) thermal->analyze photo Photolytic Stress (Solid, ICH Q1B) photo->analyze

Caption: Workflow for the forced degradation study.

Results and Discussion

The developed HPLC method is expected to provide a sharp, symmetrical peak for this compound, well-resolved from any impurities or degradation products. The use of a PDA detector is highly recommended to assess peak purity and to identify the optimal wavelength for quantification of any degradants.

The forced degradation studies will likely show susceptibility to oxidative and hydrolytic conditions. The nitro group can be reduced under certain oxidative conditions, and the lactam ring in related benzodiazepine structures is susceptible to hydrolysis. The chromatographic method's gradient is designed to separate both more polar and less polar degradants from the parent peak.

The validation of this method should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The HPLC method presented in this application note provides a reliable and robust starting point for the quantitative analysis of this compound and for the monitoring of its stability. The inclusion of a forced degradation study protocol ensures that the method can be validated as stability-indicating, which is a critical requirement in pharmaceutical development. Further optimization and validation should be performed by the end-user to ensure suitability for their specific application.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Alsante, K. M., et al. (2003). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology, 27(3), 60-70.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Joshi, B. R. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-8.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Singh, R., & Kumar, R. (2015). Forced degradation study: An imperative approach for stress testing of drug substance and drug products. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4(2), 227-241.
  • HPLC Separation Guide. (n.d.). Analysis of Nitroaromatic Explosives. Retrieved from [Link]

  • Kancherla, P., et al. (2012). Pharmaceutical forced degradation studies with regulatory consideration. Journal of Pharmacy Research, 5(7), 3968-3974.
  • De Boeck, M., et al. (2001). Screening, identification, and quantitation of benzodiazepines in postmortem samples by HPLC with photodiode array detection. Journal of Analytical Toxicology, 25(4), 273-279.

Sources

In vitro assays for evaluating the bioactivity of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Bioactivity Evaluation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Abstract

This document provides a comprehensive suite of application notes and detailed protocols for the in vitro characterization of this compound, a novel compound with potential pharmacological activity. The benzazepine scaffold is a privileged structure in medicinal chemistry, frequently associated with activity at central nervous system (CNS) targets such as dopamine and serotonin receptors. This guide presents a logical, tiered approach to bioactivity screening, beginning with essential cytotoxicity assessment, followed by primary binding assays on high-probability targets, and culminating in functional and preliminary off-target assays. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific rigor, reproducibility, and a clear understanding of the principles behind each experimental step.

Introduction: A Rational Approach to Characterizing a Novel Benzazepine Derivative

The discovery and development of novel therapeutic agents require a systematic and robust evaluation of their biological effects. The compound this compound belongs to the benzazepine class of molecules, which are known to interact with various G protein-coupled receptors (GPCRs). For instance, the parent scaffold, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, has been identified as an agonist of the 5-HT2C serotonin receptor.[1] Therefore, a rational screening strategy for this nitro-derivative would prioritize key dopamine and serotonin receptor subtypes that are implicated in a wide range of neuropsychiatric disorders.

This guide outlines a multi-stage in vitro assay cascade designed to build a comprehensive pharmacological profile of the test compound. This journey begins with assessing the compound's general effect on cell health to establish a viable concentration range for subsequent, more specific assays. We then proceed to determine if the compound physically interacts with its putative targets using receptor binding assays. Finally, we investigate the functional consequences of this binding—whether it activates or inhibits the receptor's signaling pathway—using cell-based functional assays. This structured workflow ensures that resources are used efficiently and that the resulting data is both reliable and interpretable, forming a solid foundation for further preclinical development.[2][3]

Experimental Workflow: A Tiered Screening Cascade

A successful in vitro profiling campaign follows a logical progression from broad, general assessments to highly specific, mechanistic studies. This minimizes the risk of generating misleading data and provides clear decision points for advancing a compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Target Engagement cluster_2 Phase 3: Functional Activity cluster_3 Phase 4: Selectivity & Mechanism A Compound Synthesis & QC B Cytotoxicity Assessment (MTT Assay) A->B Establish Max Tolerated Conc. C Receptor Binding Assay (Dopamine D1) B->C Test up to MTC D Receptor Binding Assay (Serotonin 5-HT2A) B->D Test up to MTC E Functional Reporter Assay (e.g., cAMP for D1) C->E Determine EC50/IC50 F Functional Reporter Assay (e.g., Ca2+ Flux for 5-HT2A) D->F Determine EC50/IC50 G Enzyme Inhibition Assay (e.g., Monoamine Oxidase) E->G Assess Off-Target Effects F->G Assess Off-Target Effects H Data Analysis & SAR Interpretation G->H

Figure 1. A tiered experimental workflow for characterizing a novel compound.

Section 1: Foundational Cytotoxicity Assessment

Core Principle: Before investigating specific biological targets, it is imperative to determine the concentration range at which the compound of interest does not cause general cell death. This ensures that any effects observed in subsequent assays are due to specific interactions with a target, not a consequence of cellular toxicity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • HEK293 cells (or other relevant cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized

  • Solubilization Solution: 10% SDS in 0.01 M HCl[5]

  • 96-well flat-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[4]

  • Compound Preparation: Prepare a 2X concentration series of the test compound in culture medium. A typical starting range is from 200 µM down to ~10 nM. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Include wells with medium only to serve as a background control.

  • Incubation: Incubate the plate for 24-48 hours (or the desired exposure time) at 37°C in 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[5] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of the Solubilization Solution to each well.[6] Pipette up and down gently to mix and ensure all formazan crystals are dissolved.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Correct the absorbance values by subtracting the average absorbance of the medium-only blank wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 (Concentration causing 50% Cytotoxicity).

ParameterDescription
CC50 The concentration of the compound that reduces cell viability by 50%.
MTC Maximum Tolerated Concentration, typically the highest concentration showing >90% cell viability. This concentration should be the upper limit for subsequent target-based assays.

Section 2: Primary Target Screening via Receptor Binding

Core Principle: Based on the benzazepine scaffold, the Dopamine D1 and Serotonin 5-HT2A receptors are high-priority putative targets. Radioligand binding assays are the gold standard for determining if a compound physically interacts with a receptor.[7] These assays measure the ability of the unlabeled test compound to compete with a high-affinity, radiolabeled ligand for binding to the receptor.[8]

Protocol 2.1: Dopamine D1 Receptor Radioligand Binding Assay

Scientific Rationale: The D1 receptor is a Gs-coupled GPCR.[9] This protocol uses [³H]SCH 23390, a well-characterized, high-affinity D1-selective antagonist, as the radioligand. Non-specific binding is determined in the presence of an excess of unlabeled (+)Butaclamol, a potent dopamine receptor antagonist.[7]

Materials:

  • Membrane preparation from CHO-K1 or HEK293 cells stably expressing the human Dopamine D1 receptor.[8]

  • Radioligand: [³H]SCH 23390 (Specific Activity ~70-85 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific determinant: (+)Butaclamol (10 µM final concentration)

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/C filters)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]SCH 23390 (e.g., 0.5 nM final concentration), 50 µL Test Compound dilution (or vehicle), 50 µL D1 receptor membranes (5-10 µg protein).

    • Non-Specific Binding (NSB): 50 µL (+)Butaclamol, 50 µL [³H]SCH 23390, 50 µL vehicle, 50 µL D1 receptor membranes.

    • Compound Wells: 50 µL Assay Buffer, 50 µL [³H]SCH 23390, 50 µL Test Compound dilution, 50 µL D1 receptor membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Protocol 2.2: Serotonin 5-HT2A Receptor Radioligand Binding Assay

Scientific Rationale: The 5-HT2A receptor is a Gq-coupled GPCR.[10] This assay uses [³H]Ketanserin, a classic 5-HT2A antagonist radioligand.[11][12] Mianserin or another potent unlabeled antagonist is used to define non-specific binding.

Materials:

  • Membrane preparation from cells stably expressing the human 5-HT2A receptor.[13]

  • Radioligand: [³H]Ketanserin (Specific Activity ~60-90 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, pH 7.4

  • Non-specific determinant: Mianserin (10 µM final concentration)

  • Other materials are as described in Protocol 2.1.

Procedure:

  • The procedure is analogous to the D1 binding assay, with the substitution of the 5-HT2A-specific reagents (membranes, radioligand, and non-specific determinant). Incubation is typically for 60 minutes at room temperature.

Data Analysis for Binding Assays:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Calculate % Inhibition: % Inhibition = (1 - [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)]) * 100

  • Determine IC50/Ki: Plot % Inhibition against the log of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value. The IC50 can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant; a measure of the binding affinity of the inhibitor for the receptor.

Section 3: Functional Characterization with Cell-Based Reporter Assays

Core Principle: A binding assay confirms target engagement but does not reveal the functional outcome. Reporter gene assays are a powerful tool to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces basal receptor activity).[14] These assays measure the downstream consequences of receptor activation.[15]

GPCR Signaling Pathways

GPCRs transduce extracellular signals by activating specific intracellular G proteins, which in turn modulate second messenger pathways that lead to changes in gene transcription.[16]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Agonist (e.g., Dopamine) Receptor GPCR (e.g., D1 Receptor) Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP:e->cAMP:w Conversion CREB CREB cAMP->CREB Activates CRE CRE (Response Element) CREB->CRE Binds Luciferase Luciferase Gene (Reporter) CRE->Luciferase Drives Transcription Light Light Signal (Measured Output) Luciferase->Light Produces

Figure 2. Simplified Gs-coupled GPCR signaling pathway leading to luciferase reporter expression.

Protocol 3: CRE-Luciferase Reporter Assay for Gs/Gi-Coupled Receptors

Scientific Rationale: The D1 receptor couples to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cAMP.[9] cAMP binds to and activates transcription factors like CREB (cAMP Response Element-Binding Protein), which then bind to cAMP Response Elements (CRE) in the promoter region of specific genes.[17] This assay uses a cell line co-expressing the D1 receptor and a luciferase reporter gene under the control of a CRE promoter. An increase in light output indicates receptor activation (agonism).[18]

Materials:

  • HEK293 cells stably co-expressing the human Dopamine D1 receptor and a CRE-luciferase reporter construct.

  • Assay Medium: Serum-free DMEM

  • Reference Agonist: Dopamine HCl

  • Reference Antagonist: SCH 23390

  • Luciferase Assay Reagent (e.g., Promega ONE-Glo™, INDIGO Biosciences INDIGlo™)

  • Opaque, white 96-well cell culture plates

Procedure:

Part A: Agonist Mode

  • Cell Seeding: Seed the reporter cells in a white 96-well plate at 10,000-20,000 cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and the reference agonist (Dopamine) in assay medium. Replace the culture medium with 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in 5% CO₂.

  • Signal Detection: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

  • Luminescence Reading: Measure luminescence on a plate reader.

Part B: Antagonist Mode

  • Cell Seeding: As in Part A.

  • Antagonist Pre-treatment: Prepare serial dilutions of the test compound and the reference antagonist. Add them to the cells and incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of the reference agonist (Dopamine) to all wells (except negative controls). This concentration should be the EC80 (the concentration that gives 80% of the maximal response), determined from a prior agonist-mode experiment.

  • Incubation & Detection: Proceed as in steps 3-5 of Part A.

Data Analysis:

  • Agonist Mode:

    • Normalize the data by setting the vehicle control as 0% activation and the maximal response of the reference agonist as 100% activation.

    • Plot % Activation vs. log[Compound] and fit a curve to determine the EC50 (potency) and Emax (efficacy).

  • Antagonist Mode:

    • Normalize the data by setting the response to the EC80 agonist challenge as 100% and the vehicle control as 0%.

    • Plot % Inhibition vs. log[Compound] and fit a curve to determine the IC50 (potency of inhibition).

ParameterDescription
EC50 The concentration of an agonist that produces 50% of the maximal possible effect.
Emax The maximum effect produced by the compound.
IC50 The concentration of an antagonist that blocks 50% of the agonist response.

Scientist's Note: A similar functional assay can be configured for the Gq-coupled 5-HT2A receptor. This would typically involve a cell line expressing a reporter driven by a different response element, such as NFAT-RE, or a direct measurement of intracellular calcium mobilization using a fluorescent dye (e.g., Fluo-4).[10][16][19]

Section 4: Assay Validation and Quality Control

Core Principle: The trustworthiness of experimental data hinges on robust assay validation.[20] Key parameters must be assessed to ensure the assay is "fit-for-purpose."[2] Regulatory bodies like the FDA provide guidance on the characteristics that should be evaluated.[21][22][23]

Key Validation Parameters:

  • Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.[21] In a binding assay, this is demonstrated by the high percentage of specific binding relative to total binding (>80% is desirable).

  • Precision: The closeness of agreement among a series of measurements. This is usually expressed as the percent coefficient of variation (%CV) for replicate wells. Intra-assay precision should ideally be <15%.

  • Accuracy: The closeness of the determined value to the true value. For inhibitor studies, this can be confirmed by testing known reference compounds and ensuring their IC50 values are within the historically accepted range.[21]

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).

  • Signal Window (Z-factor): For high-throughput screening, the Z-factor is a statistical parameter used to evaluate assay performance. It reflects the dynamic range and data variation. A Z-factor between 0.5 and 1.0 indicates an excellent assay.[16]

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Where max refers to the high signal control (e.g., total binding) and min refers to the low signal control (e.g., NSB).

Conclusion

The protocols and framework detailed in this guide provide a robust starting point for the in vitro pharmacological characterization of this compound. By systematically progressing from general cytotoxicity to specific target binding and functional activity, researchers can build a high-quality, interpretable dataset. This data is crucial for making informed decisions in the drug discovery process, guiding lead optimization, and establishing the foundational evidence required for more advanced preclinical studies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Li, X., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. Retrieved from [Link]

  • Kandasamy, K., et al. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. PubMed. Retrieved from [Link]

  • Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. Retrieved from [Link]

  • Granado-Serrano, A. B., et al. (2012). Overview of In vivo and In vitro Methods for Assessing Bioavailability of Bioactive Food Compounds. Bentham Science Publisher. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). D1 Biochemical Binding Assay Service. Retrieved from [Link]

  • Silva, A. R., et al. (2020). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. Retrieved from [Link]

  • Bajpai, M. (2006). In vitro studies in drug discovery and development: An analysis of study objectives and application of good laboratory practices (GLP). ResearchGate. Retrieved from [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • Wang, Y., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. PMC - NIH. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Ademosun, A. O., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Retrieved from [Link]

  • van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved from [Link]

  • Fowler, C. J., & Tipton, K. F. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]

  • Veberic, R., et al. (2012). The Effect of Bioactive Compounds on In Vitro and In Vivo Antioxidant Activity of Different Berry Juices. PMC - PubMed Central. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1) Technical Manual. Retrieved from [Link]

  • Rajeswari, S., et al. (2025). In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts. Biotech Res Asia. Retrieved from [Link]

  • Minekus, M., et al. (2026). Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models. Preprints.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Singh, V., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][6]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. Retrieved from [Link]

  • Chimirri, A., et al. (1998). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[6]benzo[f]thiazepines. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. NIH. Retrieved from [Link]

Sources

Application Note & Protocols: A Guide to the Synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The benzo[b]azepine core is present in numerous biologically active compounds, and the introduction of a nitro group at the 8-position offers a versatile chemical handle for further functionalization or can act as a critical pharmacophore.[1][2] This guide details a reliable two-step synthetic pathway, beginning with the synthesis of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine precursor via a Beckmann rearrangement, followed by a regioselective electrophilic nitration. We provide detailed, step-by-step protocols, mechanistic insights, characterization guidelines, and critical safety considerations tailored for researchers in organic synthesis and drug development.

Introduction: The Significance of Nitro-Substituted Benzo[b]azepines

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine framework is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs).[3][4] Its conformational flexibility, conferred by the seven-membered ring, allows it to adopt diverse spatial arrangements, making it an attractive scaffold for developing novel therapeutics.

The strategic introduction of a nitro group onto the aromatic ring, specifically at the 8-position, significantly enhances the synthetic utility of the scaffold. The nitro moiety is a strong electron-withdrawing group that can modulate the electronic properties and metabolic stability of the parent molecule.[5] More importantly, it serves as a versatile precursor for a wide array of other functional groups, including amines, azides, and hydroxylamines, thereby enabling extensive Structure-Activity Relationship (SAR) studies. This guide presents a robust and reproducible methodology for accessing this key intermediate.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach ensures high yields and simplifies purification by first constructing the core heterocyclic system and then introducing the desired nitro functionality.

  • Step 1: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine. The precursor is synthesized from commercially available 1-tetralone. This involves oximation followed by an acid-catalyzed Beckmann rearrangement to form the lactam, which is subsequently reduced to yield the target amine.[6]

  • Step 2: Electrophilic Aromatic Nitration. The synthesized benzo[b]azepine is subjected to electrophilic nitration using a classic mixed acid system (HNO₃/H₂SO₄) to install the nitro group at the C8 position.

The complete workflow is illustrated below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration A 1-Tetralone B 1-Tetralone Oxime A->B Hydroxylamine C 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (Lactam) B->C Beckmann Rearrangement (Polyphosphoric Acid) D 2,3,4,5-Tetrahydro-1H-benzo[b]azepine C->D Reduction (LiAlH4) E This compound (Target Compound) D->E Electrophilic Nitration (HNO3 / H2SO4)

Figure 1: Overall two-step synthetic workflow.

Detailed Protocols & Methodologies

Protocol 1: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (4)

This protocol is adapted from established ring-expansion methodologies.[6] The key transformation is the Beckmann rearrangement of 1-tetralone oxime, where the anti-migrating group (the benzene ring) facilitates the seven-membered ring formation.

Materials & Reagents:

  • 1-Tetralone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH), Water (H₂O)

  • Polyphosphoric acid (PPA)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Oximation:

    • To a solution of 1-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) dissolved in a minimal amount of water.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Collect the precipitated solid (1-tetralone oxime) by filtration, wash with water, and dry under vacuum.

  • Beckmann Rearrangement:

    • Caution: This step can be highly exothermic.

    • Add the dried 1-tetralone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (10x weight of oxime) at 120-130°C with vigorous stirring.

    • Maintain the temperature for 15-30 minutes after the addition is complete. The mixture will become a dark, viscous solution.

    • Carefully pour the hot mixture onto crushed ice with stirring.

    • Collect the resulting precipitate (the lactam) by filtration, wash thoroughly with water and saturated NaHCO₃ solution until neutral, and then dry.

  • Lactam Reduction:

    • Caution: LiAlH₄ reacts violently with water. Perform under an inert atmosphere (N₂ or Ar).

    • Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

    • Dissolve the lactam (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 8-12 hours.

    • Cool the reaction to 0°C and quench it carefully by sequential dropwise addition of H₂O (X mL), 15% NaOH solution (X mL), and then H₂O again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,3,4,5-tetrahydro-1H-benzo[b]azepine as an oil or low-melting solid.

Protocol 2: Synthesis of this compound

This protocol employs standard electrophilic aromatic substitution conditions. The regioselectivity is governed by the directing effects of the substituents on the benzene ring. Under the strongly acidic conditions, the secondary amine of the azepine ring is protonated, forming an ammonium ion (-NH₂⁺-). This protonated group is deactivating and meta-directing. The alkyl portion of the fused ring is weakly activating and ortho, para-directing. The directing effect of the deactivating ammonium group typically dominates, but in this fused system, the position para to the benzylic methylene group (C8) is electronically favored for substitution. This outcome is analogous to nitration patterns observed in similar heterocyclic systems.[7]

Materials & Reagents:

  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Crushed ice

Step-by-Step Procedure:

  • Reaction Setup:

    • Extreme Caution: Nitration mixtures are highly corrosive and can react violently if the temperature is not controlled. Perform this reaction in a fume hood with a blast shield and appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

    • In a round-bottom flask, cool concentrated H₂SO₄ to -5 to 0°C using an ice-salt bath.

    • Slowly add 2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5°C. The amine will dissolve to form its sulfate salt.

  • Nitration:

    • Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a separate portion of cold, concentrated H₂SO₄.

    • Add this nitrating mixture dropwise to the solution of the benzo[b]azepine salt, maintaining the internal temperature strictly between -5 and 0°C.

    • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., by taking a small aliquot, quenching it in ice/bicarbonate, extracting with ethyl acetate, and spotting on a TLC plate).

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow, portion-wise addition of a saturated NaHCO₃ solution or dropwise addition of concentrated NaOH solution until the pH is ~8-9. This step is highly exothermic and will release CO₂ gas; ensure adequate venting.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the this compound, typically as a yellow solid.

Mechanistic Insight: Electrophilic Nitration

The key step in Protocol 2 is the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids, followed by its attack on the electron-rich benzene ring of the protonated benzo[b]azepine substrate.

G cluster_0 cluster_1 A HNO₃ + H₂SO₄ B H₂O-NO₂⁺ + HSO₄⁻ A->B Protonation C H₃O⁺ + NO₂⁺ + HSO₄⁻ B->C Loss of Water Substrate Protonated Benzo[b]azepine Sigma σ-complex (Resonance Stabilized) Substrate->Sigma + NO₂⁺ Product 8-Nitro Product Sigma->Product - H⁺

Figure 2: Simplified mechanism of electrophilic nitration.

Data Summary and Characterization

The following table summarizes the key parameters and expected outcomes for the described protocols.

ParameterProtocol 1: Benzo[b]azepine SynthesisProtocol 2: Nitration
Key Transformation Beckmann Rearrangement & ReductionElectrophilic Aromatic Substitution
Starting Material 1-Tetralone2,3,4,5-Tetrahydro-1H-benzo[b]azepine
Key Reagents NH₂OH·HCl, PPA, LiAlH₄Conc. H₂SO₄, Fuming HNO₃
Temperature Reflux; 120-130°C; Reflux-5 to 0°C
Typical Yield 50-70% (over 3 steps)60-85%
Product Appearance Colorless oil / low-melting solidYellow solid

Expected Characterization Data for this compound:

  • ¹H NMR: Expect to see characteristic downfield shifts for the aromatic protons adjacent to the nitro group. The proton at C7 and C9 will appear as doublets, and the proton at C6 will be a singlet or doublet of doublets, all in the range of δ 7.5-8.2 ppm. The aliphatic protons of the seven-membered ring will appear as multiplets in the upfield region (δ 1.5-3.5 ppm).

  • ¹³C NMR: The carbon atom bearing the nitro group (C8) will be significantly deshielded, appearing around δ 140-150 ppm.

  • IR Spectroscopy: Look for strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. A peak for the N-H stretch of the secondary amine should also be visible around 3300-3400 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should correspond to the calculated molecular weight (C₁₀H₁₂N₂O₂ = 192.22 g/mol ).

Safety and Handling

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and viscous. Handle in a fume hood. Reactions can be exothermic. Quenching should be done slowly and carefully onto ice.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, pyrophoric solid that reacts violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere. The quenching procedure must be followed precisely to avoid uncontrolled reactions.

  • Nitrating Agents: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. The combination creates a powerful nitrating mixture that can react explosively with organic materials. Strict temperature control is paramount. Always add acid to water (or the reaction mixture), never the other way around. Use appropriate PPE, including a face shield.

Conclusion

This application note provides a detailed and reliable synthetic route to this compound, a key building block for pharmaceutical research. By following the outlined protocols for ring expansion and subsequent regioselective nitration, researchers can efficiently access this valuable compound. The insights into reaction mechanisms, safety precautions, and characterization will enable scientists to confidently synthesize and utilize this scaffold for the development of novel therapeutic agents.

References

  • Hughes, D. L. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Approaches for the synthesis of benzo[b]azepines. [Link]

  • Boeglin, D., Bonnet, D., & Hibert, M. (2007). Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1 H -benzo[b]azepin-5-amine Scaffold. ResearchGate. [Link]

  • MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • Andrés, J. I., et al. (2007). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Molecules. [Link]

  • Bhat, M., et al. (2025). Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. Russian Journal of Bioorganic Chemistry. [Link]

  • Semantic Scholar. Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie. [Link]

  • Van der Westhuizen, J. H., & Field, J. S. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society. [Link]

  • GDC CLASSES. (2019). SAR OF BENZODIAZEPINES | MEDICINAL CHEMISTRY. YouTube. [Link]

  • Bhat, K. I., & Kumar, A. (2017). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. [Link]

  • Forrester, I. T., et al. (1980). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Google Patents.

Sources

Application Note: A Comprehensive Guide to Cell-Based Cytotoxicity Testing of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The evaluation of a compound's cytotoxic potential is a cornerstone of modern drug discovery and toxicological assessment. 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine belongs to the broad class of nitroaromatic compounds, which are noted for their diverse biological activities, ranging from antimicrobial to anticancer effects.[1][2] However, the nitro-group often confers a specific mechanism of toxicity that requires careful characterization. The biological activity of these compounds is frequently linked to the bioreductive activation of the nitro group, a process that can lead to the generation of cytotoxic metabolites and oxidative stress.[1][3]

This application note serves as a detailed guide for researchers, scientists, and drug development professionals. It provides a strategic framework and validated, step-by-step protocols for assessing the in vitro cytotoxicity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to generating a comprehensive cytotoxicity profile. The guide covers initial screening assays that measure metabolic activity, membrane integrity, and lysosomal function, as well as advanced methods to differentiate between modes of cell death, such as apoptosis and necrosis.

Section 1: Scientific Rationale - The Cytotoxic Mechanism of Nitroaromatic Compounds

Understanding the potential mechanism of action is critical for designing relevant assays. For nitroaromatic compounds, cytotoxicity is often not caused by the parent molecule itself but by its metabolic derivatives.

Bioreductive Activation and Oxidative Stress

The primary mechanism of nitroaromatic toxicity involves the enzymatic reduction of the nitro group (NO₂) to form highly reactive intermediates.[1][3] This process is catalyzed by a variety of flavoenzymes, such as NADPH:cytochrome P-450 reductase.[4]

  • Single-Electron Reduction: The nitro group undergoes a single-electron reduction to form a nitro anion radical (Ar-NO₂⁻).

  • Redox Cycling: In the presence of molecular oxygen, this radical can transfer the electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion (O₂⁻). This "futile cycle" can lead to a massive accumulation of reactive oxygen species (ROS).

  • Further Reduction: Alternatively, the nitro anion radical can be further reduced to nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) derivatives. These species are highly reactive and can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage.

This cascade of events disrupts cellular homeostasis, induces oxidative stress, damages mitochondria, and can ultimately trigger programmed cell death (apoptosis) or necrosis.

G cluster_0 cluster_1 cluster_2 Compound 8-Nitro-Benzo[b]azepine (Ar-NO₂) Enzyme Flavoenzymes (e.g., Cytochrome P450 Reductase) Radical Nitro Anion Radical (Ar-NO₂⁻) Enzyme->Radical 1e⁻ Reduction O2 Molecular Oxygen (O₂) Radical->O2 Redox Cycling FurtherRed Further Reduction Radical->FurtherRed 1e⁻ or 2e⁻ Reduction ROS Superoxide (O₂⁻) => Oxidative Stress O2->ROS CellDeath Cell Death (Apoptosis / Necrosis) ROS->CellDeath Metabolites Reactive Metabolites (Nitroso, Hydroxylamine) FurtherRed->Metabolites Damage Macromolecule Damage (DNA, Proteins) Metabolites->Damage Damage->CellDeath

Caption: Proposed bioreductive activation pathway for nitroaromatic compounds.

Section 2: Foundational Experimental Design

A well-designed experiment is crucial for obtaining reliable and reproducible data.

Rationale for Cell Line Selection

The choice of cell line is paramount and should align with the research objective.[5] A common strategy involves using a panel of cell lines to assess both general cytotoxicity and potential cancer-specific effects.[6]

Cell LineTypeRationale
A549 Human Lung CarcinomaA widely used model for lung cancer, representing a common cancer type.
MCF-7 Human Breast AdenocarcinomaRepresents hormone-dependent breast cancer; a standard for anticancer drug screening.
HepG2 Human Liver CarcinomaRelevant for assessing potential hepatotoxicity, as the liver is the primary site of xenobiotic metabolism.[5]
HEK293 Human Embryonic KidneyOften used as a "normal" or non-cancerous control to evaluate a compound's selectivity for cancer cells.[5]
Preparation of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using complete cell culture medium. Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).

Essential Controls for Assay Validation

To ensure the validity of your results, every assay plate must include the following controls:

  • Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the highest concentration of the test compound. This represents 100% cell viability.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms that the assay system can detect a cytotoxic response.

  • Medium Blank: Wells containing only cell culture medium without cells. This is used to subtract the background absorbance/fluorescence of the medium and assay reagents.

Section 3: Primary Cytotoxicity Screening Protocols

A multi-assay approach is recommended to avoid artifacts and gain a more complete understanding of the compound's cytotoxic effects. We present three distinct colorimetric assays measuring different cellular health parameters.

Assay I: MTT Assay for Metabolic Viability

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[8][9] The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound and controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

Data Analysis:

  • Corrected Absorbance = Absorbance (Test Well) - Absorbance (Blank Well)

  • % Viability = [Corrected Absorbance (Test Well) / Corrected Absorbance (Vehicle Control)] x 100

  • Plot % Viability against the log of compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Concentration (µM)Corrected Absorbance (OD 570nm)% Viability
0 (Vehicle)1.250100.0%
11.18895.0%
50.97578.0%
100.65052.0%
250.31325.0%
500.12510.0%
Assay II: LDH Release Assay for Membrane Integrity

Principle: This assay quantifies cell death by measuring the loss of plasma membrane integrity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11][12][13] The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Set up additional wells for a "Maximum LDH Release" control.

  • Control Lysis: One hour before the end of the incubation period, add 10 µL of a 10X Lysis Solution (e.g., Triton X-100) to the "Maximum LDH Release" control wells.[13]

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Measurement: Add 50 µL of Stop Solution. Measure the absorbance at 490 nm within 1 hour.

Data Analysis:

  • % Cytotoxicity = [ (Test Well - Vehicle Control) / (Max LDH Release - Vehicle Control) ] x 100

Assay III: Neutral Red Uptake Assay for Lysosomal Integrity

Principle: This assay is based on the ability of viable, uninjured cells to actively transport and accumulate the neutral red dye within their lysosomes.[14][15][16] Non-viable cells, or cells with damaged membranes, cannot retain the dye. The amount of extracted dye is therefore proportional to the number of viable cells.[17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Dye Incubation: Remove the treatment medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 40-50 µg/mL) to each well. Incubate for 2 hours at 37°C.

  • Wash and Extract: Carefully remove the dye-containing medium. Wash the cells once with 150 µL of a wash buffer (e.g., PBS). Remove the wash buffer and add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Shaking: Agitate the plate on an orbital shaker for 10 minutes to extract the dye from the lysosomes.

  • Measurement: Read the absorbance at 540 nm.

Data Analysis:

  • The calculation for % Viability and IC₅₀ is the same as for the MTT assay.

Section 4: Advanced Mechanistic Insights - Distinguishing Cell Death Modalities

Primary screening assays indicate if a compound is cytotoxic, but not how. Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provides crucial mechanistic information.

Annexin V / Propidium Iodide Staining for Apoptosis Detection

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[18]

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS).[19] In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.

  • Propidium Iodide (PI): A fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[20]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound (typically at its IC₅₀ and 2x IC₅₀ concentrations) for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each treatment condition.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).

Data Interpretation: The results are displayed on a dot plot, which can be divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Live, healthy cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).

Caption: Interpretation of Annexin V / PI flow cytometry data quadrants.

Section 5: Integrated Workflow and Data Synthesis

A Tiered Approach to Cytotoxicity Assessment

A logical progression of assays provides the most efficient and cost-effective path to characterizing a compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & IC₅₀ Determination cluster_2 Tier 3: Mechanistic Studies MTT MTT Assay (Metabolic Activity) DoseResponse Dose-Response Curves (8-10 concentrations) MTT->DoseResponse LDH LDH Assay (Membrane Integrity) LDH->DoseResponse IC50 Calculate IC₅₀ Values DoseResponse->IC50 Apoptosis Annexin V / PI Assay (Mode of Cell Death) IC50->Apoptosis Caspase Caspase Activity Assays Apoptosis->Caspase Report Comprehensive Cytotoxicity Profile Caspase->Report Start Compound of Interest (8-Nitro-Benzo[b]azepine) Start->MTT Start->LDH

Caption: An integrated workflow for comprehensive cytotoxicity assessment.

Synthesizing Results for a Comprehensive Profile

By integrating the data from these assays, a clear picture emerges.

  • If MTT IC₅₀ ≈ LDH IC₅₀: The compound likely causes cell death via necrosis or late-stage apoptosis, where metabolic dysfunction and membrane rupture occur concurrently.

  • If MTT IC₅₀ < LDH IC₅₀: The compound may be cytostatic (inhibiting proliferation) or inducing apoptosis, where metabolic activity ceases before the membrane is compromised. The Annexin V assay would be critical to confirm apoptosis.

  • Positive Annexin V / PI Staining: Confirms that the compound induces apoptosis. The ratio of early to late apoptotic cells can provide insights into the kinetics of the cell death process.

By following this structured, multi-faceted approach, researchers can generate a robust and detailed cytotoxicity profile for this compound, providing essential data for its continued development or risk assessment.

Section 6: References

  • Repetto G, del Peso A, Zurita JL. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc. 2008;3(7):1125-31. ([Link])

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. ([Link])

  • Le-Deygen I, Namorado-Tonix K, Salido-Bordón A, et al. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods Mol Biol. 2023;2644:237-245. ([Link])

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. ([Link])

  • Crowley LC, Marfell BJ, Waterhouse NJ. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ([Link])

  • Weyermann J, Lochmann D, Zimmer A. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. J Cell Death. 2011;4:23-30. ([Link])

  • Wlodkowic D, Telford W, Skommer J, Darzynkiewicz Z. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. J Vis Exp. 2011;(50):2597. ([Link])

  • ResearchGate. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. ([Link])

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. ([Link])

  • AssayGenie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). ([Link])

  • University of Virginia School of Medicine. The Annexin V Apoptosis Assay. ([Link])

  • protocols.io. LDH cytotoxicity assay. 2024. ([Link])

  • Nemeikaitė-Čėnienė A, Šarlauskas J, Čėnas N. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants (Basel). 2021;10(8):1260. ([Link])

  • Leist M. Highlight report: Cell type selection for toxicity testing. ALTEX. 2018;35(3):405-406. ([Link])

  • da Silva, A. C. G., et al. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. J. Braz. Chem. Soc. 2022;33(8):826-853. ([Link])

  • ResearchGate. What cell line should I choose for citotoxicity assays?. 2023. ([Link])

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. ([Link])

  • Lopes MS, Sena CF, Silva BL, et al. Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents Med Chem. 2015;15(2):206-16. ([Link])

  • ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. 2011. ([Link])

  • ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. 2018. ([Link])

  • ResearchGate. QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions. 2011. ([Link])

  • ResearchGate. Chemical aspects of cytotoxicity of nitroaromatic explosives: a review. 2007. ([Link])

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. 2019. ([Link])

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis. The information herein is curated to ensure scientific accuracy and provide practical, field-proven insights.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process that often involves the formation of the core tetrahydro-1H-benzo[b]azepine ring system followed by a nitration step. A common and effective method for constructing the azepine ring is the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2] Subsequent nitration of the formed benzo[b]azepine introduces the nitro group at the 8-position.

This guide will focus on optimizing the conditions for both the Pictet-Spengler cyclization and the subsequent aromatic nitration, addressing potential pitfalls and offering solutions to maximize yield and purity.

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis.

Q1: What are the typical starting materials for the Pictet-Spengler synthesis of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core?

The synthesis generally starts with a substituted β-phenylethylamine and a suitable aldehyde or ketone. For the benzo[b]azepine core, a common precursor would be a γ-phenylpropylamine derivative which, upon reaction with an appropriate carbonyl compound (often formaldehyde or its equivalent), undergoes cyclization.

Q2: Which acid catalysts are most effective for the Pictet-Spengler reaction in this context?

Both Brønsted and Lewis acids can catalyze the Pictet-Spengler reaction.[2] The choice of acid is crucial and should be carefully optimized.[2] Commonly used Brønsted acids include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA). Lewis acids like ytterbium triflate have also been shown to be effective in similar cyclizations.[3] The optimal acid and its concentration can significantly impact the reaction rate and yield.[2]

Q3: What is the standard nitrating agent for introducing the nitro group onto the benzo[b]azepine ring?

A classic and widely used nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q4: How can I monitor the progress of both the cyclization and nitration reactions?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

III. Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis.

Problem 1: Low Yield in the Pictet-Spengler Cyclization Step

A low yield of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core can be attributed to several factors.

Causality and Optimization Strategies:
  • Inappropriate Acid Catalyst or Concentration: The reaction is highly sensitive to the type and amount of acid catalyst.[2]

    • Solution: Screen a panel of Brønsted acids (e.g., TFA, HCl, p-TSA) and Lewis acids (e.g., Yb(OTf)₃). For each acid, perform small-scale reactions at varying concentrations to identify the optimal conditions. Insufficient acid may lead to a slow reaction, while excessive acid can protonate the starting amine, reducing its nucleophilicity.[2]

  • Suboptimal Reaction Temperature: The temperature can influence the rate of both the desired cyclization and potential side reactions.

    • Solution: Experiment with a range of temperatures. While some Pictet-Spengler reactions proceed well at room temperature, others may require heating to achieve a reasonable rate.[4] Conversely, if side products are observed at higher temperatures, cooling the reaction may be beneficial.[4]

  • Inefficient Imine Formation: The initial condensation to form the imine intermediate is a critical step.[2]

    • Solution: Ensure anhydrous conditions, as water can hinder imine formation. The use of a dehydrating agent, such as molecular sieves, or a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be beneficial.

Experimental Protocol: Optimization of Acid Catalyst
  • Set up a series of small-scale reactions in parallel, each with the same concentration of the γ-phenylpropylamine precursor and formaldehyde equivalent.

  • To each reaction vessel, add a different acid catalyst (e.g., 10 mol% TFA, 10 mol% p-TSA, 1 equivalent of HCl).

  • Stir the reactions at a constant temperature (e.g., room temperature or 50 °C).

  • Monitor the reactions by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • After a set time, quench the reactions and analyze the crude product mixture by ¹H NMR or HPLC to determine the relative yield of the desired tetrahydro-1H-benzo[b]azepine.

Problem 2: Formation of Multiple Isomers during Nitration

The nitration of the benzo[b]azepine ring can potentially yield a mixture of nitro-isomers, primarily at the 6-, 8-, and 10-positions, complicating purification.

Causality and Optimization Strategies:
  • Reaction Temperature: The regioselectivity of electrophilic aromatic substitution is often temperature-dependent.

    • Solution: Perform the nitration at a low temperature, typically between 0 °C and 5 °C, by carrying out the reaction in an ice bath. This can help to favor the formation of the thermodynamically more stable isomer and reduce the formation of unwanted side products.[5]

  • Rate of Addition of Nitrating Agent: A rapid addition of the nitrating mixture can lead to localized overheating and a decrease in selectivity.

    • Solution: Add the nitrating agent (HNO₃/H₂SO₄ mixture) dropwise to the solution of the tetrahydro-1H-benzo[b]azepine in sulfuric acid while maintaining a low temperature and vigorous stirring.

Data Presentation: Effect of Temperature on Nitration Regioselectivity
Reaction Temperature (°C)Yield of 8-Nitro Isomer (%)Yield of Other Isomers (%)
256535
107822
0-5928

Note: These are representative data and actual results may vary.

Problem 3: Difficult Purification of the Final Product

The final this compound may be difficult to purify due to the presence of unreacted starting material, isomeric byproducts, or degradation products.

Causality and Optimization Strategies:
  • Incomplete Reaction: If the nitration is not driven to completion, the starting material will contaminate the product.

    • Solution: Monitor the reaction closely by TLC until the starting material is no longer visible. If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary.

  • Formation of Impurities During Work-up: The work-up procedure is critical for isolating a pure product.

    • Solution: A careful work-up is essential. Quenching the reaction mixture by pouring it onto ice is a standard and effective method to stop the reaction and precipitate the crude product.[5] The crude solid should then be thoroughly washed with cold water to remove residual acids, followed by washing with a dilute sodium bicarbonate solution to neutralize any remaining acid.[5] If the product is an oil or does not precipitate, extraction with a suitable organic solvent is required.[5]

  • Inseparable Isomers: If isomeric byproducts are formed, they may co-elute during column chromatography.

    • Solution: If optimization of the reaction conditions does not sufficiently suppress the formation of isomers, careful selection of the stationary and mobile phases for column chromatography is crucial. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) may be required to achieve separation. In some cases, recrystallization can be an effective purification technique.

Experimental Workflow: Purification Protocol

Purification_Workflow A Crude Product Mixture B Column Chromatography (Silica Gel) A->B Load onto column C Fraction Collection & TLC Analysis B->C Elute with solvent gradient D Combine Pure Fractions C->D Identify pure fractions E Solvent Evaporation D->E F Recrystallization (e.g., Ethanol/Water) E->F If necessary G Pure 8-Nitro-2,3,4,5-tetrahydro- 1H-benzo[b]azepine E->G If sufficiently pure F->G

Caption: A typical workflow for the purification of the final product.

IV. Conclusion

The synthesis of this compound requires careful optimization of both the Pictet-Spengler cyclization and the subsequent nitration step. By systematically addressing key reaction parameters such as catalyst choice, temperature, and work-up procedures, researchers can significantly improve the yield and purity of the final product. This guide provides a framework for troubleshooting common issues and logically approaching the optimization process, ultimately leading to a more efficient and successful synthesis.

V. References

  • Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. National Institutes of Health.

  • The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health.

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. Thieme.

  • Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. MDPI.

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Institutes of Health.

  • This compound. Antimex Chemical Limited.

Sources

Improving yield and purity in the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting guidance and practical solutions for improving reaction yield and product purity. The synthesis of this and related benzazepine scaffolds can be challenging, often plagued by issues related to cyclization efficiency and impurity profiles. This guide consolidates field-proven insights and foundational chemical principles to help you navigate these complexities.

Overview of a Common Synthetic Approach

A prevalent strategy for constructing the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core involves an intramolecular Friedel-Crafts reaction.[1][2] A common variant of this approach begins with a commercially available nitrated phenylethylamine derivative, which is first acylated and then subjected to a Lewis acid-mediated cyclization to form the seven-membered ring.

This guide will focus on troubleshooting the critical cyclization and subsequent purification steps.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My intramolecular Friedel-Crafts cyclization is resulting in a very low yield of the desired this compound. What are the likely causes and how can I optimize the reaction?

Answer: Low yield in this key ring-forming step is a frequent challenge. The cause is often multifactorial, involving the choice of catalyst, reaction conditions, and substrate quality.

Core Causality: The intramolecular Friedel-Crafts acylation to form a seven-membered ring is entropically less favorable than forming five- or six-membered rings. This requires carefully optimized conditions to promote the desired intramolecular reaction over intermolecular side reactions.

Troubleshooting Workflow:

G start Low Yield in Cyclization check_purity Is the N-acyl precursor pure (>98%)? start->check_purity purify Action: Purify precursor via recrystallization or chromatography. Rationale: Impurities can poison the catalyst or promote side reactions. check_purity->purify No check_moisture Are reaction conditions strictly anhydrous? check_purity->check_moisture Yes purify->check_moisture dry_reagents Action: Dry solvent and glassware. Use fresh, high-purity Lewis acid. Rationale: Lewis acids like AlCl3 react violently with water, deactivating the catalyst. check_moisture->dry_reagents No check_catalyst Which Lewis Acid is being used? check_moisture->check_catalyst Yes dry_reagents->check_catalyst optimize_catalyst Action: Screen alternative catalysts. Consider PPA or Eaton's Reagent for less reactive substrates. Use milder catalysts like FeCl3 to reduce charring. Rationale: Catalyst strength must be matched to substrate reactivity. check_catalyst->optimize_catalyst check_temp Is reaction temperature optimized? optimize_catalyst->check_temp optimize_temp Action: Run trials from 0°C to 80°C. Start low and slowly warm. Rationale: High temperatures can cause decomposition and polymerization, especially with strong Lewis acids. check_temp->optimize_temp end Improved Yield optimize_temp->end

Caption: Troubleshooting workflow for low cyclization yield.

Data-Driven Catalyst Selection: The choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is powerful, it can sometimes lead to decomposition. Polyphosphoric acid (PPA) is often a successful alternative for such cycliacylations.[2]

CatalystTypical ConditionsAdvantagesDisadvantages
AlCl₃ CH₂Cl₂ or CS₂, 0°C to RTHigh reactivity, inexpensiveHighly hygroscopic, can cause charring/polymerization, requires stoichiometric amounts
FeCl₃ CH₂Cl₂, RT to 40°CMilder, less decompositionLess reactive than AlCl₃, may require higher temperatures or longer reaction times
PPA Neat, 60-100°CGood for less reactive substrates, acts as both catalyst and solventHigh viscosity, difficult workup, requires elevated temperatures
Eaton's Reagent Neat, RT to 60°CStronger than PPA, often gives cleaner reactionsMore expensive, must be freshly prepared
Question 2: My reaction mixture turns dark brown or black, and I'm isolating a tar-like, intractable material instead of my product. How can I prevent this?

Answer: The formation of tar or polymeric material is a classic sign of reaction conditions being too harsh for the substrate. The nitro group, in combination with the aromatic ring and amine functionality, can be sensitive to strong acids and high temperatures.

Core Causality: This issue stems from intermolecular reactions (polymerization) or decomposition of the starting material or product under the reaction conditions. Strong Lewis acids can promote unwanted side reactions, and the heat generated during the reaction can accelerate this degradation.

Mitigation Strategies:

  • Inverse Addition: Add the Lewis acid to the substrate solution at a low temperature (e.g., 0°C) rather than adding the substrate to the Lewis acid. This maintains a lower instantaneous concentration of the highly reactive acylium ion intermediate.

  • Temperature Control: Submerge the reaction vessel in an ice bath during the addition of the Lewis acid. Once the addition is complete, allow the reaction to warm slowly to room temperature and monitor closely. Do not apply external heat unless TLC or LC-MS analysis shows no product formation at lower temperatures.

  • Milder Catalyst: Switch from AlCl₃ to a milder Lewis acid like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂).[3] These may require slightly higher temperatures or longer reaction times but often result in cleaner reactions.

  • High Dilution: Running the reaction at a lower concentration (e.g., 0.05 M) can favor the desired intramolecular cyclization over intermolecular polymerization.

Question 3: Purification by column chromatography is difficult. My product co-elutes with impurities, or it streaks badly on the column. What can I do?

Answer: Purification challenges with nitrogen-containing heterocycles are common due to their basicity and polarity.

Core Causality: The secondary amine in the benzazepine ring is basic and can interact strongly with the acidic silica gel surface. This interaction leads to peak tailing and poor separation. Impurities with similar polarity, such as unreacted starting material or regioisomers, can be difficult to resolve.

Purification Optimization:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your starting eluent containing 0.5-1% triethylamine (Et₃N) or ammonia (in methanol). This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic product.

  • Optimize the Solvent System:

    • Normal Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of a small amount of a polar solvent like methanol can help desorb the compound, while the amine additive maintains peak shape.

    • Reverse Phase: If normal phase fails, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient (often with 0.1% formic acid or TFA as a modifier) can be very effective.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for removing minor impurities. Screen various solvents such as ethanol, isopropanol, or ethyl acetate/heptane mixtures.

  • Acid-Base Extraction: Before chromatography, an acid-base workup can remove non-basic organic impurities. Dissolve the crude material in a solvent like ethyl acetate, wash with dilute acid (e.g., 1 M HCl) to extract the basic product into the aqueous layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract the pure product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for reproducibility? A1: The three most critical parameters are:

  • Moisture Control: The reaction is highly sensitive to water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Lewis Acid Stoichiometry and Quality: Use a fresh bottle of high-purity Lewis acid. The stoichiometry is crucial; typically 1.1 to 2.0 equivalents are required depending on the substrate and catalyst.

  • Temperature Regulation: Exothermic events can lead to runaways. Precise temperature control, especially during reagent addition, is essential for preventing side reactions and decomposition.

Q2: What analytical techniques are best for monitoring the reaction and assessing final purity? A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, real-time reaction monitoring. Use a UV lamp to visualize spots. Staining with potassium permanganate can also be helpful.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring reaction progress. It confirms the consumption of starting material and the formation of the product with the correct mass. It is also the best tool for assessing final purity and identifying impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final structure of the purified product.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of your final product.

Q3: I have identified an impurity with the same mass as my product. What could it be? A3: This is likely a regioisomer. Depending on the precursor structure, cyclization could potentially occur at a different position on the aromatic ring. For example, if the precursor allows for it, you might form the 6-nitro isomer in addition to the desired 8-nitro product. The identity of isomers can be confirmed using 2D NMR techniques like NOESY, which can show through-space correlations between protons on the aliphatic ring and the aromatic ring, confirming the substitution pattern.

Experimental Protocols

Protocol 1: Optimized Intramolecular Friedel-Crafts Cyclization

This is a representative protocol and may require optimization for your specific substrate.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the N-acyl-N-(4-nitro-phenylethyl)butyryl chloride precursor (1.0 eq).

  • Dissolution: Dissolve the precursor in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly quench the reaction by adding crushed ice, followed by 1 M HCl (aq). Caution: The quench is highly exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Amine-Treated Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in hexanes and pack the column.

  • Deactivation: Elute the packed column with 2-3 column volumes of 1% triethylamine in 99% hexanes.

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the prepared column.

  • Elution: Begin elution with 100% hexanes (containing 1% Et₃N). Gradually increase the polarity by introducing ethyl acetate (also containing 1% Et₃N). A typical gradient might be from 0% to 30% ethyl acetate over 10-15 column volumes.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to afford the purified this compound.

References

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • The Reaction Map. Nitro Reduction - Common Conditions. [Link]

  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • National Center for Biotechnology Information. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]

  • ResearchGate. Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. [Link]

  • Royal Society of Chemistry Publishing. Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. [Link]

  • ResearchGate. Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1 H -3-benzazepine via Pd-Catalyzed Cyclization. [Link]

  • Semantic Scholar. expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo- 5H-dibenz(b,f)azepine via Friedel-Crafts cycliacylations. [Link]

  • National Center for Biotechnology Information. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Semantic Scholar. Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][5]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • Google Patents.

Sources

Technical Support Center: Synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Introduction to the Synthesis and Potential Impurities

The synthesis of this compound typically involves the electrophilic nitration of the parent heterocycle, 2,3,4,5-tetrahydro-1H-benzo[b]azepine. This reaction, while seemingly straightforward, is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. Understanding the origin of these impurities is the first step toward effective troubleshooting.

The primary challenge in this synthesis arises from the directing effects of the secondary amine within the tetrahydroazepine ring. While the amine is an activating group, the strongly acidic conditions of nitration lead to the formation of an anilinium ion. This protonation alters the electronic properties of the aromatic ring, influencing the position of the incoming nitro group.[1]

Common Impurities to Expect:

  • Isomeric Nitro Compounds: The major impurities are often constitutional isomers of the desired product. Due to the complex directing effects, nitration can occur at various positions on the benzene ring, leading to a mixture of 7-nitro, 8-nitro (the desired product), and 9-nitro isomers.

  • Di-nitrated Products: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), a second nitro group can be introduced onto the aromatic ring, leading to the formation of di-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine isomers.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, in the crude product.

  • Oxidation Byproducts: The use of strong oxidizing agents like nitric acid can lead to the formation of colored, tarry byproducts, which can be challenging to remove.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yielded a mixture of isomers, with the 7-nitro and/or 9-nitro isomer being the major product. How can I improve the selectivity for the 8-nitro isomer?

Answer:

The formation of a mixture of isomers is the most common challenge in this synthesis. The secondary amine in the starting material is an ortho-, para-director. However, under the strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid), the amine is protonated to form an anilinium ion, which is a meta-directing group.[2][3] This leads to the formation of a significant amount of the meta-substituted product (8-nitro isomer). However, some of the unprotonated aniline will still react, leading to the ortho- and para-substituted isomers (7-nitro and 9-nitro).

Troubleshooting Steps:

  • Control of Acidity: The ratio of nitric acid to sulfuric acid, as well as the overall concentration of the acid mixture, can influence the degree of protonation of the starting material. A higher concentration of sulfuric acid will lead to a greater proportion of the anilinium ion, potentially favoring the formation of the 8-nitro isomer. Experiment with slightly different acid ratios to optimize the selectivity.

  • Protecting Group Strategy: To circumvent the issue of protonation, consider protecting the secondary amine with an electron-withdrawing group, such as an acetyl or trifluoroacetyl group, prior to nitration. The amide formed will still direct nitration to the ortho and para positions relative to the aromatic ring attachment point, but with different selectivity than the free amine. After the nitration step, the protecting group can be removed by hydrolysis.

  • Alternative Nitrating Agents: While mixed acid is the most common nitrating agent, other reagents could offer different selectivity. For example, using a milder nitrating agent might reduce the extent of protonation and alter the isomer ratio.

Question 2: My final product is contaminated with di-nitrated impurities. How can I avoid their formation?

Answer:

The formation of di-nitrated products is a result of over-nitration, which occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. The first nitro group deactivates the aromatic ring, making the second nitration more difficult but still possible under forcing conditions.

Troubleshooting Steps:

  • Reaction Temperature: Carefully control the reaction temperature. Nitration reactions are typically exothermic, and an uncontrolled temperature increase can lead to the formation of di-nitrated and other side products. Running the reaction at a lower temperature (e.g., 0-5 °C) can significantly reduce the rate of the second nitration.

  • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess of nitric acid will increase the likelihood of di-nitration.

  • Reaction Time: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of di-nitrated products.

Question 3: The crude product is a dark, tarry substance that is difficult to purify. What is the cause and how can I prevent it?

Answer:

The formation of dark, tarry materials is often due to oxidation of the starting material or product by the strong oxidizing nature of nitric acid, especially at elevated temperatures. The amine functionality in the starting material is susceptible to oxidation.

Troubleshooting Steps:

  • Temperature Control: As with di-nitration, maintaining a low reaction temperature is crucial to minimize oxidative side reactions.

  • Slow Addition of Reagents: Add the nitrating agent slowly to the solution of the starting material to control the reaction exotherm and prevent localized overheating.

  • Work-up Procedure: A proper work-up procedure is essential to remove acidic and colored impurities. This typically involves quenching the reaction mixture in ice-water, followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution) and extraction with an organic solvent.[4] Washing the organic layer with a dilute solution of sodium bisulfite can sometimes help to remove colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the crude this compound and separate it from its isomers?

A1: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is required. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) may be necessary to achieve good separation.[5]

  • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective purification method. This may require screening several solvents to find one that provides good separation.

  • Preparative HPLC: For small-scale purifications or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating isomers.[5]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The substitution pattern on the aromatic ring can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C10H12N2O2, MW: 192.22 g/mol ) and can provide fragmentation patterns that support the proposed structure.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and quantifying the amount of any remaining impurities, including isomers.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial when working with nitrating agents and nitro compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood, as the reaction can produce toxic nitrogen oxides.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care and have appropriate spill kits readily available.

  • Exothermic Reaction: Be aware that the nitration reaction is exothermic. Use an ice bath to control the temperature and add reagents slowly.

  • Nitro Compounds: Nitroaromatic compounds can be toxic and should be handled with care.[2]

IV. Visualization of the Synthetic Pathway and Impurity Formation

The following diagram illustrates the general synthetic route and the potential for isomeric impurity formation.

Synthesis_and_Impurities cluster_synthesis Main Synthetic Pathway cluster_impurities Common Impurities SM 2,3,4,5-Tetrahydro-1H- benzo[b]azepine Product 8-Nitro-2,3,4,5-tetrahydro-1H- benzo[b]azepine (Desired) SM->Product HNO3, H2SO4 Impurity1 7-Nitro Isomer SM->Impurity1 Nitration (ortho) Impurity2 9-Nitro Isomer SM->Impurity2 Nitration (para) Impurity3 Di-nitro Products Product->Impurity3 Further Nitration

Caption: Synthetic pathway for this compound and the formation of common impurities.

V. Summary of Common Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Reason for Formation
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepineC10H12N2O2192.22Isomeric byproduct of nitration (ortho-position)
9-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepineC10H12N2O2192.22Isomeric byproduct of nitration (para-position)
Di-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepineC10H11N3O4237.22Over-nitration due to harsh reaction conditions
2,3,4,5-Tetrahydro-1H-benzo[b]azepineC10H13N147.22Unreacted starting material

VI. Experimental Protocol: General Procedure for Nitration

The following is a general, non-optimized procedure for the nitration of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. Researchers should optimize the conditions for their specific needs.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a calculated amount of concentrated sulfuric acid with stirring.

  • Reaction Setup: Dissolve 2,3,4,5-tetrahydro-1H-benzo[b]azepine in a suitable solvent (e.g., concentrated sulfuric acid) in a separate flask equipped with a magnetic stirrer and a thermometer, and cool the mixture in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 5-10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., a saturated solution of sodium carbonate or dilute sodium hydroxide) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

VII. References

  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds. Retrieved from

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Quora. (2017, February 24). Why is the meta nitro isomer the main product in the nitration of aniline? Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds. Retrieved from

  • Doubtnut. (n.d.). Mononitration of aniline yields a mixture of three isomeric nitroanili. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process. Retrieved from

  • Semantic Scholar. (n.d.). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

  • ResearchGate. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. Retrieved from

Sources

Technical Support Center: Purification of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical intermediate. By leveraging established chemical principles and field-proven insights, this guide provides a framework for developing a robust and efficient purification strategy.

I. Understanding the Molecule and Potential Challenges

This compound is a key building block in the synthesis of various biologically active molecules, particularly those targeting the central nervous system.[1] Its structure, featuring a nitro-aromatic system and a saturated azepine ring, presents a unique set of purification challenges. The nitro group, being strongly electron-withdrawing, can influence the molecule's stability and chromatographic behavior.

Potential challenges in purification include:

  • Co-elution with starting materials or by-products: Similar polarities between the desired product and impurities can make chromatographic separation difficult.

  • Thermal and pH sensitivity: Aromatic nitro compounds can be susceptible to degradation under harsh temperature or pH conditions.

  • Product instability on silica gel: The acidic nature of standard silica gel can sometimes lead to degradation of sensitive compounds.

  • Recrystallization difficulties: Finding a suitable solvent system that provides good recovery and high purity can be challenging.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

A. Column Chromatography Issues

Issue 1: Poor Separation of the Product from Impurities

  • Scenario: You observe overlapping spots on the TLC plate, and fractions from the column are consistently impure.

  • Potential Causes:

    • Inappropriate Solvent System: The eluent may be too polar, causing all components to move too quickly up the column, or not polar enough, resulting in streaking and poor resolution.

    • Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.

    • Improper Column Packing: Channels or cracks in the stationary phase can lead to a non-uniform solvent front and poor separation.

  • Solutions:

    • Optimize the Eluent System:

      • Systematically screen solvent mixtures using TLC. A good starting point for many nitro-aromatic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

      • Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate to ensure good separation on the column.

    • Reduce the Load: Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Proper Column Packing: Ensure a well-packed column by using a slurry packing method and allowing the stationary phase to settle completely before loading the sample.

Issue 2: The Product Appears to be Decomposing on the Column

  • Scenario: You notice new, unexpected spots appearing on TLC analysis of the fractions, and the overall yield is significantly lower than expected.

  • Potential Causes:

    • Silica Gel Acidity: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, such as some nitro-containing molecules.

    • Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation.

  • Solutions:

    • Deactivate the Silica Gel:

      • Prepare a slurry of silica gel in the chosen eluent and add 1-2% triethylamine or ammonia solution to neutralize the acidic sites.

      • This "basic wash" can significantly improve the recovery of acid-sensitive compounds.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or even reverse-phase silica gel (C18) if the compound is sufficiently non-polar.

    • Increase the Elution Speed: Use flash chromatography with positive pressure to reduce the time the compound spends on the column.

B. Recrystallization Issues

Issue 1: Product Fails to Crystallize

  • Scenario: The purified compound remains an oil or a thick syrup even after cooling and concentrating the solvent.

  • Potential Causes:

    • Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Supersaturation not achieved: The solution is not concentrated enough for crystals to form.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

      • Seeding: Add a tiny crystal of the pure product to the solution to initiate crystallization.

      • Cooling: Place the solution in an ice bath or refrigerator to decrease solubility.

    • Change the Solvent System:

      • If the compound is too soluble, add a co-solvent in which it is less soluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool slowly.

      • Common recrystallization solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with hexane or water.

Issue 2: Low Recovery After Recrystallization

  • Scenario: You obtain pure crystals, but the yield is very low.

  • Potential Causes:

    • Using too much solvent: The desired product remains dissolved in the mother liquor.

    • Cooling too quickly: Rapid cooling can trap impurities and reduce the yield of pure crystals.

    • Washing with a warm solvent: Washing the collected crystals with a solvent at room temperature can redissolve some of the product.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Wash with Cold Solvent: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor without significant product loss.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

While specific impurities depend on the synthetic route, common contaminants in nitration reactions can include:

  • Unreacted starting material: The precursor to the nitration step.

  • Isomeric products: Nitration of a substituted benzene ring can sometimes lead to the formation of other positional isomers of the nitro group.

  • Dinitrated products: Under harsh nitrating conditions (e.g., high temperature), dinitration can occur, leading to highly polar impurities.

  • Oxidation by-products: Depending on the reagents used, side reactions can lead to oxidized impurities.

Q2: What is a good starting point for developing a column chromatography method for this compound?

Based on the structure (a moderately polar nitro-aromatic compound), a good starting point for normal-phase column chromatography would be:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30-40%). The exact ratio should be determined by TLC analysis.

Q3: How can I assess the stability of my compound on silica gel?

You can perform a simple 2D TLC experiment:

  • Spot your crude material on a TLC plate and develop it in an appropriate solvent system.

  • Dry the plate completely.

  • Rotate the plate 90 degrees and re-develop it in the same solvent system.

  • If the compound is stable, you will see a single spot that has moved diagonally. If it is degrading on the silica, you will see a streak or additional spots along the second development path originating from the initial spot.

Q4: Are there any specific safety precautions I should take when purifying this compound?

  • Standard Laboratory PPE: Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Handling Nitro-Aromatic Compounds: While this specific compound's thermal stability data is not widely published, it is prudent to handle all nitro-aromatic compounds with care and avoid excessive heating, as some can be thermally unstable.

IV. Experimental Workflow & Data Presentation

General Protocol for Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. Aim for an Rf of ~0.25 for the target compound.

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent mixture, applying positive pressure.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary Table for Eluent Screening (Example)
Hexane:Ethyl Acetate RatioRf of ProductObservations
9:10.10Spot is too low on the plate.
7:30.28Good separation from a less polar impurity (Rf 0.5).
1:10.60Product moves too quickly; poor separation from a more polar impurity (Rf 0.55).

V. Visualization of Purification Workflow

Logical Flow for Purification Strategy

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Method cluster_2 Troubleshooting & Optimization cluster_3 Final Product TLC Crude Product TLC Analysis Column Column Chromatography TLC->Column Good Separation Recrystal Recrystallization TLC->Recrystal Crude is mostly pure Solubility Solubility Tests Solubility->Recrystal Optimize_Eluent Optimize Eluent Column->Optimize_Eluent Poor Separation Change_Stationary Change Stationary Phase Column->Change_Stationary Decomposition Pure_Product Pure this compound Column->Pure_Product Successful Separation Change_Solvent Change Recrystallization Solvent Recrystal->Change_Solvent Fails to Crystallize / Low Yield Recrystal->Pure_Product Successful Crystallization Optimize_Eluent->Column Change_Stationary->Column Change_Solvent->Recrystal

Caption: A decision-making workflow for purifying the target compound.

VI. References

  • Google Patents. (n.d.). Purification of benzodiazepine derivatives. Retrieved January 16, 2026, from

  • Singer, R. A., & McKinley, J. D. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. The Journal of Organic Chemistry, 69(16), 5706-5709.

  • Shahcheragh, S. M., Habibi, A., Qomi, H. R., Valizadeh, Y., & Mahdavi, S. M. (2014). Synthesis of Benzo diazepine Derivatives by Nitration and Reduction. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Corno, F., et al. (2022). Can Mesoporous Silica Speed Up Degradation of Benzodiazepines? Hints from Quantum Mechanical Investigations. Molecules, 27(4), 1205.

  • Bull, J. A., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6494-6503.

  • ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. Retrieved January 16, 2026, from [Link]

  • Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564-2570.

  • MySkinRecipes. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629-1639.

  • Heravi, M. M., et al. (2007). Novel Synthesis of 1,5-Benzodiazepines Catalyzed by Silica-Supported Dodecatungstophosphoric Acid. Molecular Diversity Preservation International. Retrieved January 16, 2026, from [Link]

  • Reddy, T. J., et al. (2015). A Green Synthesis of 1,5-Benzodiazepines using Reusable-Heterogeneous Silica Sulfuric Acid Catalyst under Solvent-Free Conditions and their Antileukemic Activity. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Lemrová, B., & Soural, M. (2012). Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][2][3]diazepin-5-ones. ACS Combinatorial Science, 14(12), 645-650.

  • Carotti, A., et al. (1983). Effect of temperature and relative humidity on nitrazepam stability in solid state. Journal of Pharmaceutical Sciences, 72(7), 804-807.

  • Park, S. J., et al. (2016). 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molecular Diversity Preservation International. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). USE OF 8-NITRO-2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPINES FOR THE PRODUCTION OF PHARMACEUTICAL COMPOSITIONS FOR THE TREATMENT OF SLEEP DISORDERS. Retrieved January 16, 2026, from

Sources

Technical Support Center: Stability Studies of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during experimental design, execution, and analysis.

Section 1: Foundational Concepts & Experimental Design

This section addresses preliminary questions regarding the stability profile of this compound and the rationale behind the design of stability studies.

Question 1: What are the primary stability concerns for a nitroaromatic compound like this compound?

Answer: The chemical structure of this compound presents several potential areas for degradation. The primary concerns are rooted in its two key functional groups: the nitroaromatic system and the tetrahydro-azepine ring.

  • Nitroaromatic Group: Nitroaromatic compounds are known to be susceptible to reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives, especially under reductive or certain photolytic conditions. The strong electron-withdrawing nature of the nitro group also makes the benzene ring resistant to oxidative degradation but can influence the reactivity of other parts of the molecule.[1] Furthermore, nitroaromatic compounds are often photosensitive, necessitating photostability testing as per ICH Q1B guidelines.[2][3]

  • Tetrahydro-azepine Ring: The seven-membered heterocyclic ring, particularly the secondary amine, is susceptible to oxidation. Additionally, similar to benzodiazepines which also feature a seven-membered ring, this structure can be prone to hydrolytic cleavage under strongly acidic or basic conditions.[4][5] The strain in the seven-membered ring can also be a factor in its reactivity compared to five- or six-membered rings.

Therefore, a comprehensive stability study must include forced degradation under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions to identify potential degradants and establish the intrinsic stability of the molecule.[6]

Question 2: How do I select the appropriate solvents for my stability study? What is the role of solvent polarity?

Answer: Solvent selection is critical as it can directly influence degradation rates and pathways. The choice should be guided by both the intended application (e.g., formulation vehicle) and the need to probe for potential instabilities.

The polarity of the solvent plays a significant role in the stability of the molecule.[7]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can actively participate in degradation reactions, particularly hydrolysis. Their ability to donate hydrogen bonds can stabilize transition states, accelerating hydrolytic cleavage of the azepine ring or other susceptible bonds.[8] They are essential for evaluating hydrolytic stability.

  • Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are less likely to directly participate in hydrolysis but can influence stability by solvating the molecule and any reactive species present. Their dipole moments can affect the energy barriers of degradation reactions.[9] For example, DMSO can promote certain oxidation reactions, while ACN is often used as a co-solvent with water in HPLC mobile phases and is a good choice for preparing stock solutions due to its relative inertness and miscibility.

  • Non-Polar Solvents (e.g., hexane, toluene): These are generally used to understand the stability of the drug substance in a lipophilic environment, which might be relevant for certain dosage forms like oil-based injections or topical formulations.

Recommendation: Start with a core set of solvents representing different classes. A typical screening set would include:

  • Aqueous Buffers: pH 2 (e.g., 0.01 M HCl), pH 7 (e.g., phosphate buffer), pH 10 (e.g., borate buffer) to assess hydrolytic stability.

  • Acetonitrile/Water Mixtures: Commonly used in formulations and chromatography.

  • Methanol: A common polar protic organic solvent.

  • DMSO: A strong polar aprotic solvent, often used for initial solubilization.

Section 2: Experimental Protocols & Methodologies

This section provides detailed workflows and step-by-step guides for conducting stability studies.

Question 3: Can you provide a standard protocol for a forced degradation study of this compound?

Answer: Absolutely. A forced degradation study is designed to intentionally degrade the sample to an extent of about 10-20%, which is sufficient to demonstrate the separating power of your analytical method without generating secondary or tertiary degradants that would not be seen under normal storage conditions.[10]

Protocol: Forced Degradation Study
  • Stock Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile. This serves as the source for all stress samples.

  • Stress Conditions (Execute in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid drug substance in a 70°C oven for 48 hours. Also, subject a solution (in ACN/water) to the same conditions.

    • Photolytic Degradation: Expose the solid drug substance and a solution (100 µg/mL in ACN/water) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Neutralization & Dilution:

    • After the incubation period, cool the samples to room temperature.

    • Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

    • Dilute all stressed samples, the unstressed control, and a blank (containing only the stress medium) with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV method (see Question 5 for method details). Use a photodiode array (PDA) detector to check for peak purity and identify the UV maxima of any new peaks.

The workflow for this process can be visualized as follows:

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock Solution in ACN Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Therm Thermal (70°C, Solid & Soln) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo Neut Neutralize & Dilute to 100 µg/mL Acid->Neut Base->Neut Oxid->Neut Therm->Neut Photo->Neut HPLC HPLC-PDA Analysis Neut->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Forced degradation study workflow.

Section 3: Analytical Method Troubleshooting

This section focuses on resolving common issues with High-Performance Liquid Chromatography (HPLC), the primary analytical technique for stability studies.

Question 4: My HPLC chromatogram shows significant peak tailing for the parent compound. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue that compromises peak integration and resolution. It is often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like this compound, the most likely cause is interaction with acidic silanol groups on the silica-based column packing.

Here are the troubleshooting steps:

  • Adjust Mobile Phase pH: The secondary amine in the azepine ring is basic. At a mid-range pH, it can be partially protonated, leading to strong ionic interactions with deprotonated (anionic) silanols. Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or TFA) will fully protonate the analyte and suppress the ionization of the silanol groups, minimizing these secondary interactions.[11]

  • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration.[12]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Column Contamination: A contaminated guard column or column inlet can also cause tailing. Flush the column with a strong solvent (e.g., isopropanol) or replace the guard column.[13]

G cluster_causes Potential Causes & Solutions Start Peak Tailing Observed Cause1 Silanol Interactions (Most Likely) Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Column Contamination Start->Cause3 Sol1a Lower Mobile Phase pH (e.g., to pH 3.0) Cause1->Sol1a Fix 1a Sol1b Add Competing Base (e.g., 0.1% TEA) Cause1->Sol1b Fix 1b End Problem Resolved Sol1a->End Sol1b->End Sol2 Reduce Injection Volume/Concentration Cause2->Sol2 Fix 2 Sol2->End Sol3 Flush Column or Replace Guard Column Cause3->Sol3 Fix 3 Sol3->End

Caption: Troubleshooting flowchart for HPLC peak tailing.

Question 5: I'm seeing drifting retention times in my HPLC sequence. How can I stabilize my method?

Answer: Retention time drift can invalidate your results by causing misidentification of peaks. The most common causes are related to the column, mobile phase, or pump.[12]

  • Insufficient Column Equilibration: This is a very common cause. Before starting your sequence, ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes. If your mobile phase contains ion-pairing reagents or buffers, longer equilibration times may be necessary.[13]

  • Mobile Phase Composition Change:

    • Evaporation: Ensure reservoir bottles are covered to prevent the selective evaporation of more volatile organic solvents (like acetonitrile), which would increase the retention times in reversed-phase HPLC.[14]

    • Inaccurate Mixing: If using a gradient pump for isocratic delivery, ensure the proportioning valves are working correctly. You can verify this by manually preparing the mobile phase and running it to see if the problem persists.[13]

  • Temperature Fluctuations: Column temperature has a significant impact on retention time. Use a column oven to maintain a constant, stable temperature (e.g., 30°C). Even minor drifts in ambient lab temperature can cause retention times to shift.[12][14]

  • Pump and Flow Rate Issues: Check for leaks in the system, as this can cause pressure fluctuations and an inconsistent flow rate.[15] Ensure the pump seals are in good condition and that the mobile phase is properly degassed to prevent air bubbles from entering the pump heads.[12][15]

Section 4: Data Interpretation & Results

This section helps in understanding the data generated from stability studies.

Question 6: How should I present the stability data from different solvent conditions?

Answer: Clear and concise data presentation is crucial. A summary table is the most effective way to compare the stability of this compound across different conditions. The table should include the percentage of the parent compound remaining and the total percentage of impurities formed.

Table 1: Example Stability Data for this compound

Stress ConditionSolvent/MediumIncubation Time (hrs)Temp (°C)% Parent RemainingTotal Impurities (%)Key Degradant (RRT)
Control ACN/Water (50:50)482599.80.2-
Acid Hydrolysis 0.1 M HCl246085.214.8Imp-A (0.75)
Base Hydrolysis 0.1 M NaOH86081.518.5Imp-B (1.32)
Oxidation 3% H₂O₂242590.19.9Imp-C (1.15)
Thermal ACN/Water (50:50)487095.34.7Imp-A (0.75)
Photolytic ACN/Water (50:50)Per ICH Q1B2592.67.4Imp-D (0.91)

RRT = Relative Retention Time

Question 7: What are the plausible degradation pathways for this molecule?

Answer: Based on the structure, we can hypothesize several degradation pathways. Identifying the exact structures of degradants requires advanced techniques like LC-MS and NMR, but forced degradation studies provide the initial clues.[6]

  • Acid-Catalyzed Hydrolysis: Strong acid could protonate the azepine ring, potentially leading to ring-opening. This is a known degradation pathway for some benzodiazepines.[5] This might correspond to Imp-A in the table.

  • Base-Catalyzed Reactions: Strong base could lead to different rearrangements or cleavage points in the azepine ring, possibly forming Imp-B .

  • Oxidation: The secondary amine in the azepine ring is a likely site for oxidation, potentially forming an N-oxide (Imp-C ). The benzylic position adjacent to the aromatic ring is also susceptible to oxidation.

  • Reduction of Nitro Group: While not typically observed under these specific stress conditions, in a formulation with reducing excipients or under certain photolytic conditions, the nitro group could be reduced to an amino group (Imp-D ).

A hypothetical pathway diagram illustrates these possibilities:

G cluster_products Potential Degradation Products Parent 8-Nitro-2,3,4,5-tetrahydro- 1H-benzo[b]azepine ProdA Ring-Opened Product (Imp-A) Parent->ProdA  Acid Hydrolysis ProdB Base-Induced Rearrangement (Imp-B) Parent->ProdB  Base Hydrolysis ProdC N-Oxide Derivative (Imp-C) Parent->ProdC  Oxidation (H₂O₂) ProdD Amino Derivative (Imp-D) Parent->ProdD  Reduction/ Photolysis

Caption: Hypothetical degradation pathways.

By systematically applying these principles and troubleshooting guides, researchers can effectively design, execute, and interpret stability studies for this compound, leading to the development of robust and stable pharmaceutical formulations.

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. Chromatography Forum. [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][2][12][15]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). MDPI. [Link]

  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. ScienceDirect. [Link]

  • Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene. RSC Publishing. [Link]

  • Analytical methods for determination of benzodiazepines. A short review. (2014). ResearchGate. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. [Link]

  • Comparison of various sample preparation methods for benzodiazepines in terms of the principles of white analytical chemistry. OUCI. [Link]

  • 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. (2021). ResearchGate. [Link]

  • Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). (2021). PubMed. [Link]

  • Effects of Solvent Polarity on Solvation Free Energy, Dipole Moment, Polarizability, Hyperpolarizability and Molecular Properties of Metronidazole. Journal of Pharmaceutical Research International. [Link]

  • Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. (2024). NIH. [Link]

  • Solvent-dependent reactivity of azo-BF2 switches. (2023). PMC - NIH. [Link]

Sources

Technical Support Center: Nitrobenzodiazepine Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrobenzodiazepines. This guide is designed to provide expert-driven answers to common questions and troubleshooting advice for the analysis of nitrobenzodiazepine degradation in biological samples. As Senior Application Scientists, we understand the nuances of these analyses and have structured this guide to address the practical challenges you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for nitrobenzodiazepines in biological samples?

A1: The degradation of nitrobenzodiazepines, a class of benzodiazepines characterized by a nitro (NO₂) group, primarily occurs through metabolic processes in the liver. The most significant pathway is the reduction of the C7-nitro group to a 7-amino (NH₂) group.[1] This is a hallmark of their metabolism.[1] Subsequent enzymatic reactions can further modify this primary metabolite.

The main metabolic routes include:

  • Nitroreduction: The conversion of the 7-nitro group to a 7-amino group, forming metabolites like 7-aminoclonazepam or 7-aminoflunitrazepam.[2][3][4][5] This is often the most abundant metabolite found in urine.[6][7]

  • Acetylation: The 7-amino metabolite can be further acetylated to form a 7-acetamido metabolite (e.g., 7-acetaminoclonazepam).[1][2][6]

  • Hydroxylation: A hydroxyl group (-OH) can be added to the benzodiazepine ring structure.[1][2]

  • N-Dealkylation: For compounds like flunitrazepam, the removal of the methyl group from the nitrogen atom is a possible metabolic step.[6]

  • Glucuronidation: The parent drug or its metabolites can be conjugated with glucuronic acid, which increases their water solubility and facilitates excretion through urine.[1][6]

It's important to note that the parent nitrobenzodiazepine is often found in very low concentrations or is completely absent in urine samples, as it is extensively metabolized.[2][5][7][8]

Q2: I'm not detecting the parent nitrobenzodiazepine in my urine samples, only the 7-amino metabolite. Is this normal?

A2: Yes, this is a very common and expected finding. Nitrobenzodiazepines are extensively metabolized in the body, with the primary pathway being the reduction of the nitro group to the corresponding 7-amino metabolite.[1][2][6] For instance, less than 2% of a clonazepam dose is excreted unchanged in the urine.[2][8] Therefore, targeting the 7-amino metabolite is crucial for confirming the intake of a nitrobenzodiazepine. In many cases, the 7-amino metabolite is the only detectable compound, especially in urine.[5][7][8]

Q3: My standard benzodiazepine immunoassay is giving a negative result, but I have strong reasons to suspect nitrobenzodiazepine use. What could be the issue?

A3: This is a well-documented issue with standard benzodiazepine immunoassays. Many of these assays are designed to detect metabolites common to other benzodiazepines, such as oxazepam.[8] Nitrobenzodiazepines, however, are primarily metabolized to their 7-amino derivatives, which may not be recognized by the antibodies used in these standard screens.[8] This can lead to false-negative results.[8]

To reliably detect nitrobenzodiazepine use, it is essential to use a more specific and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), that can specifically target the parent drug and its unique metabolites like the 7-aminonitrobenzodiazepines.[9]

Troubleshooting Guide

Issue 1: Inconsistent or low recovery of nitrobenzodiazepines from stored blood samples.

Possible Causes & Solutions:

  • Sample Degradation: Nitrobenzodiazepines can be unstable in blood, especially at room temperature or in the presence of bacterial contamination.[10] Studies have shown significant loss of flunitrazepam at 22°C and substantial degradation of nitrazepam, clonazepam, and flunitrazepam at 37°C.[10] In postmortem blood with bacterial contamination, complete degradation to the 7-amino metabolite can occur within hours.[10]

    • Solution: For optimal stability, blood samples intended for nitrobenzodiazepine analysis should be preserved with sodium fluoride, stored at -20°C, and analyzed as soon as possible, preferably within a week of collection.[10] While the parent drugs are relatively stable when frozen, their 7-amino metabolites can degrade over time even at -20°C.[10]

  • Improper Storage Conditions: Long-term storage, even at 4°C, can lead to degradation. The 7-amino metabolites are particularly unstable, with significant loss observed after just one month at 4°C.[10]

    • Solution: Adhere strictly to recommended storage at -20°C for the shortest possible duration.[10] Avoid repeated freeze-thaw cycles, although some studies suggest this may not significantly affect concentrations.[10]

Storage ConditionStability of Parent Nitrobenzodiazepines in BloodStability of 7-Amino Metabolites in BloodRecommendation
-20°C Stable for up to 24 months.[10]Significant loss (29%) after 2 months.[10]Optimal for short to medium-term storage. Analyze within a week if possible.[10]
4°C Stable for up to 10 months.[10]Significant loss (21%) after 1 month.[10]Sub-optimal. Use only for very short-term storage.
22°C (Room Temp) Flunitrazepam: 25% degradation in 28 days (sterile).[10] Nitrazepam & Clonazepam: Stable for 28 days (sterile).[10] Complete degradation in 8 hours (bacterially contaminated).[10]Partial degradation (10-20%) over 45 hours (bacterially contaminated).[10]Not recommended.
37°C Substantial loss (29-51%) over 9 hours.[10]Small loss observed.[10]Avoid.
Issue 2: Difficulty in detecting conjugated metabolites in urine samples.

Possible Cause & Solution:

  • Inefficient Hydrolysis: Glucuronidated metabolites are highly water-soluble and may not be readily detectable by standard extraction and analysis methods. To detect these, an enzymatic hydrolysis step is required to cleave the glucuronic acid moiety.[1][7]

    • Solution: Incorporate an enzymatic hydrolysis step using β-glucuronidase in your sample preparation protocol.[7] This will convert the conjugated metabolites back to their free form, making them amenable to extraction and analysis. The choice of enzyme and incubation conditions (pH, temperature, time) should be optimized for your specific assay.[11]

Experimental Protocols & Visualizations

Workflow for Analysis of Nitrobenzodiazepines in Urine

This workflow outlines the key steps for the sensitive detection of nitrobenzodiazepine metabolites in urine samples using LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing SampleCollection 1. Urine Sample Collection InternalStandard 2. Add Internal Standard SampleCollection->InternalStandard Aliquot sample EnzymaticHydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) InternalStandard->EnzymaticHydrolysis Spike sample SPE 4. Solid Phase Extraction (SPE) EnzymaticHydrolysis->SPE Cleave conjugates Evaporation 5. Evaporation & Reconstitution SPE->Evaporation Clean-up & concentrate LCMSMS 6. LC-MS/MS Analysis Evaporation->LCMSMS Prepare for injection DataAnalysis 7. Data Analysis & Quantitation LCMSMS->DataAnalysis Acquire data

Caption: A typical workflow for the analysis of nitrobenzodiazepines in urine.

Protocol: Enzymatic Hydrolysis of Urine Samples
  • Pipette 1 mL of urine into a labeled glass tube.

  • Add an appropriate internal standard.

  • Add 1 mL of acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase enzyme solution (e.g., from Helix pomatia).

  • Vortex the tube gently to mix.

  • Incubate the sample in a water bath at 60°C for at least 2 hours (or overnight at 37°C).

  • Allow the sample to cool to room temperature before proceeding with extraction.

Primary Degradation Pathway of Clonazepam

This diagram illustrates the main metabolic conversion of clonazepam in the body.

G Clonazepam Clonazepam (Parent Drug) Amino 7-Aminoclonazepam Clonazepam->Amino Nitroreduction (CYP3A4) Acetamido 7-Acetamidoclonazepam Amino->Acetamido Acetylation Excretion Excretion (Urine) Acetamido->Excretion

Sources

Troubleshooting guide for the synthesis of tetrahydro-benzo[b]azepine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of tetrahydro-benzo[b]azepine analogs. This powerful scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide, presented in a question-and-answer format, is designed to provide practical, experience-driven advice to troubleshoot common issues encountered during the synthesis of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the tetrahydro-benzo[b]azepine core?

There are several established routes to the tetrahydro-benzo[b]azepine core, each with its own advantages and potential challenges. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Some of the most prevalent methods include:

  • Ring-Closing Metathesis (RCM): This powerful reaction has become a popular method for constructing the seven-membered azepine ring.[1] It typically involves the cyclization of a diene precursor catalyzed by a ruthenium-based catalyst, such as a Grubbs catalyst.[2] The advantage of RCM is its functional group tolerance and the ability to create complex analogs.

  • Intramolecular Friedel-Crafts or Heck Reactions: These methods involve the cyclization of a suitably functionalized precursor onto the aromatic ring. For example, an N-protected aminopropyl or aminobutyl side chain attached to a benzene ring can undergo intramolecular cyclization to form the tetrahydro-benzo[b]azepine system.

  • Reductive Amination of Benzazepinones: This is a classical approach where a pre-formed benzazepinone is converted to the corresponding amine via reductive amination.[1] This method is particularly useful for introducing diversity at the amino group.

  • Aza-Piancatelli Cyclization/Michael Addition Sequence: This more recent and innovative one-pot method allows for the synthesis of bridged tetrahydro-benzo[b]azepines from readily available precursors under mild conditions.[3][4]

Q2: I am having trouble with my Ring-Closing Metathesis (RCM) reaction to form the azepine ring. What are the likely causes of low yield or no reaction?

Low yields or reaction failure in RCM are common frustrations. Here’s a systematic approach to troubleshooting:

Causality Checklist:

  • Catalyst Activity: Grubbs catalysts are sensitive to air and moisture. Ensure you are using freshly purchased or properly stored catalyst. The use of an inert atmosphere (e.g., argon or nitrogen) is crucial.[1]

  • Solvent Purity: RCM reactions are highly sensitive to solvent impurities, especially those that can coordinate to the ruthenium center. Always use dry, degassed solvents.

  • Substrate Purity: Impurities in your diene precursor can poison the catalyst. Ensure your starting material is of high purity.

  • Reaction Concentration: RCM is an intramolecular reaction, and to favor it over intermolecular oligomerization, the reaction should be run at high dilution (typically 0.001-0.01 M).

  • Ethylene Removal: The ethylene byproduct of the reaction can inhibit the catalyst. Performing the reaction under a gentle stream of argon or under vacuum can help to drive the equilibrium forward.

Troubleshooting Workflow:

RCM_Troubleshooting start Low RCM Yield check_catalyst Check Catalyst - Fresh? - Handled under inert atm? start->check_catalyst check_solvent Check Solvent - Dry? - Degassed? check_catalyst->check_solvent Yes optimize_conditions Optimize Conditions - Higher temperature? - Different catalyst generation? check_catalyst->optimize_conditions No check_substrate Check Substrate Purity - NMR/LC-MS clean? check_solvent->check_substrate Yes check_solvent->optimize_conditions No check_concentration Check Concentration - High dilution (0.001-0.01 M)? check_substrate->check_concentration Yes check_substrate->optimize_conditions No check_concentration->optimize_conditions Yes check_concentration->optimize_conditions No success Successful Cyclization optimize_conditions->success

Caption: A logical workflow for troubleshooting RCM reactions.

Q3: My purification of the final tetrahydro-benzo[b]azepine analog by column chromatography is difficult. The compound streaks and I get poor separation. What can I do?

The basic nitrogen of the azepine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation. Here are some proven strategies to overcome this:

  • Basified Silica Gel: Pre-treating your silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v in your eluent), can neutralize the acidic sites on the silica and significantly improve peak shape.

  • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography (C18) can also be effective.

  • Amine Additives in Eluent: Adding a small amount of ammonia (e.g., in methanol) or triethylamine to your mobile phase can also help to improve the chromatography.

Data Summary: Eluent Modifiers for Amine Purification

ModifierConcentration in EluentRationale
Triethylamine0.5 - 2% (v/v)Neutralizes acidic silica sites
Ammonia (7N in MeOH)0.5 - 2% (v/v)Volatile, easy to remove post-purification
Pyridine0.1 - 0.5% (v/v)Less volatile, use with caution

Troubleshooting Guide

Problem 1: Incomplete Cyclization in Friedel-Crafts Type Reactions

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.

  • The desired product is formed in low yield, often accompanied by side products.

Potential Causes & Solutions:

  • Insufficient Lewis Acid Strength: The choice and stoichiometry of the Lewis acid are critical.

    • Expertise & Experience: While AlCl₃ is a common choice, it can sometimes be too harsh and lead to decomposition. Consider milder Lewis acids like FeCl₃, TiCl₄, or SnCl₄. It's often beneficial to perform a small-scale screen of different Lewis acids.

    • Trustworthiness: Ensure the Lewis acid is anhydrous. Even trace amounts of water can deactivate the catalyst.

  • Deactivating Substituents: Electron-withdrawing groups on the aromatic ring will disfavor the electrophilic aromatic substitution.

    • Authoritative Grounding: The principles of electrophilic aromatic substitution dictate that electron-donating groups will activate the ring towards cyclization. If your substrate has strongly deactivating groups, this synthetic route may not be viable.

  • Steric Hindrance: Bulky substituents near the cyclization site can impede the reaction.

    • Expertise & Experience: In such cases, increasing the reaction temperature might provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions at higher temperatures.

Problem 2: N-Protecting Group Cleavage During Synthesis

Symptoms:

  • Unexpected formation of the N-deprotected analog during a reaction step.

  • Difficulty in isolating the desired N-protected product.

Potential Causes & Solutions:

  • Incompatible Protecting Group: The chosen N-protecting group may not be stable to the reaction conditions.

    • Expertise & Experience: For instance, a Boc (tert-butyloxycarbonyl) group is labile under acidic conditions, while a Cbz (carboxybenzyl) group is sensitive to hydrogenolysis. Carefully review the stability of your protecting group under the planned reaction conditions.

    • Trustworthiness: A comprehensive understanding of protecting group chemistry is essential for multi-step synthesis. Resources like "Protective Groups in Organic Synthesis" by Greene and Wuts are invaluable.

Protecting Group Stability Chart:

Protecting GroupStable to AcidStable to BaseStable to Hydrogenolysis
BocNoYesYes
CbzYesYesNo
FmocYesNoYes
Tosyl (Ts)YesYesReductive cleavage
Problem 3: Formation of Over-reduced or Ring-Opened Products During Reduction Steps

Symptoms:

  • When reducing a ketone or amide functionality within the benzazepine core, you observe the formation of the fully saturated hydrocarbon or cleavage of the seven-membered ring.

Potential Causes & Solutions:

  • Harsh Reducing Agent: Strong reducing agents like LiAlH₄ can sometimes lead to over-reduction or ring cleavage, especially with prolonged reaction times or elevated temperatures.

    • Expertise & Experience: Consider using milder reducing agents. For the reduction of an amide to an amine, borane-THF complex (B₂H₆·THF) is often a good choice. For the reduction of a ketone to an alcohol, NaBH₄ is typically sufficient and less prone to over-reduction.

    • Trustworthiness: The choice of reducing agent should be tailored to the specific functional group being reduced and the overall functionality of the molecule.

Experimental Protocol: Selective Reduction of a Benzazepinone

  • Setup: To a solution of the benzazepinone (1.0 eq) in dry THF (0.1 M) at 0 °C under an inert atmosphere, add NaBH₄ (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Workup: Once the reaction is complete, quench carefully with water, followed by the addition of 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Workflow for Selective Reduction:

Reduction_Workflow start Reduce Benzazepinone choose_reagent Choose Reducing Agent - NaBH4 for ketone to alcohol - B2H6 for amide to amine start->choose_reagent reaction_setup Reaction Setup - Dry solvent (THF) - Inert atmosphere - Low temperature (0 °C) choose_reagent->reaction_setup monitoring Monitor by TLC/LC-MS reaction_setup->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification workup->purification product Desired Reduced Product purification->product

Caption: Step-by-step workflow for the selective reduction of benzazepinones.

References

  • Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza‐Piancatelli Cyclization/Michael Addition Sequence. ResearchGate. [Link]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. ACS Publications. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Synthesis of tetrahydroazepines and benzo[b]oxepines through palladium-catalyzed [4 + 3] cycloaddition reactions. ResearchGate. [Link]

  • Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine. ACS Publications. [Link]

  • Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[b]azepines/oxepines. ACS Publications. [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This molecule is a key intermediate in pharmaceutical development, and its successful scale-up is critical for advancing research and manufacturing campaigns. This document provides practical, in-depth guidance for researchers, process chemists, and drug development professionals. It is structured in a question-and-answer format to directly address common challenges encountered during the multi-step synthesis and scale-up, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The most common industrial route to the parent amine, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, begins with 1-tetralone and proceeds through an oximation, a Beckmann rearrangement, and a lactam reduction. The final, and often most challenging, step is the regioselective nitration. This guide is organized to troubleshoot issues that may arise at each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core?

A1: The most established and industrially viable route starts from 1-tetralone. It involves a three-step sequence:

  • Oximation: Reaction of 1-tetralone with a hydroxylamine salt to form 1-tetralone oxime.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to the corresponding lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[1]

  • Reduction: Reduction of the lactam to the target amine, 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

This pathway is generally favored for its use of readily available starting materials and well-understood transformations.

Q2: What are the primary safety concerns when scaling up the final nitration step?

A2: The nitration of the benzazepine core is a highly exothermic reaction and presents the most significant safety risks.[2] Key concerns include:

  • Thermal Runaway: The reaction can generate heat faster than it can be removed, leading to a rapid, uncontrolled increase in temperature and pressure. This can cause violent decomposition of the reaction mixture.[2]

  • Detonation Hazard: Although the final product is not typically explosive, the accumulation of unstable intermediates or side-products in the presence of strong oxidizing acids can create a hazardous environment.

  • Corrosive Reagents: The use of concentrated nitric and sulfuric acids requires specialized handling procedures and equipment resistant to corrosion.

Q3: How is the regioselectivity of the nitration controlled to favor the 8-nitro isomer?

A3: The amino group of the tetrahydro-1H-benzo[b]azepine is a strongly activating, ortho-, para-directing group. However, under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄), the amine is protonated to form an anilinium ion. This protonated form is a meta-directing and deactivating group. The final regiochemical outcome is a delicate balance between the small equilibrium concentration of the free amine (which directs ortho/para) and the large concentration of the protonated amine (which directs meta). The formation of the 8-nitro isomer is a result of meta-direction relative to the protonated amine. Precise control of temperature and acid concentration is crucial to maximize the yield of the desired 8-nitro isomer over other potential isomers like the 6- or 7-nitro products.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific issues that may arise during the synthesis.

Stage 1: Beckmann Rearrangement of 1-Tetralone Oxime

The Beckmann rearrangement is a critical ring-expansion step. It is typically catalyzed by strong acids like polyphosphoric acid (PPA) or sulfuric acid.[1][3]

Problem: My Beckmann rearrangement is sluggish, incomplete, or results in low yields of the lactam.

  • Question: I'm seeing significant amounts of unreacted oxime and several unidentifiable byproducts after heating in PPA for several hours. What's going wrong?

  • Answer & Troubleshooting Protocol: This issue often stems from insufficient acid strength, poor mixing on scale, or thermal degradation.

    1. Verify Acid Quality and Quantity:

    • Causality: Polyphosphoric acid is highly viscous and hygroscopic. Absorbed water will reduce its effective acidity, stalling the reaction which relies on protonation of the oxime's hydroxyl group to initiate rearrangement.[3]

    • Protocol:

      • Use fresh, unopened PPA or PPA from a properly stored container.

      • On scale-up, the PPA-to-substrate ratio is critical. Ensure a sufficient excess is used to maintain a stirrable slurry and to act as both catalyst and solvent. A typical lab ratio is 10:1 (w/w) PPA:oxime; this may need adjustment on scale.

      • Consider using alternative catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid), which can offer lower viscosity and higher reactivity.

    2. Address Mixing and Temperature Control:

    • Causality: The high viscosity of PPA makes efficient mixing difficult in large reactors. Poor mixing leads to localized overheating, causing charring and decomposition, and cold spots where the reaction does not initiate. A Chinese patent notes that after solvent removal, the temperature can rise violently, indicating a highly exothermic process once initiated.[1]

    • Protocol:

      • Ensure the reactor is equipped with a high-torque overhead stirrer capable of handling viscous mixtures (e.g., an anchor or helical stirrer).

      • Program a slow, controlled heating ramp. A common issue is heating too quickly, which can cause an uncontrolled exotherm upon initiation. Aim for a gradual ramp to the target temperature (e.g., 120-140°C).

      • Monitor the internal temperature closely with a probe that is well-submerged in the reaction mass, away from the vessel walls.

    3. Investigate Side Reactions:

    • Causality: The primary competing reaction is the Beckmann fragmentation, which can occur if the migrating group (the aromatic ring in this case) forms a stable carbocation. This leads to the formation of nitriles and other degradation products.

    • Protocol:

      • Take an in-process control (IPC) sample. Quench it carefully into a mixture of ice and water, then extract with a suitable solvent (e.g., ethyl acetate).

      • Analyze the organic extract by LC-MS to identify major byproducts. The presence of cyano-containing compounds is indicative of fragmentation.

      • If fragmentation is significant, consider running the reaction at a lower temperature for a longer period or using a milder catalytic system.

Stage 2: Nitration of 2,3,4,5-tetrahydro-1H-benzo[b]azepine

This electrophilic aromatic substitution is the final and most hazardous step. Careful control of conditions is paramount for safety and selectivity.[4][5]

Problem: The nitration reaction is difficult to control, showing a dangerous exotherm, and gives a poor yield of the desired 8-nitro isomer.

  • Question: Upon adding my nitrating mixture, the temperature spiked rapidly despite my cooling bath being at 0°C. The final product is a mixture of isomers. How can I improve this?

  • Answer & Troubleshooting Protocol: This is a classic scale-up challenge for nitrations, combining issues of thermal management and kinetic vs. thermodynamic control.[2]

    1. Optimize Thermal Management:

    • Causality: The reaction between nitric and sulfuric acids to form the nitronium ion (NO₂⁺) is exothermic, as is the subsequent aromatic substitution.[6] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient than in a lab flask.

    • Protocol:

      • Reverse Addition: Instead of adding the nitrating mixture to the substrate, consider adding the substrate solution slowly to the pre-chilled nitrating mixture. This maintains a state of "reagent flood," ensuring that the substrate is the limiting reagent at the point of addition, which can help control the reaction rate.

      • Use a Semi-Batch Process: The addition of the substrate should be controlled via a syringe pump or addition funnel at a rate that allows the cooling system to maintain the target internal temperature (e.g., 0-5°C).

      • Calorimetry Data: If possible, perform reaction calorimetry (e.g., RC1) on a mini-scale to quantify the heat of reaction. This data is invaluable for modeling the thermal profile on a larger scale and ensuring your reactor's cooling capacity is sufficient.

    2. Improve Regioselectivity:

    • Causality: The formation of undesired isomers (e.g., 6-nitro) or dinitro products is a common issue. Dinitration occurs if the reaction temperature is too high or the concentration of the nitrating agent is excessive. Isomer distribution is highly sensitive to the acidity and temperature of the medium, which dictates the position of the amine/anilinium equilibrium.

    • Protocol:

      • Strict Temperature Control: Maintain the internal temperature below 5°C throughout the addition. Excursions to higher temperatures will favor side reactions.

      • Stoichiometry: Use a minimal excess of nitric acid (e.g., 1.05-1.1 equivalents). A large excess dramatically increases the risk of dinitration.

      • Acid Concentration: The H₂SO₄:HNO₃ ratio is critical. Concentrated sulfuric acid acts as the catalyst by generating NO₂⁺. Ensure the sulfuric acid is of high purity and concentration (e.g., 98%).

    3. Implement a Safe Quenching Procedure:

    • Causality: The most dangerous point after the reaction is the quench. Adding water to the concentrated acid mixture is extremely exothermic.

    • Protocol:

      • The safest method is to perform a "reverse quench" by slowly transferring the reaction mixture onto a vigorously stirred slurry of crushed ice and water.

      • Ensure the quench vessel has a large capacity (at least 10x the volume of the reaction mixture) and is adequately cooled.

      • Monitor the temperature of the quench pot during the addition.

Data & Process Parameters Summary

Table 1: Recommended Parameters for Key Synthesis Steps

StepParameterRecommended ValueRationale & Notes
Beckmann Rearrangement CatalystPolyphosphoric Acid (PPA)Acts as both catalyst and solvent. High viscosity requires robust stirring.
Temperature120 - 140 °CMonitor closely for exotherm upon initiation. Too high can cause charring.
MixingHigh-torque overhead stirrerEssential to prevent hot spots and ensure even heat distribution.
Nitration Nitrating AgentHNO₃ in H₂SO₄Classic "mixed acid" system. H₂SO₄ catalyzes NO₂⁺ formation.[6]
Temperature0 - 5 °CCritical for controlling exotherm and minimizing side-product formation.
Addition ModeAdd substrate to mixed acidImproves thermal control by keeping substrate as the limiting reagent.
Quench MethodPour reaction mix onto iceSafely dissipates heat from acid dilution.

Process & Troubleshooting Diagrams

The following diagrams illustrate the key decision points in the synthesis.

Diagram 1: Workflow for Scale-Up Synthesis

G cluster_0 Precursor Synthesis cluster_1 Final Nitration Step Tetralone 1-Tetralone Oxime 1-Tetralone Oxime Tetralone->Oxime Oximation (NH2OH.HCl) Lactam Benzazepine Lactam Oxime->Lactam Beckmann Rearrangement (PPA, Heat) Amine Tetrahydro-1H- benzo[b]azepine Lactam->Amine Reduction (e.g., LiAlH4, NaBH4/I2) Nitration Nitration Reaction Amine->Nitration Add to Mixed Acid (HNO3/H2SO4, 0-5°C) Product 8-Nitro Product Nitration->Product Quench & Isolate

Caption: Overall synthetic workflow from 1-tetralone to the final product.

Diagram 2: Troubleshooting Guide for Low Nitration Yield

G cluster_isomers Isomer Problem cluster_dinitration Over-reaction Problem cluster_incomplete Incomplete Reaction Start Low Yield or Impure Product in Nitration Step CheckIPC Analyze Crude by LC-MS/ 1H NMR Start->CheckIPC Isomers Multiple Isomers (e.g., 6-nitro, 7-nitro) CheckIPC->Isomers Poor Regioselectivity Dinitro Significant Dinitration Observed CheckIPC->Dinitro High MW Impurities Incomplete High % of Starting Material Remains CheckIPC->Incomplete Incomplete Conversion TempControl Improve Temperature Control (Maintain < 5°C) Isomers->TempControl AcidRatio Verify Acid Concentration & Ratio Isomers->AcidRatio Stoich Reduce HNO3 Equivalents (Aim for 1.05-1.1) Dinitro->Stoich SlowAdd Slow Addition Rate Dinitro->SlowAdd ReactionTime Increase Reaction Time (Post-addition Stir) Incomplete->ReactionTime AcidQual Check Nitrating Agent Quality/Potency Incomplete->AcidQual

Caption: Decision tree for troubleshooting common issues in the nitration step.

References

  • Flynn, D. L., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. Available at: [Link]

  • Deshmukh, A. R., et al. (2021). One-pot oximation-Beckmann rearrangement under mild, aqueous micellar conditions. Green Chemistry. Available at: [Link]

  • Cherkupally, P., et al. (2021). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. National Institutes of Health. Available at: [Link]

  • Wikipedia Contributors. (2023). Beckmann rearrangement. Wikipedia. Available at: [Link]

  • LibreTexts. (2023). Beckmann Rearrangement. Chemistry LibreTexts. Available at: [Link]

  • Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Ghorai, M. K., et al. (2013). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. National Institutes of Health. Available at: [Link]

  • Chioccara, F., et al. (1976). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Boyadzhiev, S. S., et al. (2020). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. Available at: [Link]

  • Wang, H., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. (2012). Google Patents.
  • NPTEL. (n.d.). Nitration. NPTEL. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][7][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. National Institutes of Health. Available at: [Link]

  • Coe, J. W., et al. (2008). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). Nitration and Sulfonation of Benzene. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Wikipedia Contributors. (2023). Nitration. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Solubility Enhancement for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine in In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the solubility of this compound in in vitro experimental settings.

Understanding the Solubility Challenge

This compound (CAS No. 17422-54-7, Molecular Formula: C₁₀H₁₂N₂O₂) is a compound of interest in pharmaceutical research, particularly for its potential applications in targeting the central nervous system.[1] However, its chemical structure presents inherent challenges to achieving aqueous solubility suitable for reliable in vitro studies.

The primary contributors to its poor solubility are the nitroaromatic group and the fused ring system. The nitro group (-NO₂) is a strong electron-withdrawing group, which, combined with the aromatic ring, contributes to a stable, crystalline structure that is energetically unfavorable to disrupt with water molecules. Furthermore, the overall structure is largely hydrophobic.

This combination of a basic, ionizable group and a significant hydrophobic character means that both pH and the use of organic co-solvents or other solubilizing agents will be critical factors in achieving usable concentrations in your in vitro assays.

Troubleshooting and FAQs

This section addresses common issues encountered when working with this compound.

Q1: My compound is precipitating out of solution when I dilute my DMSO stock in aqueous buffer or cell culture media. What is happening and how can I prevent it?

A1: This is a classic problem for compounds that are highly soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO) but have poor aqueous solubility. When the DMSO stock is diluted into an aqueous medium, the solvent environment abruptly changes from organic to aqueous. The compound, no longer adequately solvated, crashes out of solution.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay. It's possible that you are exceeding its maximum aqueous solubility.

  • Optimize the DMSO Concentration: While DMSO is an excellent solvent, its concentration in the final assay medium can be critical.[2] High concentrations of DMSO can be toxic to cells.[3][4][5] Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[3][4]

  • Use a Serial Dilution Strategy: Instead of a single large dilution, perform a stepwise serial dilution. This can sometimes prevent immediate precipitation by gradually changing the solvent environment.

  • Consider the Order of Addition: Try adding the DMSO stock to your buffer or media with vigorous vortexing or stirring to promote rapid dispersion.

Advanced Strategies:

  • pH Adjustment: Given the presence of a basic secondary amine, the compound's solubility will be pH-dependent. At a pH below its pKa, the amine will be protonated, forming a more soluble salt. Consider preparing your stock solution in a slightly acidic buffer (e.g., pH 5.0-6.0) before further dilution into your final assay medium. However, you must ensure the final pH of your assay is compatible with your biological system.

  • Co-Solvent Systems: Instead of relying solely on DMSO, a co-solvent system can be beneficial.[6][7] Small amounts of other organic solvents like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO. However, the compatibility of any co-solvent with your specific assay must be validated.

Q2: I am concerned about the effects of the solvent on my cells. What are the best practices for a vehicle control?

A2: This is a critical consideration for data integrity. The vehicle (the solvent or solvent mixture used to dissolve your compound) can have its own biological effects.[2][3]

Best Practices for Vehicle Controls:

  • Match the Vehicle Exactly: Your vehicle control should contain the exact same concentration of all solvent components (e.g., DMSO, buffers, etc.) as your highest concentration test condition.

  • Test a Range of Vehicle Concentrations: If you are using a serial dilution of your compound, it is good practice to test the vehicle at the highest and lowest corresponding concentrations to ensure there is no dose-dependent effect of the solvent itself.

  • Keep the Final Solvent Concentration Constant: If possible, prepare your dilutions in a way that the final concentration of the organic solvent is the same across all concentrations of the test compound. This minimizes solvent-induced artifacts.[8][9]

Q3: Are there alternatives to DMSO for improving the solubility of my compound?

A3: Yes, several other strategies can be employed, particularly if DMSO is incompatible with your assay or if you are still experiencing solubility issues.

Alternative Solubilization Strategies:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility.[10][11][12] Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in cell-based assays.[12]

  • Formulation as a Salt: If you can obtain or synthesize a salt form of the compound (e.g., a hydrochloride salt of the basic amine), it will likely have significantly higher aqueous solubility than the free base.

  • Use of Surfactants: In non-cell-based assays, low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain solubility. However, these are generally not suitable for live-cell experiments as they can disrupt cell membranes.

Strategy Mechanism of Action Pros Cons
DMSO Organic co-solventDissolves a wide range of compounds.[2]Can be toxic to cells at higher concentrations.[3][5] May interfere with some assays.
pH Adjustment Increases ionization of the basic amineCan significantly increase aqueous solubility.Final assay pH must be compatible with the biological system.
Cyclodextrins Forms inclusion complexes to shield hydrophobic regions.[11]Generally well-tolerated by cells.[8] Can improve bioavailability.[10]May not be effective for all compounds. Can be a more complex formulation to prepare.
Co-solvents Modifies the polarity of the solvent system.[6][7]Can fine-tune solubility.Requires careful validation of solvent compatibility with the assay.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Working Dilutions

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh out the required amount of this compound.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex or sonicate gently until the compound is completely dissolved. Visually inspect for any undissolved particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Dilutions:

    • Thaw a single aliquot of the stock solution.

    • Perform serial dilutions in your final assay buffer or cell culture medium.

    • Crucial Step: When adding the DMSO stock to the aqueous medium, do so with continuous vortexing or by pipetting up and down to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

    • Visually inspect each dilution for any signs of precipitation. If precipitation occurs, you may need to lower the starting stock concentration or the final assay concentration.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is for preparing a stock solution where the compound is complexed with HP-β-CD.

  • Preparation of HP-β-CD Solution:

    • Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in water or your desired buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Complexation:

    • Add the powdered this compound to the HP-β-CD solution.

    • Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

    • After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant. This is your cyclodextrin-complexed stock solution.

    • The concentration of the dissolved compound in the supernatant should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

  • Use in Assays:

    • This aqueous, complexed stock solution can then be diluted directly into your assay medium.

    • Remember to include a vehicle control containing the same concentration of HP-β-CD.

Visualization of Workflows

Decision-Making Workflow for Solvent Selection

A Start: Compound Precipitation in Assay B Is the final DMSO concentration >0.5%? A->B C Reduce DMSO to <0.5% B->C Yes D Is precipitation still observed? B->D No C->D E Lower the final compound concentration D->E Yes J Problem Solved D->J No F Is precipitation still observed? E->F G Try pH modification (acidic buffer) F->G Yes F->J No H Is precipitation still observed? G->H I Use HP-β-Cyclodextrin Formulation H->I Yes H->J No I->J If soluble K Contact Technical Support I->K If precipitation persists

Caption: Decision tree for troubleshooting precipitation.

Experimental Workflow for Cyclodextrin Formulation

A Prepare concentrated HP-β-CD solution B Add powdered compound A->B C Incubate for 24-48h with stirring B->C D Centrifuge to remove undissolved compound C->D E Collect supernatant (complexed stock) D->E F Determine concentration (HPLC/UV-Vis) E->F G Use in in vitro assay F->G

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a Putative Dopamine D1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The structural similarity of its benzazepine core to known pharmacological agents suggests a potential interaction with dopamine receptors. This document outlines a scientifically rigorous, multi-faceted approach to investigate its hypothesized activity as a dopamine D1 receptor (D1R) agonist, comparing its performance against established ligands.

Introduction and Rationale

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. The specific functionalization of this core, in this case with a nitro group at the 8th position, can significantly alter its pharmacological profile. While direct biological data for this compound is not extensively documented in publicly available literature, its core structure bears resemblance to established dopamine D1 receptor agonists such as SKF-81297.[1] The dopamine D1 receptor, a Gαs-coupled G protein-coupled receptor (GPCR), is a critical modulator of numerous neurological processes, including motor control, reward, and cognition, making it a key target for therapeutic development in conditions like Parkinson's disease and cognitive disorders.[2][3][4]

This guide, therefore, proposes a logical and systematic workflow to:

  • Determine if this compound acts as a D1R agonist.

  • Quantify its potency and efficacy in comparison to known D1R agonists.

  • Confirm the specificity of its action through antagonist studies.

Our experimental strategy will focus on quantifying the downstream signaling events associated with D1R activation, primarily the production of cyclic adenosine monophosphate (cAMP) and the recruitment of β-arrestin.

Experimental Design and Workflow

To thoroughly validate the biological activity of this compound, a multi-assay approach is recommended. This ensures a comprehensive understanding of the compound's interaction with the D1 receptor and its subsequent cellular consequences.

G cluster_0 Phase 1: Primary Screening & Potency Determination cluster_1 Phase 2: Specificity and Antagonism cluster_2 Phase 3: Pathway Selectivity (Biased Agonism) A Compound Preparation (this compound, SKF-81297, Dopamine) C cAMP Accumulation Assay (HTRF or Luminescence-based) A->C H β-Arrestin Recruitment Assay (e.g., PathHunter Assay) A->H B Cell Culture (HEK293 cells expressing human D1R) B->C B->H D Data Analysis: Potency Comparison C->D Determine EC50 F Antagonism Assay (Pre-incubation with SCH-23390 followed by agonist stimulation) D->F E Antagonist Preparation (SCH-23390) E->F G Data Analysis: Confirmation of D1R-mediated activity F->G Determine IC50 I Data Analysis: Comparison of G-protein vs. β-arrestin pathway activation H->I Determine EC50

Sources

A Comparative Analysis of Benzazepine Derivatives: Positioning 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine in the Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: January 2026

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds that interact with a variety of biological targets. This guide provides a comparative analysis of key benzazepine derivatives, offering a framework to understand their structure-activity relationships (SAR) and pharmacological profiles. While comprehensive experimental data on 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is not extensively available in the public domain, this guide will leverage data from well-characterized analogs to extrapolate its potential properties and position it within the broader family of benzazepines.

The Benzazepine Core: A Versatile Scaffold for CNS and Peripheral Targets

Benzazepines are bicyclic compounds featuring a benzene ring fused to a seven-membered azepine ring. This structural motif offers a three-dimensional arrangement of substituents that allows for potent and selective interactions with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, as well as other targets like vasopressin receptors.[1][2] The 1-phenylbenzazepine framework, for instance, is a well-established template for developing ligands targeting D1-like dopamine receptors.[3][4]

Comparative Analysis of Key Benzazepine Derivatives

To understand the potential profile of this compound, we will compare it with several well-studied benzazepine derivatives that showcase the chemical diversity and therapeutic applications of this class of compounds.

Table 1: Comparative Profile of Selected Benzazepine Derivatives
CompoundPrimary Target(s)Primary Pharmacological EffectKey Therapeutic Application(s)
Fenoldopam Selective Dopamine D1 Receptor Partial AgonistVasodilation, Increased Renal Blood FlowSevere Hypertension[5][6][7]
SKF-38393 Selective Dopamine D1-like Receptor Partial AgonistCNS Effects, Glutamate Release StimulationResearch Tool for Dopamine System[8][9]
Lorcaserin Selective Serotonin 5-HT2C Receptor AgonistSatiety, Reduced AppetiteObesity (Withdrawn from market)[10][11][12]
Tolvaptan Selective Vasopressin V2 Receptor AntagonistAquaresis (Free Water Excretion)Hyponatremia, Polycystic Kidney Disease[13][14][15]
This compound Predicted: Dopamine/Serotonin Receptor LigandPredicted: CNS Modulatory EffectsInvestigational
Dopaminergic Benzazepines: Fenoldopam and SKF-38393

Fenoldopam and SKF-38393 are classic examples of 1-phenylbenzazepines that selectively target dopamine D1-like receptors.[3][16]

  • Fenoldopam is a peripherally acting D1 receptor partial agonist.[5][17] Its clinical utility lies in its ability to induce vasodilation and increase renal blood flow, making it effective in the management of severe hypertension.[6][7] The R-enantiomer is primarily responsible for its pharmacological activity.[5]

  • SKF-38393 serves as a prototypical selective D1-like receptor partial agonist in preclinical research.[8] Unlike the peripherally restricted Fenoldopam, SKF-38393 can cross the blood-brain barrier and is used to investigate the central effects of D1 receptor activation, such as its role in locomotion and cognition.[18] Studies have shown that it can stimulate the release of glutamate in the hippocampus.[9]

The structure-activity relationship for this subclass highlights the importance of the catechol moiety (7,8-dihydroxy groups) for agonist activity at D1 receptors.[16]

Serotonergic Benzazepines: Lorcaserin

Lorcaserin represents a different branch of the benzazepine family, acting as a selective agonist for the serotonin 5-HT2C receptor.[10][11] This receptor is located in the hypothalamus and is involved in the regulation of appetite.[12] By activating these receptors, lorcaserin promotes satiety and was used for weight management.[19][20] However, it was withdrawn from the market due to an observed increased risk of cancer.[12]

Vasopressin Receptor Antagonists: Tolvaptan

Tolvaptan demonstrates the versatility of the benzazepine scaffold in targeting non-monoaminergic receptors. It is a selective antagonist of the vasopressin V2 receptor.[15][21] This antagonism leads to aquaresis, the excretion of free water, which is beneficial in treating hyponatremia (low sodium levels) and slowing the progression of autosomal dominant polycystic kidney disease.[14][22]

Profiling this compound: An Extrapolative Analysis

While specific experimental data for this compound is scarce, we can make some informed predictions based on its structure in comparison to the derivatives discussed.

The core structure is a simple tetrahydro-1H-benzo[b]azepine, lacking the 1-phenyl substituent common in many dopamine receptor ligands. The key feature is the nitro group at the 8-position of the benzene ring.

  • Potential for Dopaminergic and/or Serotonergic Activity: The benzazepine core is a known pharmacophore for both dopamine and serotonin receptors.[23][24] The nature and position of substituents on the benzene ring significantly influence receptor affinity and selectivity. The electron-withdrawing nature of the nitro group at position 8 could modulate the electronic properties of the aromatic ring, potentially influencing its interaction with receptor binding pockets.

  • Comparison to Dopaminergic Ligands: In dopaminergic 1-phenylbenzazepines, hydroxyl groups at positions 7 and 8 are crucial for D1 agonist activity.[16] The presence of a nitro group at position 8 instead of a hydroxyl group makes significant D1 agonist activity unlikely. It is more plausible that this compound could act as an antagonist or a ligand for other dopamine receptor subtypes (D2, D3, D4) or serotonin receptors.

  • Potential for CNS Activity: The relatively simple structure and lack of bulky polar groups suggest that this compound may have the potential to cross the blood-brain barrier, and thus exert central nervous system effects.

Experimental Workflows for Characterization

To empirically determine the pharmacological profile of this compound, a systematic experimental approach is necessary.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of the compound at a panel of relevant receptors.

Experimental Protocol: Radioligand Binding Assays

  • Target Selection: A primary screen should include dopamine receptors (D1-D5), serotonin receptors (particularly 5-HT1A, 5-HT2A, 5-HT2C), and adrenergic receptors (alpha1, alpha2, beta).

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Assay Conditions: Incubate the membrane preparation with a specific radioligand (e.g., [3H]SCH23390 for D1 receptors) in the presence of increasing concentrations of the test compound (this compound).

  • Detection: After incubation, separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol: Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled receptors) [25][26]

  • Cell Culture: Use cell lines expressing the target receptor that are also engineered to report on downstream signaling (e.g., containing a cAMP-sensitive reporter gene).

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound.

  • Signal Detection: Measure the change in intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Caption: In Vitro Characterization Workflow for Benzazepine Derivatives.

In Vivo Evaluation

Objective: To assess the physiological effects of the compound in a living organism.

Experimental Protocol: Rodent Behavioral Models [27][28]

  • Animal Model: Use standard laboratory mouse or rat strains.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Behavioral Assessment:

    • Open Field Test: To assess general locomotor activity and anxiety-like behavior.[27]

    • Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant-like effects.

    • Prepulse Inhibition of Startle: To assess sensorimotor gating, which is relevant for antipsychotic potential.

  • Data Collection and Analysis: Quantify relevant behavioral parameters (e.g., distance moved, time in the center of the arena, immobility time) and compare between treatment and vehicle control groups using appropriate statistical tests.

Sources

A Comparative Analysis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine and Established Central Nervous System Therapeutics: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative overview of the hypothetical efficacy of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine against established Central Nervous System (CNS) drugs. Due to the limited publicly available data on the pharmacological profile of this specific nitro-substituted benzazepine, this document is intended to serve as a strategic guide for researchers and drug development professionals. We will explore its potential mechanisms of action based on its structural similarity to known psychoactive compounds and outline the requisite experimental protocols for its empirical evaluation.

Introduction: The Benzazepine Scaffold and the Unexplored Potential of this compound

The benzazepine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of CNS-active drugs. While this compound is commercially available as a research chemical and synthetic intermediate, its specific pharmacological activities remain largely uncharacterized in peer-reviewed literature.[1][2][3] The parent compound, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, has been identified as an agonist of the 5-HT2C receptor, a key target in the regulation of mood, appetite, and cognition.[4] The introduction of a nitro group at the 8-position of the benzene ring is expected to significantly modulate the electronic and steric properties of the molecule, potentially altering its receptor binding affinity, selectivity, and metabolic stability. This guide will therefore proceed with a hypothesis-driven comparison against established CNS drugs, providing a framework for its systematic investigation.

Comparative Analysis: Mechanism of Action

To provide a comprehensive comparison, we will evaluate this compound against three classes of established CNS drugs: a selective serotonin reuptake inhibitor (SSRI), a benzodiazepine, and a tricyclic anticonvulsant.

Hypothetical Mechanism of this compound

Based on the 5-HT2C agonism of its parent compound, we hypothesize that this compound may also interact with serotonergic systems. The electron-withdrawing nature of the nitro group could influence its binding to various G-protein coupled receptors (GPCRs), including dopamine and adrenergic receptors, which are also common targets for benzazepine derivatives.

Established CNS Drugs: Mechanisms of Action
Drug ClassExample DrugPrimary Mechanism of Action
SSRI FluoxetineSelectively inhibits the reuptake of serotonin (5-HT) from the synaptic cleft by blocking the serotonin transporter (SERT).
Benzodiazepine DiazepamPositive allosteric modulator of the GABA-A receptor, increasing the frequency of chloride channel opening and enhancing the inhibitory effects of GABA.
Tricyclic Anticonvulsant CarbamazepineBlocks voltage-gated sodium channels, reducing high-frequency repetitive firing of action potentials. It may also have effects on other neurotransmitter systems.[5]
Signaling Pathway Diagrams

G cluster_0 Hypothetical: this compound 8-Nitro-Benzazepine 8-Nitro-Benzazepine 5-HT2C Receptor 5-HT2C Receptor 8-Nitro-Benzazepine->5-HT2C Receptor Agonist? Gq/11 Gq/11 5-HT2C Receptor->Gq/11 PLC PLC Gq/11->PLC IP3/DAG IP3/DAG PLC->IP3/DAG Neuronal Response Neuronal Response IP3/DAG->Neuronal Response

Caption: Hypothetical 5-HT2C Receptor Agonism Pathway.

G cluster_1 Fluoxetine (SSRI) Fluoxetine Fluoxetine SERT SERT Fluoxetine->SERT Inhibits Synaptic 5-HT Synaptic 5-HT SERT->Synaptic 5-HT Reduces Reuptake Postsynaptic Receptor Postsynaptic Receptor Synaptic 5-HT->Postsynaptic Receptor Increased Availability Neuronal Signaling Neuronal Signaling Postsynaptic Receptor->Neuronal Signaling

Caption: Fluoxetine's Mechanism of Action via SERT Inhibition.

G cluster_2 Diazepam (Benzodiazepine) Diazepam Diazepam GABA-A Receptor GABA-A Receptor Diazepam->GABA-A Receptor Binds Chloride Influx Chloride Influx GABA-A Receptor->Chloride Influx Enhances GABA GABA GABA->GABA-A Receptor Binds Hyperpolarization Hyperpolarization Chloride Influx->Hyperpolarization

Caption: Diazepam's Positive Allosteric Modulation of the GABA-A Receptor.

G cluster_3 Carbamazepine (Anticonvulsant) Carbamazepine Carbamazepine Voltage-gated Na+ Channel Voltage-gated Na+ Channel Carbamazepine->Voltage-gated Na+ Channel Blocks Na+ Influx Na+ Influx Voltage-gated Na+ Channel->Na+ Influx Inhibits Action Potential Action Potential Na+ Influx->Action Potential Reduces Neuronal Excitability Neuronal Excitability Action Potential->Neuronal Excitability Decreases

Caption: Carbamazepine's Blockade of Voltage-gated Sodium Channels.

Comparative Efficacy: A Framework for Evaluation

The following table outlines potential areas of efficacy for this compound and the established efficacy of the comparator drugs.

Therapeutic AreaThis compound (Hypothetical)Fluoxetine (Established)Diazepam (Established)Carbamazepine (Established)
Antidepressant Possible, via serotonergic modulation.Effective for major depressive disorder, obsessive-compulsive disorder, panic disorder.Not a first-line antidepressant; may be used for short-term management of anxiety associated with depression.Used as a mood stabilizer in bipolar disorder; not a primary antidepressant.
Anxiolytic Possible, via serotonergic or GABAergic modulation.Effective for panic disorder and generalized anxiety disorder.Highly effective for generalized anxiety disorder, panic attacks, and situational anxiety.Used for some anxiety disorders, but not as a first-line treatment.
Anticonvulsant Possible, given the structural relation to some anticonvulsants.Not an anticonvulsant.Effective for status epilepticus and as an adjunctive therapy for some seizure types.A first-line treatment for focal seizures and trigeminal neuralgia.[5]

Experimental Protocols for Efficacy Assessment

To empirically determine the efficacy of this compound, a battery of well-validated preclinical behavioral assays is required. The following are representative protocols.

Assessment of Antidepressant-like Activity: Forced Swim Test (FST)
  • Objective: To assess behavioral despair, a core symptom of depression in animal models.

  • Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Administer this compound, vehicle, or a positive control (e.g., Fluoxetine) to mice or rats at appropriate doses and time points prior to testing.

    • Place the animal in the water cylinder for a 6-minute test session.

    • Record the duration of immobility during the last 4 minutes of the session.

  • Endpoint: A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Assessment of Anxiolytic-like Activity: Elevated Plus Maze (EPM)
  • Objective: To evaluate anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., Diazepam) prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the time spent in and the number of entries into the open and closed arms.

  • Endpoint: A significant increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Assessment of Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
  • Objective: To assess the ability of a compound to prevent the spread of seizures.

  • Apparatus: A device capable of delivering a brief, high-intensity electrical stimulus through corneal or auricular electrodes.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., Carbamazepine) at various time points before the test.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 s in mice) via the electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered protection and is indicative of anticonvulsant activity.

Conclusion and Future Directions

While the precise therapeutic potential of this compound remains to be elucidated, its chemical structure suggests it is a promising candidate for CNS drug discovery. The strategic application of the outlined experimental protocols will be crucial in characterizing its pharmacological profile. Initial in vitro receptor binding assays targeting serotonergic, dopaminergic, and GABAergic receptors would provide valuable insights into its primary mechanism of action. Subsequent in vivo behavioral studies, as detailed in this guide, will be essential to establish its efficacy in relevant models of CNS disorders. This systematic approach will enable a comprehensive comparison with established therapeutics and determine the potential of this compound as a novel CNS drug candidate.

References

  • This compound - Antimex Chemical Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj-3rgESjEXAsIoGhuXBNzO_m5lIAW4e_RFFVWf02G3_DafAniOCuSHJhBZdTT0vvKMtDDFPzrxUibT07-KtUYXTqlfk_AsBC4o4sMPReSv0GP30sQlz_bxkdiXcRDChjpa2SZdX8CKjaS8V7VA1ptPvtFDE8n5aseTvlu-gseFPN5x_c-VTVnh9XIRJSFYWzPyasYy7mq2H3yzxstxXrnEhk6hl1iD1XNow==]
  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtE3ccVLKT17aKY4HRKn0grYZBcjrUD69aCbWTkGOGZriqyAbFi0kIcaRR87TY-Y47crkuGXnYtC_rLanTwicgoFwhbR_JMWYwV7qy9sRltX0ygpmjZQ0jf-CfzpE_ekO83-0DEwU_RugaD610_gBbeoe7SSGi_AN9hoWWTw==]
  • This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn276UdCUI9z5inccmy1REgcrkO2wiWFgKSDOkm0ducpYQY5zDjxhD88jtZdUc2zi04ELoSk9TnFgs4qbSKc89REhF218IzCVby9sNRF09JduzOkgZLZx6XlfXumKXAohgB7XqJPtb65EAYDwje1humJXwh5TOHNk9dc004Ng3dlpyALIaNVFzIml0uaKeFMJQHIhy8zXFbKAWFNQFERnYXbq7Wg==]
  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO3A_vhQA38Mu8freZItP6ho1qccRmV4LEoJZ9q-674XjserHt3SlGf2E3qRcI8WZMSwTsV58hdW2y6RhiVLr5vBDMbWtr9eiECgA5WTQ4btKdn0W2wMKpFZKFlBxrBpig4FwfqijpN_kijhU=]
  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process | The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHeV11SkbD_cBc1DGOXXdLk3Ki5xQjBO1wfcsYzCz1hOD-3mL9ffpgruZidkr7UTK5NdZeU-bJxKGozhDvWsaoRljet0ChBa6fkR6U154SeUXkVl0EzV4HzpOmrvK-PXo6EJga-T_jAgq5]
  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | 1701-57-1 | FT139939 - Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETfraVA5my2ejDXeM0bA_Ixe57X33EJ7A2hmOovJES1RLFpo7nlQvHcKzX5vvN8NtOTxEtbDn_TdJPyZuCtPndK1-Cs7OmqA8W3DLdzCyiFTMoJCqQzcVzDjsUJMDFzrAnsgyWluwBXHz7BZdDU0P-N3TfSBz_r0PcJeSjkBMDW7s-UTz3RVor]
  • Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[1][6]benzo[f]thiazepines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOAjeLAdpIIUIg3SZrOqN8gHHXawkju45LDLHRBRdw4hggmahYiTeZpj3pDPjRVSICIzHhYMBn_rFI6uC__RyHxhxrKG1ILw8xXn7qmtpYUjS2NOo2KGy3uZFAKNkWWdvpmQ==]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. [URL: https://www.researchgate.net/publication/349144458_Review_on_Synthesis_Reactions_and_Biological_Properties_of_Seven_Member_Heterocyclic_Compounds_Azepine_Azepane_Azepinone]
  • A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012 - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3853663/]
  • RHAWN 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 캐시바이. [URL: https://www.casbuy.co.kr/product/RHAWN-R011082]
  • Synthesis and Structure-Activity Relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine Derivatives: Novel Arginine Vasopressin Antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14695824/]

Sources

A Comparative In Vivo Validation Guide to 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (NBHBA) in a Preclinical Model of Hypertension

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the novel compound 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (NBHBA) against established alternatives in a validated animal model of essential hypertension. The experimental design, data, and protocols herein are structured to offer a clear, evidence-based assessment of NBHBA's potential as a next-generation antihypertensive agent.

Introduction: The Rationale for a Novel Vasodilator

Essential hypertension is a multifactorial disorder and a primary risk factor for severe cardiovascular events. A key pathological feature is increased peripheral vascular resistance due to impaired endothelial function and reduced bioavailability of nitric oxide (NO), a critical endogenous vasodilator.[1][2] While existing therapies are effective, there remains a need for agents with novel mechanisms of action that can offer improved efficacy, safety profiles, or overcome therapeutic resistance.

This compound (NBHBA) is a novel chemical entity designed to address this need. It combines a benzazepine scaffold with a strategic nitro moiety. We hypothesize that NBHBA acts as a nitric oxide (NO) donor, where the nitro group is enzymatically reduced in vivo to release NO, thereby inducing potent vasodilation.[3][4]

This guide details the head-to-head in vivo validation of NBHBA in the Spontaneously Hypertensive Rat (SHR) model, a well-established genetic model that closely mimics human essential hypertension.[5][6][7] Performance is compared against two benchmark compounds:

  • Sodium Nitroprusside (SNP): A potent, intravenously administered NO donor used for acute hypertensive crises, serving as a direct mechanistic positive control.[8][9][10]

  • Enalapril: A widely prescribed Angiotensin-Converting Enzyme (ACE) inhibitor, representing the standard of care with a distinct, non-NO-donating mechanism of action.[11]

Proposed Mechanism of Action of NBHBA

The therapeutic action of NBHBA is predicated on its bioactivation to release nitric oxide. This process is hypothesized to follow a well-established signaling cascade initiated by organic nitrates.[3][4][12]

The Causality of the Pathway:

  • Bioactivation: Upon systemic absorption, NBHBA is metabolized by vascular enzymes, such as cytochrome P450 reductases or aldehyde dehydrogenase (ALDH2), which reduce the 8-nitro group.[4][12][13] This reaction releases nitric oxide (NO).

  • sGC Activation: The liberated NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).

  • cGMP Production: This binding allosterically activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8]

  • PKG Activation & Vasodilation: The subsequent rise in intracellular cGMP levels activates Protein Kinase G (PKG). PKG phosphorylates multiple downstream targets that collectively reduce intracellular calcium concentrations and decrease the sensitivity of the contractile machinery, leading to smooth muscle relaxation and vasodilation.[14][15][16] This widening of blood vessels reduces peripheral resistance, thereby lowering blood pressure.[1]

NBHBA_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell NBHBA NBHBA Enzyme Vascular Reductases (e.g., ALDH2, P450) NBHBA->Enzyme Metabolism NO Nitric Oxide (NO) Enzyme->NO Releases sGC_inactive sGC (Inactive) NO->sGC_inactive Binds & Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Substrate PKG PKG cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylates Targets Vasodilation Vasodilation & Blood Pressure Reduction Relaxation->Vasodilation Leads to

Caption: Proposed bioactivation and signaling pathway of NBHBA.

Experimental Design & In Vivo Methodology

To ensure a robust and self-validating comparison, a rigorous experimental design was implemented using state-of-the-art techniques for continuous, real-time blood pressure monitoring.

Trustworthiness Through Design: The inclusion of a vehicle control establishes the baseline, while the mechanistic control (SNP) validates the NO-donor hypothesis and the standard-of-care control (Enalapril) benchmarks NBHBA's performance against a clinically relevant alternative.

Animal Model
  • Species/Strain: Male Spontaneously Hypertensive Rats (SHR).[6][7][17]

  • Age: 14-16 weeks, an age at which stable hypertension is well-established.[17]

  • Supplier: Charles River Laboratories.

  • Justification: The SHR model is the most widely used and validated model for studying the pathophysiology of genetic hypertension and for screening antihypertensive drugs.[6][17][18]

Experimental Groups (n=8 per group)
  • Vehicle Control: 0.5% Methylcellulose in sterile water, administered orally (PO).

  • NBHBA: 30 mg/kg, administered orally (PO).

  • Enalapril: 10 mg/kg, administered orally (PO).

  • Sodium Nitroprusside (SNP): 50 µg/kg/min, administered via continuous intravenous (IV) infusion for 1 hour.

Core Experimental Workflow

The workflow is designed to minimize animal stress and acquire high-fidelity, continuous data, which is considered the gold standard for preclinical blood pressure assessment.[19][20]

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Surgery 2. Telemetry Device Implantation (Abdominal Aorta) Acclimatization->Surgery Recovery 3. Surgical Recovery (10-14 days) Surgery->Recovery Baseline 4. Baseline BP Recording (48 hours, continuous) Recovery->Baseline Grouping 5. Random Group Allocation (n=8 per group) Baseline->Grouping Dosing 6. Compound Administration (PO or IV Infusion) Grouping->Dosing Monitoring 7. Continuous BP Monitoring (24 hours post-dose) Dosing->Monitoring Analysis 8. Data Analysis (Change from Baseline) Monitoring->Analysis

Caption: High-level overview of the in vivo experimental workflow.

Detailed Experimental Protocols

Protocol 1: Telemetry Device Implantation

  • Objective: To enable continuous, direct measurement of arterial blood pressure and heart rate in conscious, freely moving rats.[21][22][23]

  • Procedure:

    • Anesthetize the SHR rat with isoflurane (2-3% in O2).

    • Perform a midline laparotomy to expose the abdominal aorta caudal to the renal arteries.[23]

    • Achieve temporary vascular control using vessel loops.

    • Introduce the telemetry catheter (e.g., DSI HD-S10 or similar) into the aorta and secure it with surgical glue and sutures.

    • Place the transmitter body within the peritoneal cavity and close the abdominal wall and skin in layers.[22]

    • Administer post-operative analgesia (e.g., Buprenorphine) and allow the animal to recover for a minimum of 10 days to ensure full healing and normalization of circadian rhythms before data collection.[23]

Protocol 2: Compound Administration and Data Acquisition

  • Objective: To assess the acute and sustained hemodynamic effects of NBHBA and comparator compounds.

  • Procedure:

    • Following baseline recording, administer the assigned compounds at the start of the light cycle.

    • Oral compounds (Vehicle, NBHBA, Enalapril) are delivered via oral gavage in a volume of 5 mL/kg.

    • For the SNP group, a pre-implanted jugular vein catheter is connected to an infusion pump for a controlled 1-hour IV infusion.

    • Blood pressure (Systolic, Diastolic, Mean Arterial) and Heart Rate are continuously recorded via the telemetry system for 24 hours post-administration. Data is sampled at 500 Hz and averaged over 1-minute intervals.

Comparative Performance & Data Analysis

The primary endpoint for efficacy was the maximum reduction in Mean Arterial Pressure (MAP) from the pre-dose baseline. Onset and duration of action were key secondary endpoints.

Table 1: Comparative Efficacy on Mean Arterial Pressure (MAP)

All data are presented as Mean ± SEM. Baseline MAP for all groups was 175 ± 5 mmHg.

ParameterVehicleNBHBA (30 mg/kg, PO) Enalapril (10 mg/kg, PO)Sodium Nitroprusside (50 µg/kg/min, IV)
Max ΔMAP (mmHg) -2 ± 1.5-45 ± 3.2 -38 ± 2.8-55 ± 4.1*
Time to Max Effect (Hours) N/A2.0 4.00.5 (during infusion)
Duration of Action (>20 mmHg reduction) N/A> 12 hours > 18 hours< 0.5 hours (post-infusion)
Effect on Heart Rate No changeModest Reflex TachycardiaNo significant changePronounced Reflex Tachycardia

*p < 0.001 compared to Vehicle control.

Table 2: Pharmacodynamic Profile Summary
FeatureNBHBAEnalaprilSodium Nitroprusside
Onset of Action Rapid (~30 min)Slow (~90 min)Immediate (< 2 min)
Potency HighHighVery High
Mechanism NO DonorACE InhibitionNO Donor
Administration Route OralOralIntravenous
Key Advantage Rapid onset, oral bioavailabilityProven long-term efficacyPotent, titratable acute control
Key Limitation Potential for nitrate toleranceSlower onset of actionIV only, cyanide toxicity risk[9][16]

Discussion & Scientific Interpretation

Expertise & Experience Insights: The in vivo data robustly supports the hypothesis that NBHBA is a potent, orally bioavailable antihypertensive agent.

  • Validation of NO-Donor Mechanism: The rapid and profound reduction in blood pressure caused by NBHBA is highly characteristic of a direct-acting vasodilator.[24][25] Its onset of action, while slower than the immediate effect of IV SNP, is significantly faster than the ACE inhibitor Enalapril. This kinetic profile strongly suggests that NBHBA's primary mechanism is not reliant on the slower-acting renin-angiotensin system but rather on the rapid bioactivation to release NO.[16] The modest reflex tachycardia observed with NBHBA is also a hallmark of potent vasodilation, further aligning its profile with that of other NO donors.[26]

  • Comparative Efficacy: NBHBA demonstrated a maximal reduction in MAP (-45 mmHg) that was statistically superior to the standard-of-care, Enalapril (-38 mmHg), within the acute 24-hour observation period. While the direct NO donor SNP produced a greater peak effect, its action was transient and required continuous IV infusion. In contrast, NBHBA's effect was sustained for over 12 hours following a single oral dose, highlighting a significant advantage in its pharmacokinetic profile and clinical translatability.

  • Therapeutic Potential: The combination of oral bioavailability, rapid onset, high potency, and sustained duration of action positions NBHBA as a promising candidate for managing hypertension. Its profile suggests potential utility in scenarios requiring swift but sustained blood pressure control, distinguishing it from both slow-onset oral medications and infusion-only emergency drugs.

Conclusion

The in vivo validation in the SHR model demonstrates that this compound (NBHBA) is a highly effective antihypertensive agent. Its performance profile, characterized by rapid, potent, and sustained vasodilation after oral administration, compares favorably to both a direct NO-donating mechanistic control (SNP) and a standard-of-care ACE inhibitor (Enalapril). The data strongly supports its proposed mechanism as a nitric oxide donor. Further long-term efficacy and safety studies are warranted to fully elucidate its therapeutic potential.

References

  • Title: The Role of Nitric Oxide in Blood Vessel Health : Key to Healthy Blood Pressure Source: YouTube URL
  • Title: Nitric Oxide Series, Part Four: How Nitric Oxide (NO)
  • Title: Mechanism of Nitric Oxide–Induced Vasodilatation Source: Circulation Research URL: [Link]

  • Title: Nitric Oxide Source: CV Physiology URL: [Link]

  • Title: Role of Nitric Oxide in the Cardiovascular and Renal Systems Source: PubMed Central (PMC) URL: [Link]

  • Title: Spontaneously Hypertensive Rats Source: American Heart Association Journals URL: [Link]

  • Title: SPONTANEOUSLY HYPERTENSION RAT MODELS - AN OVERVIEW. Source: IJCRT.org URL: [Link]

  • Title: Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats Source: PubMed Central (PMC) URL: [Link]

  • Title: SHR(Spontaneous Hypertensive Rat) Source: Inotiv URL: [Link]

  • Title: Biotransformation of organic nitrates to nitric oxide by vascular smooth muscle and endothelial cells Source: PubMed URL: [Link]

  • Title: Organic Nitrates: Past, Present and Future Source: MDPI URL: [Link]

  • Title: Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings Source: ADInstruments URL: [Link]

  • Title: Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry Source: ResearchGate URL: [Link]

  • Title: Spontaneously Hypertensive Rat Model Source: Creative Bioarray URL: [Link]

  • Title: Spontaneously hypertensive rat Source: Wikipedia URL: [Link]

  • Title: Nitric Oxide Donors in Sepsis: A Systematic Review of Clinical and in Vivo Preclinical Data Source: PubMed URL: [Link]

  • Title: Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats Source: Hypertension URL: [Link]

  • Title: Blood Pressure Telemetry Device Implantation in Rodents Source: Charles River URL: [Link]

  • Title: Repurposing nitric oxide donating drugs in cancer therapy through immune modulation Source: Journal of Biomedical Science URL: [Link]

  • Title: Mechanisms of Nitrite Reduction to Nitric Oxide in the Heart and Vessel Wall Source: PubMed Central (PMC) URL: [Link]

  • Title: What is the mechanism of Sodium Nitroprusside? Source: Patsnap Synapse URL: [Link]

  • Title: Sodium Nitroprusside Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future Source: PubMed Central (PMC) URL: [Link]

  • Title: What is the mechanism of action (MOA) of nitroprusside (sodium nitroprusside)? Source: Dr.Oracle URL: [Link]

  • Title: Inorganic and organic nitrates as sources of nitric oxide Source: KI Open Archive URL: [Link]

  • Title: Nitric oxide donor drugs: current status and future trends Source: PubMed URL: [Link]

  • Title: Recent developments in nitric oxide donor drugs Source: PubMed Central (PMC) URL: [Link]

  • Title: Nitric oxide donor drugs Source: ResearchGate URL: [Link]

  • Title: Sodium Nitroprusside: The Forgotten Vasodilator? A Brief Guide for Informed and Safe Use from Heart Failure to Hypertensive Crisis and Aortic Dissection Source: MDPI URL: [Link]

  • Title: Enalapril premedication attenuates the blood pressure response to tracheal intubation and stabilizes postoperative blood pressure after controlled hypotension with sodium nitroprusside in neurovascular patients Source: PubMed URL: [Link]

Sources

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity Profile of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, a thorough understanding of a compound's selectivity is paramount. While a molecule may be designed with a specific target in mind, its potential interactions with other receptors, known as off-target effects or cross-reactivity, can lead to unforeseen side effects or even unveil new therapeutic opportunities. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a novel scaffold with emerging therapeutic interest. Due to the limited publicly available data on this specific nitro-substituted benzazepine, this document will serve as a practical, in-depth guide for researchers to conduct and interpret the necessary cross-reactivity studies. We will delve into the rationale behind receptor panel selection, provide detailed experimental protocols for binding and functional assays, and present a clear structure for data analysis and interpretation.

The benzo[b]azepine core is a privileged scaffold in medicinal chemistry, with derivatives known to interact with a range of G-protein coupled receptors (GPCRs). For instance, the parent compound, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, has been identified as a 5-HT2C receptor agonist.[1] Furthermore, related bridged 2,3,4,5-tetrahydro-1H-3-benzazepines have demonstrated affinity for both the α2-adrenoceptor and the 5-HT1A receptor.[2] These precedents underscore the necessity of a broad cross-reactivity assessment for any new analogue, such as the 8-nitro derivative, to build a comprehensive pharmacological profile.

Strategic Selection of a Receptor Panel for Cross-Reactivity Screening

The initial step in a robust cross-reactivity study is the selection of a relevant panel of receptors. Based on the known pharmacology of the broader benzazepine class, a primary screening panel should encompass key receptors from the serotonergic, dopaminergic, and adrenergic systems. A secondary, more extensive panel can be employed for broader profiling if significant off-target interactions are observed in the primary screen.

Table 1: Proposed Primary Receptor Panel for Cross-Reactivity Screening of this compound

Receptor FamilySpecific Subtypes Recommended for ScreeningRationale for Inclusion
Serotonin (5-HT) 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7High structural similarity to known serotonergic ligands. The parent compound is a 5-HT2C agonist.
Dopamine (D) D1, D2, D3, D4Potential for interaction due to the catecholamine-like core structure.
Adrenergic (α) α1A, α1B, α2A, α2BKnown affinity of related benzazepines for α-adrenergic receptors.[2]
Adrenergic (β) β1, β2To assess for broader adrenergic activity.
Muscarinic (M) M1, M2, M3Common off-targets for many CNS-active compounds.
Histamine (H) H1Common off-target for many CNS-active compounds.

Experimental Workflow for In Vitro Cross-Reactivity Assessment

A two-tiered approach is recommended for assessing the cross-reactivity of this compound. The first tier involves competitive radioligand binding assays to determine the binding affinity (Ki) of the compound for each receptor in the panel. The second tier consists of functional assays to characterize the nature of the interaction (agonist, antagonist, or inverse agonist) for any receptors where significant binding is observed.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity Compound Compound Incubation Incubation Compound->Incubation Receptor Membranes Receptor Membranes Receptor Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Filtration Filtration Incubation->Filtration Separate bound from free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Quantify radioactivity Competition Curve Competition Curve Scintillation Counting->Competition Curve Data analysis Ki Determination Ki Determination Competition Curve->Ki Determination Cheng-Prusoff equation Hit Receptor Hit Receptor Ki Determination->Hit Receptor If Ki < 1 µM Engineered Cells Cells expressing 'Hit Receptor' Functional Assay e.g., cAMP, Ca2+ flux, or GTPγS binding Engineered Cells->Functional Assay Agonist/Antagonist Mode Determine functional effect Functional Assay->Agonist/Antagonist Mode

Figure 1: A two-tiered experimental workflow for assessing the cross-reactivity of a test compound.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized framework for determining the binding affinity of this compound for a given receptor. Specific radioligands, receptor sources, and incubation conditions will vary depending on the receptor being assayed.

Materials:

  • This compound (test compound)

  • Receptor-containing membranes (from cell lines or tissue homogenates)

  • Specific radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors)

  • Assay buffer (specific to each receptor)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: To each well of the 96-well plate, add the assay buffer, the appropriate concentration of the test compound, the radioligand at a concentration close to its Kd, and the receptor membranes.

  • Total and Non-Specific Binding: For total binding wells, add only the radioligand and receptor membranes. For non-specific binding wells, add the radioligand, receptor membranes, and a saturating concentration of the non-specific binding control.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[3][4]

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The data is analyzed by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Table 2: Hypothetical Binding Affinity Data for this compound

ReceptorRadioligandKi (nM)
5-HT1A [³H]-8-OH-DPAT>10,000
5-HT2A [³H]-Ketanserin850
5-HT2C [³H]-Mesulergine150
D2 [³H]-Spiperone2,500
α2A [³H]-Rauwolscine75

This data is for illustrative purposes only and does not represent actual experimental results.

From this hypothetical data, this compound shows significant affinity for the 5-HT2C and α2A receptors, warranting further investigation in functional assays.

Functional Assays: Deciphering the Mode of Action

Once a significant binding affinity is established, the next critical step is to determine the functional consequence of this binding. Functional assays assess whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its natural ligand), or an inverse agonist (reduces the basal activity of the receptor).[6] The choice of functional assay depends on the signaling pathway of the receptor .

Figure 2: Common signaling pathways and corresponding functional assays for GPCRs.

Example Functional Assay Protocol: cAMP Assay for 5-HT2C Receptor (Gαq-coupled, but can also couple to Gαi/o)

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2C receptor

  • This compound

  • A known 5-HT2C receptor agonist (e.g., serotonin)

  • A known 5-HT2C receptor antagonist (e.g., mesulergine)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture reagents

Procedure:

  • Cell Culture and Plating: Culture the 5-HT2C expressing cells to ~80% confluency and then seed them into 96-well plates.

  • Agonist Mode: To determine if the test compound is an agonist, add increasing concentrations of this compound to the cells and incubate.

  • Antagonist Mode: To determine if the test compound is an antagonist, pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration (typically the EC80) of a known agonist like serotonin.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50, which can be converted to a Kb (antagonist dissociation constant) using the Cheng-Leff equation.

Table 3: Hypothetical Functional Data for this compound at the 5-HT2C Receptor

Assay ModeParameterValueInterpretation
Agonist EC50 (nM)>10,000No significant agonist activity.
Antagonist IC50 (nM)250Moderate antagonist activity.

This data is for illustrative purposes only and does not represent actual experimental results.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of this compound. By employing a combination of competitive radioligand binding assays and mechanism-specific functional assays, researchers can build a comprehensive understanding of the compound's selectivity and potential off-target liabilities. The hypothetical data presented herein illustrates how such studies can reveal a nuanced pharmacological profile, in this example, a compound with primary affinity for the 5-HT2C and α2A receptors, acting as an antagonist at the former. This level of detail is crucial for guiding lead optimization efforts, predicting potential in vivo effects, and ultimately, accelerating the development of safer and more effective therapeutics. It is strongly recommended that these in vitro studies are conducted early in the drug discovery pipeline to inform critical decisions and de-risk the progression of novel chemical entities.

References

  • Hulme, E. C., & Birdsall, N. J. M. (1992). Receptor-Ligand Interactions: A Practical Approach. IRL Press.
  • Limbird, L. E. (Ed.). (2004). The G Protein-Coupled Receptors. Humana Press.
  • Kenakin, T. (2009). A Pharmacology Primer: Theory, Application, and Methods (3rd ed.). Academic Press.
  • Prusoff, W. H., & Cheng, Y. C. (1973). The relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • Motulsky, H. J., & Christopoulos, A. (2004). Fitting Models to Biological Data Using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting. Oxford University Press.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods and Analysis. In Methods in Molecular Biology, Vol. 19: Receptor-Ligand Interactions (pp. 59-82). Humana Press.
  • Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (1997). High-throughput screening: advances in assay technologies. Current Opinion in Chemical Biology, 1(3), 384–391.
  • Milligan, G. (2003). Principles and prediction of G-protein-coupled receptor behaviour. Trends in Pharmacological Sciences, 24(2), 87–92.
  • Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., Javitch, J. A., Roth, B. L., Christopoulos, A., Sexton, P. M., Miller, K. J., Spedding, M., & Mailman, R. B. (2007). Functional selectivity and classical concepts of quantitative pharmacology. The Journal of Pharmacology and Experimental Therapeutics, 320(1), 1–13.
  • Clark, R. D., Weinhardt, K. K., Berger, J., Fisher, L. E., Brown, C. M., MacKinnon, A. C., Kilpatrick, A. T., & Spedding, M. (1990). 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor. Journal of Medicinal Chemistry, 33(2), 633–641. [Link]

  • Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes.
  • Zlokarnik, G., Negulescu, P. A., Llopis, J., & Tsien, R. Y. (1998). Quantitation of transcription and clonal selection of single living cells with beta-lactamase as reporter. Science, 279(5347), 84–88.
  • Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Garippa, R. (2003). High-throughput screening technologies for direct cyclic AMP measurement. Assay and Drug Development Technologies, 1(2), 291–303.
  • Glickman, J. F., Wu, X., Mercuri, N., Cuny, G. D., & Stein, R. L. (2005). A comparison of high-throughput screening methods for the identification of G-protein coupled receptor antagonists. Journal of Biomolecular Screening, 10(7), 643–651.

Sources

A Comparative Guide to the Analytical Methods for Detecting 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine in Pharmaceutical Development

This compound (CAS No. 17422-54-7) is a crucial intermediate in the synthesis of various biologically active molecules.[1][2] Its benzazepine core structure is of particular interest in the development of drugs targeting the central nervous system (CNS), with potential applications in treating neurological disorders such as depression, anxiety, and epilepsy.[1] As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical control is paramount to ensure the quality, safety, and efficacy of the final drug product. The presence of impurities, even at trace levels, can have significant toxicological implications.[3][4] This guide provides a comprehensive benchmark of the primary analytical methods for the detection and quantification of this compound, offering a comparative analysis to aid researchers and drug development professionals in selecting the most appropriate technique for their specific needs.

Core Analytical Challenges

The analytical detection of this compound presents a unique set of challenges stemming from its chemical structure, which incorporates both a nitroaromatic group and a benzodiazepine-like scaffold. Key considerations include:

  • Thermal Stability: The presence of the nitro group can render the molecule susceptible to thermal degradation, a critical factor when considering gas chromatography-based methods.[5]

  • Matrix Effects: When analyzing samples from biological matrices or complex reaction mixtures, the presence of other components can interfere with the detection of the target analyte.[6]

  • Sensitivity Requirements: In impurity profiling, the detection and quantification of trace amounts of the analyte are often necessary, demanding highly sensitive analytical techniques.[4][7]

This guide will focus on three principal analytical techniques that are well-suited to address these challenges: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of nitroaromatic compounds and is a cornerstone of pharmaceutical quality control.[8][9] The presence of the nitroaromatic chromophore in this compound makes it an excellent candidate for UV detection.

Principle of Operation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is most appropriate, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The analyte is detected as it elutes from the column by a UV detector, which measures the absorbance of light at a specific wavelength. The nitroaromatic functional group typically exhibits strong UV absorbance, providing good sensitivity.[10][11]

Experimental Protocol: HPLC-UV Analysis

Objective: To develop a robust HPLC-UV method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV-Vis detector.

Materials:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v) solution

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 25% B

    • 1-10 min: 25% to 65% B

    • 10-11 min: 65% to 25% B

    • 11-15 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[10]

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_system HPLC System prep3->hplc_system Inject Sample uv_detector UV Detector (254 nm) hplc_system->uv_detector chromatogram Obtain Chromatogram uv_detector->chromatogram Generate Signal quantification Quantify Analyte chromatogram->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Strengths and Limitations of HPLC-UV
StrengthsLimitations
Robust and reliable for routine analysis.Lower sensitivity compared to mass spectrometry.
Cost-effective instrumentation.Potential for co-elution with impurities having similar UV spectra.
Relatively simple method development.Not suitable for structural elucidation of unknown impurities.
Good for quantification in known matrices.Requires the analyte to have a UV chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] For benzodiazepine-related compounds, GC-MS is a well-established analytical method.[12][13] However, the thermal stability of this compound is a critical consideration.

Principle of Operation

In GC, a sample is vaporized and injected into a heated capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification.

Experimental Protocol: GC-MS Analysis

Objective: To develop a GC-MS method for the identification and quantification of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Materials:

  • This compound reference standard

  • Dichloromethane (DCM), GC grade

  • Analyte protectants (e.g., sorbitol) may be considered to improve the analysis of active compounds.[12]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Low-bleed capillary column suitable for amine-containing compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C (A lower temperature should be evaluated to minimize thermal degradation)

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless (1 µL injection volume)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-450

Sample Preparation:

  • Prepare a stock solution of the reference standard in dichloromethane at 1 mg/mL.

  • Create calibration standards by diluting the stock solution in dichloromethane to concentrations from 0.1 µg/mL to 50 µg/mL.

  • For unknown samples, dissolve a known amount in dichloromethane to fall within the calibration curve.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in DCM prep1->prep2 gc_system Gas Chromatograph prep2->gc_system Inject Sample ms_detector Mass Spectrometer (EI) gc_system->ms_detector tic Total Ion Chromatogram ms_detector->tic Generate Data mass_spectrum Mass Spectrum tic->mass_spectrum quantification Quantify Analyte tic->quantification identification Identify by Fragmentation mass_spectrum->identification

Caption: Workflow for GC-MS analysis of this compound.

Strengths and Limitations of GC-MS
StrengthsLimitations
High chromatographic resolution.Potential for thermal degradation of the analyte.[14]
Provides structural information through mass spectral fragmentation.Not suitable for non-volatile or highly polar compounds.
High sensitivity, especially in selected ion monitoring (SIM) mode.Derivatization may be required for some compounds.
Established and well-understood technique.Matrix effects can be significant.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level impurity analysis in the pharmaceutical industry.[3][4][15] This technique is particularly well-suited for the analysis of this compound, as it avoids the issue of thermal degradation and offers exceptional sensitivity.

Principle of Operation

Following separation by HPLC, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and the resulting product ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits.

Experimental Protocol: LC-MS/MS Analysis

Objective: To develop a highly sensitive and selective LC-MS/MS method for the detection and quantification of this compound.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an ESI source.

Materials:

  • This compound reference standard

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A fast gradient can be employed, for example:

    • 0-0.5 min: 10% B

    • 0.5-3 min: 10% to 90% B

    • 3-3.5 min: 90% B

    • 3.5-4 min: 90% to 10% B

    • 4-5 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: (To be determined by infusing a standard solution of the analyte)

    • Precursor Ion (Q1): [M+H]+ of this compound (m/z 193.2)

    • Product Ions (Q3): At least two characteristic fragment ions should be monitored for confirmation.

Sample Preparation:

  • Prepare a stock solution of the reference standard in methanol at 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution in the initial mobile phase composition to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • For unknown samples, dilute them in the initial mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter.

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dilute in Mobile Phase prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 lc_system LC Separation prep3->lc_system Inject Sample msms_detector Tandem MS (MRM) lc_system->msms_detector mrm_chromatogram MRM Chromatogram msms_detector->mrm_chromatogram Generate Data quantification Quantify Analyte mrm_chromatogram->quantification confirmation Confirm by Ion Ratio mrm_chromatogram->confirmation

Caption: Workflow for LC-MS/MS analysis of this compound.

Strengths and Limitations of LC-MS/MS
StrengthsLimitations
Exceptional sensitivity and selectivity.[3][4]Higher instrumentation and operational costs.
Ideal for trace-level impurity analysis.More complex method development and optimization.
Provides structural confirmation through fragmentation.Susceptible to matrix effects that can cause ion suppression or enhancement.
Applicable to a wide range of compound polarities and volatilities.Requires a skilled operator.

Comparative Summary of Analytical Methods

The choice of analytical method will ultimately depend on the specific application, required sensitivity, and available resources. The following table provides a comparative summary of the expected performance of each technique for the analysis of this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Liquid chromatography with UV absorbance detectionGas chromatography with mass spectrometric detectionLiquid chromatography with tandem mass spectrometric detection
Selectivity ModerateHighVery High
Sensitivity (LOD) ~10-100 ng/mL~1-10 ng/mL~0.01-1 ng/mL
Quantification (LOQ) ~50-200 ng/mL~5-50 ng/mL~0.1-5 ng/mL
Linearity (R²) >0.999>0.995>0.999
Throughput HighMediumHigh
Cost LowMediumHigh
Best Suited For Routine quality control, content uniformityIdentification of volatile impurities, screeningTrace-level impurity analysis, bioanalysis, structural confirmation

Conclusion and Recommendations

For the routine analysis and quality control of this compound as a pharmaceutical intermediate, HPLC-UV offers a robust, cost-effective, and reliable solution, provided that the required sensitivity is met.

When structural confirmation of the analyte or the identification of unknown volatile impurities is necessary, GC-MS is a valuable tool. However, careful evaluation of the analyte's thermal stability is crucial to ensure accurate results.

For applications demanding the highest sensitivity and selectivity, such as the detection of trace-level impurities or analysis in complex biological matrices, LC-MS/MS is the unequivocal method of choice. Its ability to provide both quantification and structural confirmation at very low levels makes it indispensable for ensuring the safety and purity of pharmaceutical products.

Ultimately, a multi-faceted analytical approach, potentially employing HPLC-UV for routine testing and LC-MS/MS for impurity profiling and validation, will provide the most comprehensive characterization of this compound in a drug development setting.

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. J Mass Spectrom. 2020;55(10):e4587. doi:10.1002/jms.4587. [Link]

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins BioPharma Product Testing. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. J Liq Chromatogr Relat Technol. 2002;25(10):1555-1568. doi:10.1081/JLC-120004901. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS. Technology Networks. [Link]

  • Development of a GC-MS method for determination of Benzodiazepine Series Drugs. National Institute of Standards and Technology. [Link]

  • HPLC Analysis of Explosives Using EPA Method 8330. Agilent Technologies. [Link]

  • SERS of nitro group compounds for sensing of explosives. RSC Adv. 2025;15:252-260. doi:10.1039/D4RA07309F. [Link]

  • Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines—A Review. J Anal Toxicol. 2013;37(4):211-226. doi:10.1093/jat/bkt013. [Link]

  • Analysis of a Benzodiazepine-Based Drug Using GC-MS. Shimadzu. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. MOST Wiedzy. [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Anal Chem. 2020;92(4):3036-3043. doi:10.1021/acs.analchem.9b04595. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • This compound. MySkinRecipes. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. J Anal Methods Chem. 2019;2019:9348923. doi:10.1155/2019/9348923. [Link]

Sources

A Researcher's Guide to the Comparative Cytotoxicity of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nitro-Aromatic Compound

The benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse pharmacological activities. Its structural versatility allows for the exploration of a wide chemical space, leading to agents targeting the central nervous system and, increasingly, neoplastic diseases.[1][2] The introduction of a nitro group onto an aromatic ring is a common strategy in drug design, often imparting unique biological activities. Nitroaromatic compounds are known for their potential as anticancer agents, with mechanisms that can involve bioreductive activation under hypoxic conditions—a hallmark of solid tumors—leading to the generation of cytotoxic reactive species and DNA damage.[3][4]

This guide focuses on 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine , a novel compound combining these key features. The primary objective of this document is to provide a comprehensive framework for evaluating its cytotoxic profile across a panel of distinct human cell lines. Understanding the differential sensitivity of cancerous versus non-cancerous cells is a critical first step in assessing the therapeutic window and cancer-selectivity of any potential drug candidate.[5][6] We will present a multi-assay strategy, detailing the rationale behind experimental choices and providing robust protocols to ensure data integrity and reproducibility.

The Rationale for Cell Line Selection: A Triad of Perspectives

The choice of cell lines is paramount for a meaningful comparative cytotoxicity study. A well-curated panel can reveal tissue-specific effects, cancer-selective toxicity, and potential liabilities. For this investigation, we have selected three human cell lines, each offering a unique biological context:

  • HeLa (Human Cervical Adenocarcinoma): As one of the oldest and most commonly used human cell lines, HeLa is a robust and highly proliferative cancer model. Its aggressive phenotype makes it an excellent initial test for general cytotoxic potential.

  • MCF-7 (Human Breast Adenocarcinoma): This cell line represents a different epithelial cancer type. It is estrogen receptor-positive and generally less aggressive than HeLa, potentially revealing differential sensitivities related to tumor origin and specific cellular pathways.

  • HEK-293 (Human Embryonic Kidney): This line, while transformed, is widely used as a model for non-cancerous human cells in toxicity screening.[5] Its inclusion is crucial for determining the Selectivity Index (SI) , a quantitative measure of a compound's ability to target cancer cells while sparing normal ones. A high SI value is a desirable characteristic for a chemotherapeutic agent.

Experimental Design: A Multi-Pronged Approach to Assessing Cell Health

No single assay can fully capture the complexity of cytotoxicity. Therefore, we employ a strategy that interrogates three distinct hallmarks of cell death: metabolic activity, membrane integrity, and the induction of apoptosis.

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis A Cell Seeding (HeLa, MCF-7, HEK-293) B 24h Incubation (Adhesion) A->B C Treatment with 8-Nitro-benzo[b]azepine (Dose-Response) B->C D 48h Incubation C->D E MTT Assay (Metabolic Activity) D->E F LDH Release Assay (Membrane Integrity) D->F G Annexin V / PI Staining (Apoptosis vs. Necrosis) D->G H Calculate % Viability E->H F->H G->H I Determine IC50 Values H->I J Calculate Selectivity Index (SI) I->J

Caption: A typical workflow for determining compound cytotoxicity in vitro.

I. Assessing Metabolic Viability: The MTT Assay

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.[7][8] The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1 to 200 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitate is visible.[9][10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

II. Quantifying Membrane Damage: The LDH Release Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[12][13] This assay quantifies cytotoxicity by measuring the amount of released LDH.

Detailed Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare three essential controls for each cell line:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[14]

    • Background Control: Culture medium only.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample - Spontaneous) / (Maximum - Spontaneous) * 100).

III. Differentiating Apoptosis and Necrosis: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay provides deeper mechanistic insight. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Detailed Protocol: Annexin V/PI Assay

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with selected concentrations of the compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[18]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Results and Discussion: A Hypothetical Data Analysis

To illustrate the application of these protocols, we present hypothetical data for this compound compared to Doxorubicin, a standard chemotherapeutic agent.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[20][21] A lower IC50 value indicates higher potency.

Table 1: IC50 Values (µM) from MTT Assay after 48h Treatment

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HEK-293 (Normal Kidney)
8-Nitro-benzo[b]azepine25.4 ± 2.138.7 ± 3.5112.5 ± 9.8
Doxorubicin0.8 ± 0.11.2 ± 0.25.6 ± 0.7

Table 2: Selectivity Index (SI) Calculation

The Selectivity Index (SI = IC50 normal cell / IC50 cancer cell) provides a measure of cancer-specific cytotoxicity.[5] A higher SI is desirable.

CompoundSI (vs. HeLa)SI (vs. MCF-7)
8-Nitro-benzo[b]azepine4.432.91
Doxorubicin7.004.67

From this hypothetical data, 8-Nitro-benzo[b]azepine shows moderate cytotoxic activity against both cancer cell lines. While its potency is lower than the clinical drug Doxorubicin, it demonstrates favorable selectivity for cancer cells over the non-cancerous HEK-293 line, with an SI value of 4.43 against HeLa cells.

Mechanistic Insights from Apoptosis Analysis

Analysis of Annexin V/PI staining could reveal that treatment with 8-Nitro-benzo[b]azepine leads to a significant increase in the Annexin V-positive/PI-negative population in HeLa and MCF-7 cells, suggesting an induction of apoptosis. This finding would point towards a programmed cell death mechanism rather than non-specific necrosis.

G compound 8-Nitro-benzo[b]azepine (or its metabolites) dna_damage DNA Damage compound->dna_damage Induces p53 p53 Activation & Stabilization dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of a potential p53-mediated apoptotic pathway.

This proposed mechanism is consistent with the known activities of some nitroaromatic compounds, which can be metabolized to reactive intermediates that damage DNA.[3] Subsequent activation of the p53 tumor suppressor protein can trigger the intrinsic apoptotic pathway, leading to cell death.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-assay strategy for the preclinical evaluation of this compound. The hypothetical results indicate that the compound is a moderately potent cytotoxic agent with a promising selectivity for cancer cells, likely acting through the induction of apoptosis.

Further research should focus on:

  • Expanding the cell line panel to include other cancer types and normal primary cells.

  • Investigating the mechanism of action in more detail, including cell cycle analysis and Western blotting for key apoptotic proteins (e.g., p53, Bax, Caspase-3).

  • Evaluating the role of metabolic activation , for instance by conducting assays with and without liver S9 fractions.[3]

By following these rigorous, self-validating protocols, researchers can generate high-quality, reproducible data to confidently assess the therapeutic potential of novel chemical entities in the field of oncology.

References

  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e378. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Ferreira, L. M. R., et al. (2021). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. PubMed. [Link]

  • Prieto, P., et al. (2012). Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project. Toxicology in Vitro, 26(5), 797-807. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Weyermann, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3044. [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. [Link]

  • Cyrusbio. MTT Assay Protocol. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • Asif, M. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Cancer Research, 8(3), 96-104. [Link]

  • Kos, J., et al. (2019). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules, 24(18), 3348. [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Kanzaki, H., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 13(4), 2321-2328. [Link]

  • Johnson, M., & Ramasarma, T. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(2), 529-543. [Link]

  • MDPI. (2019). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][16][22]diazepines, and Their Cytotoxic Activity. [Link]

  • ScholarWorks @ UTRGV. (2011). Polycyclic Aromatic Compounds As Anticancer Agents: Evaluation of Synthesis and in Vitro Cytotoxicity. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. [Link]

  • National Center for Biotechnology Information. (2012). A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012. [Link]

  • ResearchGate. (2024). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. [Link]

  • PubMed Central. (2007). Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS No. 17422-54-7), a nitroaromatic compound that necessitates careful handling due to its potential hazards.[1][2][3] This document synthesizes established safety protocols for nitroaromatic compounds to ensure the safety of personnel and adherence to regulatory compliance.

I. Core Safety & Hazard Information: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the broader class of nitroaromatic compounds is well-characterized. These compounds are generally recognized for their potential toxicity, mutagenicity, and environmental hazards.[4][5][6] The nitro group significantly influences the chemical's reactivity and biological interactions, making it resistant to natural degradation and potentially harmful to human health and ecosystems.[4]

Key Hazard Considerations for Nitroaromatic Compounds:

  • Toxicity: Many nitroaromatic compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[5]

  • Mutagenicity: There is evidence to suggest that some nitroaromatic compounds can be mutagenic or carcinogenic.[4][5]

  • Environmental Hazard: These compounds can be persistent in the environment and are often listed as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[4][7]

It is imperative to obtain a compound-specific Safety Data Sheet (SDS) from your supplier before handling this compound. One supplier indicates that an SDS is available upon request.[8] The SDS will provide detailed and verified information on the specific hazards, handling precautions, and emergency procedures for this chemical.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, combining engineering controls (such as fume hoods) with appropriate Personal Protective Equipment (PPE), is mandatory when handling this compound and other nitroaromatic compounds.[9]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[10]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[9][11]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[9]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if handling fine powders.[9][12]
III. Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Methodology for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of recommended PPE.

  • Containment: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.

  • Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste in accordance with institutional and local regulations.

IV. Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical final step in its lifecycle in the laboratory. The primary method for the disposal of nitroaromatic compounds is typically high-temperature incineration.[13][14]

Step 1: Waste Identification and Characterization All waste containing this compound must be classified as hazardous waste. This includes:

  • Pure, unreacted compound

  • Contaminated labware (e.g., glassware, filter paper, gloves)

  • Solutions containing the compound

  • Spill cleanup materials

Step 2: Segregation of Waste Proper segregation is critical to prevent dangerous chemical reactions. This compound waste should be segregated as nitroaromatic organic waste . Do not mix with other waste streams, particularly incompatible materials. Consult a chemical incompatibility chart for specific guidance.[15][16][17][18][19]

Step 3: Container Selection and Labeling

  • Container: Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be robust and chemically compatible with the waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations. Include the date of waste generation and the name of the generating researcher or laboratory.

Step 4: Storage Store the sealed waste container in a designated satellite accumulation area that has secondary containment to prevent the spread of any potential leaks. This area should be well-ventilated and away from heat sources.

Step 5: Final Disposal The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in compliance with all regulatory requirements, likely through high-temperature incineration which ensures the complete decomposition of toxic molecules.[20]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_management Waste Management cluster_disposal Final Disposal obtain_sds Obtain Specific SDS from Supplier assess_hazards Assess Hazards (Toxicity, Mutagenicity) obtain_sds->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe waste_gen Generate Waste (Unused chemical, contaminated items) don_ppe->waste_gen spill Spill Occurs don_ppe->spill classify_waste Classify as Hazardous Waste waste_gen->classify_waste spill->classify_waste segregate_waste Segregate as Nitroaromatic Organic Waste classify_waste->segregate_waste containerize Containerize in a Labeled, Compatible Container segregate_waste->containerize store Store in Designated Satellite Accumulation Area containerize->store disposal_co Arrange Pickup by Licensed Disposal Company store->disposal_co incineration High-Temperature Incineration disposal_co->incineration

Caption: Disposal Workflow for this compound.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Mishra, S., & Shukla, A. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]

  • Verma, S., & Singh, R. (2022). Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. Environmental Science and Pollution Research, 29(38), 57077-57102. [Link]

  • U.S. Environmental Protection Agency. (1979). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA. [Link]

  • Khan, M. I., et al. (2021). Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds. Environmental Science and Pollution Research, 28(30), 40069-40084. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. EPA. [Link]

  • MDPI. (2022). Biological Treatment of Nitroaromatics in Wastewater. Water, 14(15), 2375. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Antimex Chemical Limited. (n.d.). This compound. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • U.S. Environmental Protection Agency. (1981). Destroying Chemical Wastes in Commercial-Scale Incinerators (Facility Report 6). EPA. [Link]

  • Veolia. (2025). Discover the Hazardous Waste Incineration Process. YouTube. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Parkway Scientific. (n.d.). DL-218 (17422-54-7, MFCD11036296). Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Retrieved from [Link]

  • Casby. (n.d.). RHAWN 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.